Boc-gln-gln-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCAMYLRIWQMA-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of Boc-Gln-Gln-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Role of Boc-Gln-Gln-OH in Peptide Chemistry
In the intricate world of peptide synthesis and drug development, Nα-tert-Butoxycarbonyl-L-glutaminyl-L-glutamine (this compound) emerges as a pivotal dipeptide building block. Its structure, featuring a Boc protecting group, is meticulously designed to enhance both stability and solubility, facilitating the controlled, stepwise elongation of peptide chains.[1] This guide, intended for the discerning researcher, offers a deep dive into the chemical properties, synthesis, and strategic applications of this compound, moving beyond a mere recitation of facts to provide a causal understanding of its utility in the laboratory.
Section 1: Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various solvent systems, its stability under different reaction conditions, and the analytical methods best suited for its characterization.
Structural and Molecular Data
The dipeptide this compound is characterized by the following fundamental properties:
| Property | Value | Source(s) |
| CAS Number | 250290-76-7 | [2] |
| Molecular Formula | C₁₅H₂₆N₄O₇ | [2] |
| Molecular Weight | 374.39 g/mol | [2] |
| Appearance | White to off-white powder | Inferred from related compounds[3] |
| SMILES | CC(C)(C)OC(=O)NC(CCC(N)=O)C(=O)NC(CCC(N)=O)C(=O)O | [2] |
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Solubility Profile
-
Organic Solvents : Boc-protected amino acids and peptides generally exhibit good solubility in polar organic solvents.[3] For this compound, high solubility is expected in solvents such as:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol[3]
-
-
Aqueous Solutions : The presence of the hydrophobic Boc group and the two glutamine residues suggests that this compound will have limited solubility in pure water.[4] Its solubility in aqueous buffers is expected to be pH-dependent. In general, peptides are more soluble at a pH away from their isoelectric point. For peptides with a free C-terminal carboxyl group, solubility often increases in basic aqueous solutions (e.g., dilute sodium bicarbonate) due to the deprotonation of the carboxylic acid to the more soluble carboxylate salt.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Solid State : As a solid, this compound is expected to be stable under standard laboratory conditions. To prevent degradation, it should be stored in a cool, dry, and dark environment in a tightly sealed container.[5]
-
Solution Stability : The stability of glutamine-containing peptides in solution is a significant consideration. The glutamine side chain can undergo cyclization to form pyroglutamate, especially at the N-terminus, or deamidation.[6] While the Boc group protects the N-terminal amine, the internal glutamine residue can still be susceptible to degradation over time, particularly at non-neutral pH and elevated temperatures. For this reason, it is advisable to prepare solutions fresh and store them at low temperatures (2-8 °C) for short periods. For long-term storage, aliquoting and freezing at -20°C or below is recommended.
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of Boc-Gln-OH with a C-terminally protected glutamine, followed by deprotection of the C-terminus. A more direct approach involves the coupling of Boc-Gln-OH with unprotected glutamine.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Exemplary Solution-Phase Synthesis Protocol
This protocol is a representative method for the synthesis of this compound. The specific quantities and reaction times may require optimization.
Materials:
-
Boc-L-Gln-OH
-
L-Glutamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Boc-Gln-OH:
-
Dissolve Boc-L-Gln-OH (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-Glutamine (1 equivalent) in a minimal amount of aqueous base (e.g., 1 M NaOH) and cool to 0 °C.
-
Slowly add the activated Boc-Gln-OH solution to the L-Glutamine solution while maintaining the temperature at 0 °C and keeping the pH basic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
If the reaction was performed in DMF, dilute the mixture with water and extract with EtOAc. If in DCM, proceed to the washing steps.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.
-
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : Key signals would include:
-
A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Multiplets in the range of 1.8-2.4 ppm for the β and γ methylene protons of the two glutamine residues.
-
Multiplets around 4.0-4.5 ppm for the α-protons of the two glutamine residues.
-
Amide proton signals (NH) which may be broad and appear between 6.5-8.5 ppm.
-
A broad singlet for the carboxylic acid proton, typically above 10 ppm.
-
-
¹³C NMR : Expected signals would include:
-
A signal around 28 ppm for the methyl carbons of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
Signals for the α, β, and γ carbons of the glutamine residues.
-
Signals for the amide and carboxylic acid carbonyl carbons in the range of 170-180 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for analyzing peptides.
-
Expected Molecular Ion Peaks :
-
In positive ion mode: [M+H]⁺ at m/z 375.19, [M+Na]⁺ at m/z 397.17.
-
In negative ion mode: [M-H]⁻ at m/z 373.18.
-
-
Fragmentation Analysis : Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence through the observation of characteristic b- and y-ion fragments.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of peptides. A C18 column is typically used with a gradient of water and acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for most research applications.
Section 4: Applications in Peptide Synthesis
This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing Gln-Gln sequences.
Rationale for Using a Dipeptide Building Block
The use of dipeptide building blocks like this compound can offer several advantages in peptide synthesis:
-
Improved Efficiency : Incorporating two residues in a single coupling step can accelerate the synthesis of long peptides.
-
Reduced Side Reactions : For difficult couplings, using a pre-formed dipeptide can sometimes lead to higher yields and purity compared to the stepwise addition of single amino acids.
-
Overcoming Aggregation : In some cases, the use of dipeptides can help to disrupt the secondary structures that lead to on-resin aggregation during SPPS.
Deprotection of the Boc Group
The Boc group is an acid-labile protecting group.[8] It is typically removed using moderately strong acids.
-
Common Deprotection Reagents :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 25-50%.
-
Hydrogen chloride (HCl) in a suitable organic solvent such as dioxane or ethyl acetate.
-
The deprotection reaction is generally rapid, often completing within 30-60 minutes at room temperature. The resulting free N-terminal amine can then be coupled with the next amino acid in the sequence.
Section 5: Conclusion and Future Perspectives
This compound is a specialized yet fundamental reagent for the synthesis of glutamine-rich peptides. Its chemical properties are dictated by the interplay of the acid-labile Boc protecting group and the two hydrophilic glutamine residues. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its successful application in research and drug development.
While glutamine-containing peptides have shown promise in various therapeutic areas, challenges related to their stability and delivery remain.[9] The use of well-characterized building blocks like this compound is a critical step in addressing these challenges and advancing the development of novel peptide-based therapeutics. Future research may focus on developing more efficient and scalable syntheses of such dipeptides and further exploring their utility in the synthesis of complex and biologically active peptides.
References
-
PubMed. Glutamine-derived peptides: Current progress and future directions. [Link]
-
PubMed. Prediction and improvement of protected peptide solubility in organic solvents. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]
-
ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks | Request PDF. [Link]
-
SLS - Lab Supplies. Boc-Gln-OH, 98% | 408441-25G | SIGMA-ALDRICH. [Link]
- Google Patents.
-
PubMed. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]
-
ResearchGate. Optimization of Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Detection of Glutamine-FMOC Ad-Hoc Derivative by Central Composite Design. [Link]
- Google Patents. WO2013115813A1 - Water soluble solid phase peptide synthesis.
-
ResearchGate. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]
-
National Center for Biotechnology Information. Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. [Link]
-
MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]
-
ACS Publications. Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases I. [Link]
-
RSC Publishing. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 4. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Complex Peptides: A Technical Guide to Boc-Gln-Gln-OH
For Immediate Release
A comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH). This document provides in-depth, field-proven insights into the strategic use of this essential dipeptide in the construction of complex peptide structures for therapeutic and research applications.
Executive Summary: The Strategic Importance of this compound
N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine, commonly referred to as this compound, is a pivotal intermediate in the synthesis of peptides and peptidomimetics. Its structure, featuring a temporary N-terminal Boc protecting group and a di-glutamine sequence, makes it a valuable building block for introducing consecutive glutamine residues into a peptide chain. Such sequences are critical in a multitude of biologically active peptides, influencing their conformation, solubility, and interaction with biological targets. This guide delineates the fundamental properties, synthesis, purification, and diverse applications of this compound, underscoring its significance in modern drug discovery and biotechnology.
Core Molecular Attributes
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application. These attributes dictate its behavior in synthetic protocols and its handling and storage requirements.
| Property | Value | Source(s) |
| Molecular Weight | 374.39 g/mol | Calculated |
| Molecular Formula | C₁₅H₂₆N₄O₇ | Calculated |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMF, DCM, methanol, and other polar organic solvents; sparingly soluble in water.[1] | [1] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place, protected from light and moisture.[1] | [1] |
The Rationale and Mechanics of Boc Protection
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing temporary protection to the α-amino group of an amino acid or peptide.[2] This protection is crucial to prevent unwanted side reactions, such as self-polymerization, during the formation of a peptide bond.[3] The Boc group's utility lies in its stability to a wide range of nucleophiles and bases, while being readily cleavable under mild acidic conditions, a principle that underpins its use in orthogonal synthesis strategies.
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Its subsequent removal, or deprotection, is generally accomplished using trifluoroacetic acid (TFA).
Caption: General scheme of Boc protection and deprotection.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a classic example of solution-phase peptide synthesis, a method that offers scalability and control over the purification of intermediates. The process involves the coupling of Boc-Gln-OH with a C-terminally protected glutamine, followed by the selective removal of the C-terminal protecting group.
Materials and Reagents
-
Boc-L-glutamine (Boc-Gln-OH)
-
L-glutamine methyl ester hydrochloride (H-Gln-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS) or other activators
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
Experimental Workflow
Caption: Solution-phase synthesis workflow for this compound.
Detailed Protocol
-
Activation of Boc-Gln-OH : Dissolve Boc-Gln-OH (1 equivalent) and NHS (1 equivalent) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
Coupling Reaction : In a separate flask, suspend H-Gln-OMe·HCl (1 equivalent) in DCM or DMF and add TEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes. Filter the resulting dicyclohexylurea (DCU) precipitate from the activation reaction and add the filtrate containing the activated Boc-Gln-OH-NHS ester to the neutralized H-Gln-OMe solution. Allow the reaction to proceed overnight at room temperature.
-
Workup and Purification of Boc-Gln-Gln-OMe : Filter off any newly formed DCU. Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Gln-Gln-OMe. This intermediate can be further purified by flash chromatography or recrystallization.
-
Saponification : Dissolve the purified Boc-Gln-Gln-OMe in a mixture of MeOH and water. Cool to 0 °C and add a solution of LiOH (1.5 equivalents) in water dropwise. Monitor the reaction by TLC until the starting material is consumed.
-
Final Workup and Isolation : Acidify the reaction mixture to a pH of 2-3 with cold 1 M HCl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound as a solid.
Purification and Analytical Characterization
The purity of this compound is critical for its successful use in peptide synthesis. Several analytical techniques are employed to ascertain its identity and purity.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the product. | A single major peak corresponding to the product with a purity of ≥98%. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A peak corresponding to the calculated molecular weight of 374.39 g/mol ([M+H]⁺ or [M+Na]⁺). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra consistent with the proposed structure of this compound. |
Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Applications in Research and Drug Development
This compound is a versatile building block with broad applications in the life sciences.
-
Peptide Synthesis : It serves as a key intermediate for the incorporation of Gln-Gln motifs in the synthesis of complex peptides and proteins.
-
Drug Development : This dipeptide is crucial in the design and synthesis of peptide-based drugs, where glutamine residues can be important for biological activity and solubility.
-
Biotechnology : this compound is utilized in the modification of proteins and enzymes to enhance their stability and functional properties for various industrial and therapeutic applications.
-
Neuroscience Research : It is a valuable tool in the study of neuropeptides and their roles in neurological processes and disorders.
-
Bioconjugation : The dipeptide can be employed in bioconjugation techniques to link biomolecules to surfaces or other molecules for the development of biosensors and targeted drug delivery systems.
Conclusion: An Indispensable Tool in Peptide Chemistry
This compound represents more than just a chemical intermediate; it is a testament to the enabling power of protecting group chemistry in the intricate science of peptide synthesis. Its strategic use allows for the precise and efficient construction of glutamine-containing peptides, which are at the forefront of therapeutic innovation and biological research. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any scientist working at the cutting edge of peptide chemistry and drug development.
References
-
Aapptec Peptides. Boc-Gln-OH [13726-85-7]. [Link]
-
Aapptec Peptides. Fmoc-Gln(Trt)-OH; CAS 132327-80-1. [Link]
-
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. [Link]
-
Chemistry LibreTexts. Peptide Synthesis. [Link]
-
jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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An In-depth Technical Guide to Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH), a specialized dipeptide derivative crucial for advanced peptide synthesis and drug development. We will delve into its chemical identity, synthesis, characterization, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Significance of this compound in Peptide Chemistry
The synthesis of peptides containing glutamine (Gln) residues presents unique challenges, primarily the propensity of the side-chain amide to undergo undesirable side reactions. This compound, a dipeptide with a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus, serves as a valuable building block in peptide synthesis.[1] The Boc group provides a stable yet readily cleavable protection for the α-amino group, enabling controlled and sequential peptide chain elongation.[2] The use of a dipeptide unit like this compound can streamline the synthesis of glutamine-rich peptide sequences, potentially improving coupling efficiency and minimizing side reactions associated with single glutamine residue additions. This is particularly relevant in the development of therapeutic peptides where glutamine plays a critical role in bioactivity.
Chemical Identity and Physicochemical Properties
A precise and unambiguous identification of a chemical substance is paramount for regulatory compliance and scientific reproducibility.
CAS Number: An Important Clarification
A thorough search of chemical databases and supplier catalogs did not yield a specific, registered CAS (Chemical Abstracts Service) number for the dipeptide this compound. Instead, the consistently identified CAS number is 13726-85-7 , which corresponds to the precursor amino acid derivative, Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH) .[3][4][5][6]
Expert Insight: The absence of a dedicated CAS number for this compound suggests it is a more specialized reagent that may not have undergone the formal CAS registration process. For novel substances, a CAS number can be assigned upon request to the Chemical Abstracts Service.[6] For laboratory and research purposes, it is crucial to characterize the molecule thoroughly using the analytical methods described in this guide to ensure its identity and purity.
Physicochemical Data
The following table summarizes the key physicochemical properties of the foundational building block, Boc-Gln-OH, which provide a basis for understanding the expected properties of this compound.
| Property | Value (for Boc-Gln-OH) | References |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [3] |
| Molecular Weight | 246.26 g/mol | [3] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 113-116 °C (decomposes) | [3] |
| Solubility | Soluble in DMF, DCM, methanol; sparingly soluble in water. | [7] |
| Optical Rotation [α]20/D | -3.5° (c = 1 in ethanol) | [3] |
For the dipeptide This compound , the expected molecular formula is C₁₅H₂₆N₄O₇ and the molecular weight is 374.39 g/mol . The solubility is anticipated to be similar to or slightly less than Boc-Gln-OH in organic solvents.
Synthesis of this compound: A Practical Workflow
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of Boc-Gln-OH with a C-terminally protected L-glutamine, followed by the deprotection of the C-terminus. A more direct approach involves the coupling of Boc-Gln-OH with unprotected L-glutamine. Below is a detailed, self-validating protocol based on established peptide synthesis methodologies.[2][8]
Solution-Phase Synthesis Protocol
This protocol outlines the coupling of Boc-Gln-OH with L-glutamine methyl ester, followed by saponification to yield the final product.
Caption: Workflow for the solution-phase synthesis of this compound.
Materials:
-
Boc-L-glutamine (Boc-Gln-OH)
-
L-glutamine methyl ester hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Boc-Gln-OH:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gln-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise while stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-glutamine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and cool to 0 °C.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Slowly add the pre-activated Boc-Gln-OH solution to the L-glutamine methyl ester solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation of Boc-Gln-Gln-OMe:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gln-Gln-OMe.
-
-
Saponification:
-
Dissolve the crude Boc-Gln-Gln-OMe in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add LiOH (1.5 eq) in water.
-
Stir at 0 °C and monitor the reaction by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3 with cold 1 M HCl.
-
-
Final Workup and Purification:
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound.[9][10]
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the synthesized this compound and to detect any impurities.
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 210-220 nm.
-
Expected Result: A single major peak corresponding to this compound. The purity is determined by the peak area percentage.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of this compound.[11]
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected Result:
-
Positive ion mode: [M+H]⁺ at m/z 375.4, [M+Na]⁺ at m/z 397.4.
-
Negative ion mode: [M-H]⁻ at m/z 373.4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of this compound.[11]
-
¹H NMR: The spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α-protons of the two glutamine residues, the β- and γ-protons, and the amide protons.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons, the α-carbons, the side-chain carbons of the glutamine residues, and the carbons of the Boc protecting group.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).
-
N-H stretching from the amides (~3400-3200 cm⁻¹).
-
C=O stretching from the carboxylic acid, amides, and carbamate (~1750-1630 cm⁻¹).
-
Applications in Drug Discovery and Development
This compound is a valuable reagent in several areas of pharmaceutical research and development:
-
Peptide Synthesis: As a dipeptide building block, it facilitates the synthesis of complex peptides and peptidomimetics, particularly those with repeating glutamine motifs.[1]
-
Drug Development: It serves as a key intermediate in the synthesis of peptide-based drugs for various therapeutic areas.[1] The glutamine residues can be crucial for receptor binding, solubility, and metabolic stability.
-
Bioconjugation: this compound can be incorporated into larger molecules to enhance their properties, such as solubility and bioavailability.
Conclusion: A Senior Scientist's Perspective
While a registered CAS number for this compound may not be readily available, this in-depth guide provides the necessary framework for its confident synthesis, rigorous characterization, and effective application. The provided protocols and analytical insights are designed to be self-validating, ensuring the integrity of your research. By understanding the nuances of this specialized dipeptide, researchers and drug development professionals can leverage its unique properties to advance the frontiers of medicinal chemistry and bring novel therapeutics to fruition.
References
-
Aapptec Peptides. Boc-Gln-OH [13726-85-7]. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
PMC. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. [Link]
-
JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]
-
PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsra.net [ijsra.net]
- 10. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
Navigating the Synthesis and Supply of Boc-Gln-Gln-OH: A Technical Guide for Researchers
For researchers and professionals in the vanguard of drug development and biochemical exploration, the procurement of high-purity peptide building blocks is a critical determinant of project success. Among these, the dipeptide derivative N-α-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH) presents both unique opportunities and challenges. This guide offers an in-depth technical overview of this compound, from supplier evaluation and synthesis considerations to its application in pioneering research, ensuring a foundation of scientific integrity and practical insight.
The Strategic Importance of this compound in Peptide Synthesis
This compound is a crucial intermediate in the synthesis of complex peptides and peptide-based therapeutics.[] The N-terminal tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates controlled, stepwise peptide chain elongation in both solid-phase and solution-phase synthesis.[2] The di-glutamine motif is of particular interest in various biological contexts, playing roles in protein structure, enzyme active sites, and as a component of peptide-drug conjugates (PDCs) for targeted therapies.[]
The glutamine residue, however, introduces specific synthetic challenges. Its side-chain amide is susceptible to dehydration, leading to the formation of a nitrile, or intramolecular cyclization to form pyroglutamate, which can terminate peptide chain elongation.[2] The use of a pre-formed, protected dipeptide like this compound can mitigate these risks by reducing the number of coupling and deprotection cycles required, thereby preserving the integrity of the final peptide.
Supplier Landscape and Critical Quality Attributes
Identifying a reliable supplier for this compound is paramount. While several chemical suppliers list the product, researchers must look beyond mere availability and scrutinize the accompanying technical data and quality assurance documentation.
| Supplier | CAS Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) |
| Chem-Impex | 250290-76-7 | ≥ 99.9% (GC, Chiral purity) | C15H26N4O7 | 374.39 |
| GL Biochem (Shanghai) Ltd. | 250290-76-7 | 98.0% | C15H26N4O7 | 374.39000 |
| Dayang Chem (Hangzhou) Co., Ltd. | 250290-76-7 | Not specified | C15H26N4O7 | 374.39 |
| Alfa Chemistry | 250290-76-7 | Not specified | Not specified | Not specified |
Key Considerations for Supplier Qualification:
-
Purity and Analytical Data: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch, detailing the purity as determined by relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral purity is also a critical parameter for ensuring the biological activity of the final peptide.
-
Consistency and Traceability: Batch-to-batch consistency is crucial for reproducible research. Inquire about the supplier's quality management system and their ability to provide documentation for traceability of raw materials.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting synthetic challenges and providing guidance on product handling and storage.
Synthesis of this compound: A Conceptual Workflow
While specific proprietary synthesis protocols may vary between suppliers, a general and logical approach to the synthesis of this compound can be conceptualized based on established peptide chemistry principles. A common strategy involves the coupling of an N-terminally protected glutamine with a C-terminally protected glutamine, followed by selective deprotection.
A plausible synthetic route would be the condensation of N-Boc-L-glutamine with an L-glutamine derivative where the carboxylic acid is protected, for instance, as a methyl or benzyl ester. The coupling reaction is typically mediated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize racemization.
Following the coupling, the C-terminal protecting group is selectively removed under conditions that do not affect the N-terminal Boc group, yielding the final product, this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Quality Control and Characterization
A robust quality control (QC) framework is essential to validate the identity, purity, and stability of this compound. Researchers should expect or, if necessary, perform the following analytical tests:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to detect any byproducts from the synthesis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and to ensure the absence of residual solvents or other impurities.
-
Optical Rotation: To confirm the stereochemical integrity of the L-amino acids.
-
Melting Point: As a general indicator of purity.
Applications in Drug Development and Research
The utility of this compound extends across various domains of biomedical research, with notable applications in the development of targeted therapeutics.
Peptide-Drug Conjugates (PDCs)
This compound serves as a valuable building block in the synthesis of peptide-drug conjugates (PDCs).[] PDCs are an emerging class of targeted therapies that utilize a peptide to selectively deliver a cytotoxic agent to cancer cells, thereby minimizing off-target toxicity.[3] The Gln-Gln motif can be incorporated into the peptide linker, which is often designed to be cleaved by tumor-specific enzymes, releasing the drug at the site of action.
Probes for Studying Glutamine Metabolism in Cancer
Glutamine is a key nutrient for rapidly proliferating cancer cells, and targeting glutamine metabolism is a promising anti-cancer strategy. Isotopically labeled versions of this compound can be synthesized and incorporated into peptides to serve as probes for studying glutamine uptake and metabolism in cancer cells.
Synthesis of Bioactive Peptides
The Gln-Gln sequence is present in numerous bioactive peptides. The use of this compound can streamline the synthesis of these peptides, facilitating research into their biological functions and therapeutic potential.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound onto a solid support in a manual SPPS workflow.
Materials:
-
Resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with a solution of 5-10% DIEA in DMF.
-
Wash the resin again with DMF.
-
-
Coupling of this compound:
-
Dissolve this compound (1.5-3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 1.5-3 equivalents) in DMF.
-
Add DIEA (3-6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
-
Caption: A typical cycle for incorporating this compound in SPPS.
Conclusion
This compound is a specialized yet indispensable building block for researchers engaged in advanced peptide synthesis and drug development. A thorough understanding of its chemical properties, synthetic challenges, and the critical importance of supplier qualification is essential for its effective utilization. By adhering to rigorous quality control standards and employing optimized synthetic protocols, scientists can confidently incorporate this dipeptide into their research, paving the way for new discoveries and therapeutic innovations.
References
-
Aapptec Peptides. (n.d.). Boc-Gln-OH [13726-85-7]. Retrieved from [Link]
-
Chemsrc. (2025, November 27). This compound | CAS#:250290-76-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted Drug Delivery and Theranostic Strategies in Malignant Lymphomas. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Boc-L-Glutaminyl-L-Glutamine (Boc-Gln-Gln-OH) for Peptide Synthesis
This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH), a crucial dipeptide building block for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will explore its commercial availability, synthesis, purification, and detailed analytical characterization, alongside practical insights into its application in solid-phase and solution-phase peptide synthesis.
Introduction: The Significance of Glutamine Dipeptides in Peptide Chemistry
Glutamine residues play a pivotal role in the structure and function of many biologically active peptides. However, their incorporation during chemical peptide synthesis presents unique challenges. The side-chain amide of glutamine is susceptible to undesirable side reactions, such as dehydration to form a nitrile or cyclization of an N-terminal glutamine to pyroglutamate, which can truncate the peptide chain.[1] The use of protected dipeptide building blocks, such as this compound, can mitigate these issues, streamline the synthesis of glutamine-rich sequences, and improve the solubility of peptide intermediates.
This compound is a valuable reagent that allows for the efficient introduction of a Gln-Gln motif into a growing peptide chain. The N-terminal tert-butoxycarbonyl (Boc) protecting group provides robust protection under basic and nucleophilic conditions, yet is readily cleaved by mild acids, making it highly suitable for Boc-based peptide synthesis strategies.
Commercial Sourcing and Supplier Evaluation
This compound is commercially available from specialized chemical suppliers. When sourcing this dipeptide, it is crucial to partner with a reputable vendor that provides comprehensive analytical data to ensure the quality and purity of the product.
Key Supplier Evaluation Criteria:
-
Purity Specification: Look for suppliers that guarantee a high purity level, typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
-
Comprehensive Certificate of Analysis (CoA): The CoA should include detailed information on the product's identity, purity, and physical properties. Key analytical data to look for are HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy results.
-
Consistency and Traceability: Reputable suppliers maintain batch-to-batch consistency and can provide traceability of the starting materials.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Chem-Impex International, Inc. | A known supplier of a wide range of chemicals for research and development, including protected amino acids and peptides. | |
| Biosynth | Offers a comprehensive catalog of reagents for life sciences, including custom peptide synthesis services. | |
| Bachem | A leading company in the field of peptide chemistry, providing a vast portfolio of amino acid derivatives and peptides. |
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₆N₄O₇ |
| Molecular Weight | 374.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. A typical reversed-phase HPLC analysis is performed using a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).
Illustrative HPLC Protocol:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
The chromatogram should exhibit a single major peak corresponding to the product, with any impurities being minor components.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed at m/z 375.4. Fragmentation patterns in tandem MS (MS/MS) can provide further structural confirmation, often showing characteristic losses of the Boc group (100 Da) or isobutylene (56 Da).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Multiplets in the range of 1.7-2.2 ppm for the β and γ methylene protons of the two glutamine residues.
-
Multiplets around 4.0-4.3 ppm for the α-protons of the glutamine residues.
-
Amide proton signals (which may be broad) between 6.8 and 8.0 ppm.
-
A signal for the carboxylic acid proton, which can be broad and its chemical shift is concentration-dependent.
Expected ¹³C NMR Spectral Features:
-
Signals for the methyl carbons of the Boc group around 28 ppm.
-
Signals for the quaternary carbon of the Boc group around 78-80 ppm.
-
Methylene carbon signals for the glutamine side chains between 27-32 ppm.
-
α-carbon signals around 52-54 ppm.
-
Carbonyl carbon signals for the amide and carboxylic acid groups in the range of 172-176 ppm, and the Boc carbonyl around 155 ppm.[3]
Synthesis and Purification of this compound
While commercially available, an in-house synthesis of this compound may be necessary for specific research needs or large-scale production. A common and effective method is solution-phase peptide synthesis.
Solution-Phase Synthesis Protocol
This protocol outlines the coupling of Boc-L-glutamine with the methyl ester of L-glutamine, followed by saponification to yield the final product.
Diagram 1: Synthetic Scheme for this compound
Caption: A two-step solution-phase synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of L-Glutamine Methyl Ester Hydrochloride (H-Gln-OMe·HCl): This starting material can be prepared by reacting L-glutamine with thionyl chloride in methanol.
-
Peptide Coupling:
-
Dissolve Boc-L-glutamine (1.0 eq), H-Gln-OMe·HCl (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gln-Gln-OMe.
-
-
Saponification:
-
Dissolve the crude Boc-Gln-Gln-OMe in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0°C and add a solution of lithium hydroxide (LiOH) (1.2 eq) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 2-3 with cold 1N HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification
The crude product is typically purified by recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallization is ethyl acetate/hexane.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol).
Application in Peptide Synthesis
This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Diagram 2: Incorporation of this compound in SPPS
Caption: Workflow for incorporating this compound in Boc-SPPS.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-SPPS, the peptide is assembled on a solid support. The incorporation of this compound involves the standard cycle of deprotection, neutralization, and coupling.
Experimental Protocol for Coupling:
-
Deprotection: Treat the peptide-resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc group of the growing peptide chain.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA), in DCM.
-
Coupling:
-
Pre-activate a solution of this compound (2-4 equivalents) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIEA in DMF.
-
Add the activated dipeptide solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling using a qualitative test such as the Kaiser test.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.
Potential Side Reactions
While the use of this compound minimizes certain side reactions, it is important to be aware of potential issues:
-
Pyroglutamate Formation: Although less likely with a dipeptide, N-terminal glutamine can cyclize to form pyroglutamic acid, especially under basic conditions.[5]
-
Dehydration of the Side-Chain Amide: Under harsh activation conditions, the glutamine side-chain amide can dehydrate to a nitrile. The use of coupling additives like HOBt can help suppress this side reaction.[6]
-
Racemization: While generally low with standard coupling reagents, racemization can occur, particularly during the activation of the carboxylic acid. Performing couplings at low temperatures can minimize this risk.
Conclusion
Boc-L-Glutaminyl-L-Glutamine is a highly valuable and versatile building block in peptide chemistry. Its use facilitates the efficient synthesis of peptides containing the Gln-Gln motif by minimizing common side reactions associated with individual glutamine residues. A thorough understanding of its properties, coupled with careful selection of commercial sources and adherence to optimized synthesis and purification protocols, will enable researchers and drug development professionals to successfully incorporate this dipeptide into complex peptide targets.
References
-
Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides?[Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Scheme 101 Reagents and conditions: (a) Boc-Ala-OH, EDC, HOBt, NMM,...[Link]
-
van der Walle, C. F., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1833–1843. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
Oda, A., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 10(1), 3393. [Link]
-
Sweedler, J. V., et al. (2001). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. The Journal of Neuroscience, 21(24), 9681–9688. [Link]
-
Reddy, P. N., et al. (2007). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
ResearchGate. (2018, June 4). Has anyone dealt with sample crystallization during the purification steps of SPPS?[Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]
-
Lee, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1735. [Link]
-
Tachibana, Y., & Umetsu, M. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 5(16), 9329–9336. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561. [Link]
-
Aapptec. (n.d.). Boc-Gln-OH [13726-85-7]. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. (2025, August 26). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. [Link]
-
Khan Academy. (n.d.). Peptide bond formation. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
- Pretsch, E., et al. (2009). Basic 1H- and 13C-NMR Spectroscopy. Springer.
-
ResearchGate. (2021, July 28). The best solvant for for dipeptide recrystallization?[Link]
Sources
- 1. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
Senior Application Scientist Foreword
An In-Depth Technical Guide to the Safety Profile of Boc-Gln-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
In the field of peptide synthesis and drug development, a thorough understanding of the safety profile of our building blocks is not merely a regulatory formality; it is the foundation of sound science and personal safety. This guide addresses Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine (this compound), a specialized dipeptide used in the synthesis of more complex peptide structures. A challenge often faced by researchers working with novel or specialized reagents is the absence of a dedicated, comprehensive Safety Data Sheet (SDS). This document serves not only to outline the safety parameters of this compound but also to provide a methodological framework for assessing risk when such data gaps exist. By extrapolating from well-characterized structural analogs—namely Boc-Gln-OH and L-Glutamine—we can construct a robust and scientifically defensible safety profile. This approach empowers the researcher to move forward with confidence, grounded in a logical, evidence-based risk assessment.
Section 1: Compound Identification and Physicochemical Profile
Before a risk assessment can be performed, the subject compound must be clearly identified and its physical properties understood. These properties dictate its potential for exposure and inform handling and storage requirements.
Chemical Structure:
-
Systematic Name: Nα-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine
-
Common Abbreviation: this compound
-
Molecular Formula: C₁₅H₂₆N₄O₇
-
Molecular Weight: 374.39 g/mol
The structure consists of two L-glutamine residues linked by a peptide bond, with the N-terminus of the first residue protected by a tert-butoxycarbonyl (Boc) group. The C-terminus remains a free carboxylic acid.
Physicochemical Data Comparison
A specific, verified SDS for this compound is not widely available. Therefore, its properties are benchmarked against its closest structural analog, Boc-Gln-OH , for which extensive data exists.
| Property | This compound (Predicted/Extrapolated) | Boc-Gln-OH (Reference Compound) | Rationale for Extrapolation |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[1] | The addition of a single amino acid residue is unlikely to alter the solid-state appearance significantly. |
| Molecular Weight | 374.39 g/mol | 246.26 g/mol | Calculated based on chemical formula. |
| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO) and sparingly soluble in water. | Soluble in DMF, DCM, methanol; sparingly soluble in water.[1] | The peptide backbone and glutamine side chains maintain polarity, while the Boc group adds organic character. Solubility is expected to mirror the monomer. |
| Melting Point | Expected to decompose upon heating, likely at a higher temperature than Boc-Gln-OH. | 113-116 °C (decomposes)[2] | Dipeptides generally have higher melting points than their constituent amino acids due to increased intermolecular hydrogen bonding. |
| Stability | Stable under recommended storage. Sensitive to strong acids (cleavage of Boc group) and bases. Glutamine residues can cyclize or deamidate under harsh conditions. | Stable under recommended storage conditions.[2] Incompatible with strong oxidizing agents. | The chemical functionalities (Boc group, peptide bond, amide side chains) are the same as in many standard peptide synthesis reagents. |
Section 2: Hazard Assessment via Analog Extrapolation
In the absence of specific toxicological data for this compound, we must rely on a weight-of-evidence approach. The primary hazards are associated with the individual components: the Boc-protecting group and the glutamine residues. The safety profile of Boc-Gln-OH is the most relevant surrogate.
Toxicological Profile of Boc-Gln-OH
Safety data sheets for Boc-Gln-OH consistently classify it as not a hazardous substance or mixture according to GHS/CLP regulations.[2] A detailed breakdown of toxicological endpoints reveals a lack of evidence for significant hazard:
-
Acute Toxicity: No data available; shall not be classified as acutely toxic.
-
Skin Corrosion/Irritation: No data available; shall not be classified as a skin irritant.
-
Serious Eye Damage/Irritation: No data available; shall not be classified as an eye irritant.
-
Respiratory or Skin Sensitization: No data available; shall not be classified as a sensitizer.
-
Carcinogenicity/Mutagenicity: No components are listed as carcinogens by IARC, NTP, or OSHA. Shall not be classified as mutagenic or carcinogenic.
Causality Insight: The lack of assigned hazards for Boc-Gln-OH and the base amino acid L-Glutamine[3] is logical. The molecule is composed of a naturally occurring amino acid and a common protecting group that is designed to be biochemically stable yet removable under specific, non-physiological conditions. The peptide bond linking the two glutamine residues in this compound is also a stable, biological linkage. Therefore, the dipeptide is not expected to possess intrinsic reactivity that would lead to acute toxicity or irritation under standard laboratory conditions.
Primary Physical Hazard: The main physical hazard is associated with its form as a fine powder. Like many organic powders, it can form an explosive mixture with air if dispersed in sufficient concentration, although this is a low-probability event in a research setting.[4] The primary concern is the potential for inhalation.
Section 3: Risk Management and Safe Handling Protocols
A low-hazard classification does not justify complacency. Professional laboratory practice dictates that all chemicals be handled with a defined protocol to minimize exposure. The following protocols are designed to be self-validating by creating a system where exposure is inherently minimized.
Protocol 3.1: Engineering Controls & Exposure Minimization
This protocol's objective is to contain the solid powder at the source, preventing inhalation and surface contamination.
-
Work Area Designation: All weighing and solution preparation involving this compound powder must be conducted within a certified chemical fume hood or a powder containment hood.
-
Ventilation: Ensure the fume hood has a face velocity appropriate for handling powders (typically 80-100 feet per minute).
-
Manipulation Technique:
-
When opening the container, do so slowly to avoid creating airborne dust.
-
Use spatulas and weighing instruments gently. Avoid dropping or tapping containers that could aerosolize the powder.
-
If preparing a solution, add the solvent to the powder slowly to wet it before agitation, which prevents the dry powder from becoming airborne.
-
Causality Insight: The primary route of exposure for non-volatile solids is inhalation of dust. By physically containing the powder during manipulation, the risk of respiratory tract exposure is effectively eliminated. This is superior to relying solely on personal respiratory protection in an open lab environment.
Protocol 3.2: Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are mandatory at a minimum. If there is a significant risk of splashing (e.g., during vigorous mixing), chemical splash goggles should be worn.
-
Hand Protection: Chemically resistant nitrile gloves are required.
-
Validation Step: Before use, visually inspect gloves for any signs of degradation or puncture.
-
Technique: Use proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating hands. Dispose of gloves immediately after handling the compound.
-
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
Diagram: Safe Handling Workflow
This diagram outlines the critical decision points and safety checks from receipt to disposal of this compound.
Caption: Workflow for safe handling of this compound powder.
Section 4: Emergency Procedures and Spill Management
While the compound is considered low-hazard, preparedness for accidental releases is crucial.
Protocol 4.1: First Aid Measures
These measures are based on standard laboratory practice and the recommendations for Boc-Gln-OH.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.
Protocol 4.2: Accidental Release (Spill) Management
This protocol ensures the spill is contained and cleaned without creating secondary hazards.
-
Evacuate & Secure: Ensure the area is well-ventilated. Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. For large spills, respiratory protection (N95 dust mask) may be warranted.
-
Containment & Cleanup:
-
Do NOT use a dry brush or compressed air, as this will aerosolize the powder.
-
Gently cover the spill with a damp paper towel to wet the powder.
-
Carefully sweep up the wetted material and place it into a sealed container labeled as chemical waste.
-
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.
-
Disposal: Dispose of the sealed container and all contaminated materials as chemical waste according to institutional and local regulations.
Diagram: SDS Section Logic
This diagram illustrates how a researcher should logically navigate a Safety Data Sheet to perform a risk assessment.
Caption: Logical information flow for risk assessment using an SDS.
Section 5: Conclusion and Senior Scientist Recommendations
The safety assessment of this compound, based on robust data from its structural analog Boc-Gln-OH, indicates that it is a compound of low intrinsic toxicological hazard. The primary risks are physical, associated with the inhalation of fine powder.
Authoritative Recommendation: Adherence to standard laboratory chemical handling procedures, with a specific emphasis on engineering controls (i.e., use of a fume hood or ventilated enclosure for powder manipulation), is sufficient to ensure safe use. While the compound is not classified as hazardous, it should always be treated with respect, and all waste should be disposed of as chemical waste. The principles of risk assessment by extrapolation, as demonstrated in this guide, are a critical skill for any scientist working on the cutting edge of drug discovery and chemical biology.
References
-
Boc-Gln-OH Product Information. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet: L-Glutamine 200mM. (n.d.). Lonza Bioscience. Retrieved January 22, 2026, from [Link]
-
Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7. (n.d.). Fengchen Group. Retrieved January 22, 2026, from [Link]
-
Papaspyridonos, K., et al. (2025). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment. Pharmaceuticals (Basel). Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet: L-Alanyl-L-glutamine. (2024, September 17). Carl Roth. Retrieved January 22, 2026, from [Link]
-
Safety Assessment of Plant-Derived Proteins and Peptides as Used in Cosmetics. (2024, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Safety and Risk Assessment of Peptides in Cosmetic Products. (n.d.). ToxMinds. Retrieved January 22, 2026, from [Link]
-
Safety Assessment of Plant-Derived Proteins and Peptides as Used in Cosmetics. (2017, September 11). Cosmetic Ingredient Review. Retrieved January 22, 2026, from [Link]
-
Zhang, Z., et al. (2026, January 10). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet: Fmoc-Gln(Trt)-OH. (n.d.). AAPPTec, LLC. Retrieved January 22, 2026, from [Link]
Sources
Navigating the Solubility Landscape of Boc-Gln-Gln-OH: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of N-tert-butoxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH), a crucial intermediate in peptide synthesis and drug development. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive analysis of the physicochemical properties of this compound that govern its behavior in organic solvents. We will delve into the theoretical principles of peptide solubility, present a qualitative assessment of suitable solvents, and provide a detailed, field-proven experimental protocol for determining quantitative solubility. This guide is intended for researchers, chemists, and pharmaceutical scientists to facilitate the effective use of this dipeptide in their discovery and development workflows.
Introduction: The Significance of this compound in Peptide Chemistry
The dipeptide this compound is a fundamental building block in the synthesis of longer peptide chains. The N-terminal tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, offering stability under a range of conditions and allowing for controlled, stepwise peptide elongation.[1] The presence of two glutamine residues, with their polar amide side chains, introduces specific challenges and considerations regarding solubility, particularly in the context of preventing aggregation and ensuring efficient coupling reactions.
A thorough understanding of the solubility of this compound is paramount for several reasons:
-
Homogeneous Reaction Conditions: Achieving complete dissolution of the dipeptide in a chosen solvent is critical for ensuring uniform reaction kinetics and maximizing coupling efficiency during peptide synthesis.
-
Purification Strategy: Knowledge of solubility in various solvents informs the selection of appropriate solvent systems for crystallization, precipitation, and chromatographic purification.
-
Process Optimization and Scale-Up: Predictable solubility is essential for developing robust and scalable synthetic processes in both academic and industrial settings.
-
Formulation Development: For peptides intended for therapeutic use, solubility is a key determinant of bioavailability and the feasibility of different drug delivery strategies.
This guide will provide the foundational knowledge and practical methodologies to empower researchers to confidently address the solubility challenges associated with this compound.
Physicochemical Properties of this compound
The solubility of a peptide is intrinsically linked to its molecular structure and physicochemical properties.[2][3] Key characteristics of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆N₄O₇ | [4][5] |
| Molecular Weight | 374.39 g/mol | [4][5] |
| Appearance | White powder | [4] |
| Melting Point | 91-95 °C | [4] |
| Key Structural Features | - N-terminal Boc protecting group- Two glutamine residues- C-terminal carboxylic acid- Two amide side chains |
The presence of the hydrophobic Boc group at the N-terminus enhances the molecule's affinity for organic solvents compared to its unprotected counterpart.[4] However, the two polar amide side chains of the glutamine residues and the C-terminal carboxylic acid are capable of forming strong hydrogen bonds, which can lead to self-aggregation and reduced solubility in non-polar solvents.[6]
Theoretical Framework for the Solubility of this compound in Organic Solvents
The dissolution of a peptide in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational but simplified perspective. A more nuanced understanding requires consideration of the following factors:
-
Polarity: The polarity of both the peptide and the solvent is a primary determinant of solubility. This compound possesses both hydrophobic (Boc group, alkyl portions of the side chains) and hydrophilic (amide groups, carboxylic acid) regions, making it amphiphilic. Therefore, solvents with a degree of polarity are generally required to effectively solvate the entire molecule.
-
Hydrogen Bonding Capacity: The two amide groups in the glutamine side chains and the peptide backbone, along with the C-terminal carboxylic acid, are potent hydrogen bond donors and acceptors. Solvents that can effectively compete for these hydrogen bonds will disrupt the intermolecular hydrogen bonding between the dipeptide molecules, thereby promoting dissolution.[6]
-
Dielectric Constant: Solvents with a higher dielectric constant are more effective at shielding the electrostatic interactions between polar functional groups, which can facilitate the separation of peptide molecules and their solvation.
-
Peptide Aggregation: Protected peptides, particularly those with regular secondary structures or strong intermolecular hydrogen bonding capabilities, have a tendency to aggregate in solution, leading to poor solubility.[7] The glutamine side chains can contribute to this through hydrogen bonding.
Diagram 1: A simplified representation of the dissolution process.
Qualitative Solubility Profile of this compound in Common Organic Solvents
While quantitative solubility data for this compound is not extensively published and is best determined empirically, a qualitative assessment based on the principles outlined above and data for similar protected amino acids and peptides can guide solvent selection.
| Solvent | Polarity | Hydrogen Bonding | Expected Solubility of this compound | Rationale and Causality |
| Dimethylformamide (DMF) | High | Acceptor | High | DMF is an excellent solvent for many protected peptides. Its high polarity and ability to accept hydrogen bonds effectively disrupt the intermolecular hydrogen bonding that can lead to aggregation.[2] |
| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[8][9] It is particularly effective at breaking up hydrogen-bonded aggregates.[10] |
| Methanol (MeOH) | High | Donor & Acceptor | Moderate to High | As a protic solvent, methanol can both donate and accept hydrogen bonds, allowing it to interact favorably with the polar groups of the dipeptide. Its polarity is also sufficient to solvate the molecule. |
| Dichloromethane (DCM) | Low | N/A | Low to Moderate | While DCM can dissolve the hydrophobic Boc group, its low polarity and inability to form strong hydrogen bonds make it less effective at solvating the polar amide side chains and the carboxylic acid. Solubility may be limited. |
| Acetonitrile (ACN) | Moderate | Acceptor | Moderate | Acetonitrile has moderate polarity and can accept hydrogen bonds. It is often used in combination with water for peptide purification and may be a suitable solvent, potentially in a mixture.[6] |
| Tetrahydrofuran (THF) | Low | Acceptor | Low | THF has a lower polarity than the other solvents listed and is generally less effective for dissolving polar peptides. |
| Water | High | Donor & Acceptor | Low | Despite its high polarity, the presence of the large, hydrophobic Boc group is expected to significantly limit the solubility of this compound in purely aqueous solutions. |
Field-Proven Insight: For challenging-to-dissolve protected peptides, a common strategy is to first dissolve the compound in a small amount of a strong organic solvent like DMSO or DMF, and then dilute the solution with another solvent as required for the specific application.[11]
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a robust and self-validating method for determining the equilibrium solubility of this compound in a given organic solvent.
5.1. Materials and Equipment
-
This compound (lyophilized powder)
-
Selected organic solvents (high-purity grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of handling the chosen vials
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.
5.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. A starting point could be to add approximately 10-20 mg of the dipeptide to 1 mL of the solvent. b. Record the exact mass of the dipeptide added. c. Add a known volume of the selected organic solvent to the vial. d. Securely cap the vial.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
Phase Separation: a. After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid. b. This step is critical to ensure that the supernatant is free of any solid particles.
-
Sample Analysis: a. Carefully withdraw a known volume of the clear supernatant. b. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). c. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard curve prepared with known concentrations of the dipeptide is required for accurate quantification.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original supernatant based on the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
5.3. Self-Validation and Controls
-
Time to Equilibrium: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Visual Inspection: Before and after centrifugation, visually inspect the samples to confirm the presence of undissolved solid (indicating saturation) and the clarity of the supernatant.
Diagram 2: A step-by-step workflow for the experimental determination of solubility.
Conclusion and Recommendations
The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthetic and pharmaceutical applications. Based on its amphiphilic nature, with a hydrophobic Boc group and polar glutamine residues, highly polar aprotic solvents such as DMF and DMSO are predicted to be the most effective for achieving high solubility. Protic solvents like methanol also offer a viable option.
It is strongly recommended that researchers experimentally determine the quantitative solubility of this compound in their specific solvent systems using a robust protocol, such as the one detailed in this guide. This empirical data will provide the most accurate and reliable foundation for process development, optimization, and the successful application of this important dipeptide.
References
-
Fengchen Group. (n.d.). Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers. Retrieved from [Link]
-
Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Cruz, L. J., et al. (2006). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Peptide Science, 84(1), 85-95. Retrieved from [Link]
-
Würthner, F., et al. (2012). Solvent and substituent effects on aggregation constants of perylene bisimide π-stacks – a linear free energy relationship analysis. Organic & Biomolecular Chemistry, 10(37), 7497-7506. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CAS#:250290-76-7 | Chemsrc [chemsrc.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. medchemexpress.com [medchemexpress.com]
Introduction: The Imperative of Stability in Peptide Synthesis
An In-Depth Technical Guide to the Stability and Storage of Boc-Gln-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Nα-tert-Butoxycarbonyl-L-glutaminyl-L-glutamine (this compound) is a pivotal dipeptide intermediate in the synthesis of complex peptides and peptidomimetics. Its two glutamine (Gln) residues are crucial for mediating hydrogen bonding, influencing protein folding, and defining the functional characteristics of the final peptide.[1] However, the inherent chemical nature of the glutamine side-chain amide introduces a significant stability challenge. For researchers in drug development and biochemical studies, a comprehensive understanding of the stability profile of this compound is not merely a matter of best practice; it is a prerequisite for ensuring the integrity, reproducibility, and success of multi-step synthetic campaigns. This guide provides a field-proven framework for storing, handling, and validating the stability of this critical reagent.
Section 1: Core Chemical Properties and Inherent Instabilities
To effectively manage the stability of this compound, one must first appreciate its fundamental chemical characteristics and vulnerabilities. The tert-butoxycarbonyl (Boc) group provides robust protection for the N-terminal α-amino group under neutral and basic conditions, making it an excellent choice for stepwise peptide synthesis.[] This protection is, however, designed to be labile under acidic conditions, allowing for its controlled removal.[1][]
The primary source of instability lies not with the Boc group, but with the two glutamine residues. The side-chain amide of glutamine is susceptible to two primary degradation pathways, particularly in aqueous environments or upon heating.[3]
-
Intramolecular Cyclization: The terminal amide can attack the peptide backbone, leading to the formation of a pyroglutamyl (pGlu) residue at the N-terminus of the degradation product. This reaction is often accelerated by heat.[3]
-
Hydrolysis (Deamidation): The side-chain amide can be hydrolyzed to a carboxylic acid, converting the glutamine residue into glutamic acid (Glu) and releasing ammonia.[3][4] This process is catalyzed by both acidic and basic conditions.
These degradation pathways are not merely theoretical; they represent tangible risks that can lead to impurities in subsequent synthesis steps, reduced yield, and potentially altered biological activity of the final peptide product.
Physicochemical Data Summary
For ease of reference, the core properties of the related protected amino acid, Boc-Gln-OH, are summarized below. These properties are foundational to understanding the behavior of the dipeptide.
| Property | Value | Source(s) |
| CAS Number | 13726-85-7 | [1][5][6] |
| Molecular Formula | C10H18N2O5 | [6][7] |
| Molecular Weight | ~246.26 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [1][5][6] |
| Solubility | Soluble in DMF, DCM, methanol; sparingly soluble in water | [1][5] |
| Melting Point | Decomposes; reported ranges vary (e.g., 115 - 124 °C) | [1][6] |
Visualization: Glutamine Degradation Pathways
The following diagram illustrates the two primary degradation routes for a glutamine residue within a peptide chain, which are the core stability concerns for this compound.
Caption: Primary degradation pathways of glutamine residues.
Section 2: Evidence-Based Storage and Handling Protocols
The key to preserving the integrity of this compound is to mitigate the factors that accelerate its degradation: moisture, heat, and non-neutral pH.
Storage of Solid Material
Protocol:
-
Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Temperature: While room temperature is acceptable for short periods, for long-term stability, storage at 0-8 °C is recommended.[6][7]
-
Protection: The material must be protected from light and moisture.[1] Use of a desiccator is highly advised.
Causality (The "Why"):
-
Tightly Sealed: Prevents the ingress of atmospheric moisture, which is a key reactant in the hydrolysis (deamidation) pathway.
-
Cool Temperature: Chemical reactions, including degradation, are kinetically driven. Lowering the temperature significantly reduces the rate of both cyclization and hydrolysis.
-
Dry/Desiccated: Directly removes water, the primary reactant for deamidation.
-
Protection from Light: While less documented for this specific molecule, light can provide the energy to initiate other unwanted side reactions in complex organic molecules.
Handling of Solutions
Core Directive: Avoid storing this compound in solution for extended periods. The best practice is to prepare solutions immediately before use.
Protocol for Necessary Short-Term Storage:
-
Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMF, DCM) whenever possible.
-
pH Control: If aqueous buffers are required, maintain a pH range of 5.0 to 7.5, where glutamine exhibits maximum stability.[8]
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C) and for the shortest duration possible.
-
Inert Atmosphere: For critical applications, purging the vial headspace with an inert gas like argon or nitrogen can displace oxygen and moisture.
Causality (The "Why"):
-
Instability in Water: Glutamine is notoriously unstable in aqueous solutions, readily degrading.[3]
-
pH Dependence: The rates of both acid- and base-catalyzed hydrolysis increase significantly outside the optimal pH 5.0-7.5 range.[8]
Section 3: A Self-Validating Experimental Workflow for Stability Assessment
Trust in a reagent should be verifiable. This protocol provides a robust, self-validating system for any laboratory to assess the stability of their specific lot of this compound under their experimental conditions. The primary analytical tool is High-Performance Liquid Chromatography (HPLC), which can effectively separate the intact dipeptide from its degradation products.
Objective
To quantify the degradation of this compound over time in a specific solvent and at various temperatures, thereby determining its practical shelf-life under those conditions.
Experimental Protocol
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in a precise volume of the solvent of interest (e.g., peptide synthesis-grade DMF or a relevant aqueous buffer) to create a stock solution of known concentration (e.g., 10 mg/mL).
-
-
Time-Point Aliquoting:
-
Immediately dispense equal volumes of the stock solution into multiple, distinct, and properly labeled HPLC vials.
-
Prepare enough vials for each time point and temperature condition (e.g., 3 temperatures x 4 time points = 12 vials + initial controls).
-
-
Incubation:
-
Analyze one vial immediately (T=0 reference point).
-
Place the remaining sets of vials at their designated storage temperatures (e.g., 4°C, Room Temperature (~22°C), and an elevated temperature like 37°C to simulate physiological conditions).
-
-
Sample Analysis:
-
At each designated time point (e.g., 24h, 48h, 72h, 1 week), retrieve one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature before analysis to ensure consistent injection viscosity.
-
Analyze the sample via a stability-indicating HPLC method.
-
Recommended HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
Data Analysis and Interpretation
-
For each chromatogram, identify the peak corresponding to the intact this compound (this will be the major peak at T=0).
-
Integrate the peak area of the intact dipeptide at each time point.
-
Calculate the percentage of intact dipeptide remaining relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100
-
Plot % Remaining versus Time for each temperature. The appearance of new, earlier-eluting peaks often corresponds to the more polar degradation products (like the glutamic acid-containing species).
Visualization: Stability Study Workflow
Caption: Experimental workflow for assessing this compound stability.
Data Presentation Template
Summarize the quantitative results in a structured table for clear comparison and reporting.
| Time Point | % Intact at 4°C | % Intact at Room Temp. | % Intact at 37°C | Notes / New Peaks Observed |
| 0 h | 100% | 100% | 100% | Single major peak |
| 24 h | ||||
| 48 h | ||||
| 72 h | ||||
| 1 week |
Conclusion
The chemical integrity of this compound is paramount for the synthesis of high-quality peptides. Its stability is fundamentally challenged by the inherent reactivity of its two glutamine residues, which are prone to cyclization and deamidation. By adhering to strict storage protocols—namely, keeping the solid material cool, dry, and protected from light—and by minimizing its time in solution, researchers can significantly mitigate the risk of degradation. Furthermore, by implementing the self-validating stability assessment protocol outlined in this guide, laboratories can generate empirical data on their specific reagents and conditions, fostering a higher standard of quality control, ensuring experimental reproducibility, and ultimately contributing to more reliable outcomes in research and drug development.
References
-
Fengchen Group Co., Ltd. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
Wang, W., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed Central. [Link]
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Zhu, M., et al. (2018). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PMC - NIH. [Link]
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Ohtani, W., et al. (1993). Degradation kinetics of L-glutamine in aqueous solution. PubMed. [Link]
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The Cornerstone of Peptide Synthesis: An In-Depth Technical Guide to the Function of the Boc Protecting Group in Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Peptide Synthesis
The precise construction of peptides, the building blocks of proteins and vital components in numerous biological processes, is a cornerstone of modern drug discovery and biochemical research. The synthesis of these intricate molecules, however, is fraught with challenges, primarily stemming from the multifunctional nature of their constituent amino acids. To achieve the specific, sequential formation of peptide bonds, a strategic approach of temporarily masking reactive functional groups is essential. This is the critical role of protecting groups, which act as transient shields, guiding the reaction pathway to the desired product.[1]
This in-depth technical guide focuses on one of the most foundational and widely utilized protecting groups in peptide synthesis: the tert-butyloxycarbonyl, or Boc, group. We will explore its core function in the context of dipeptide synthesis, delving into the chemical principles that govern its application, the causality behind experimental choices, and the practical methodologies that ensure successful and high-fidelity peptide construction.
The Boc Protecting Group: A Chemist's Guardian
The Boc group is a carbamate-based protecting group that selectively masks the α-amino group of an amino acid.[2] Its widespread adoption in both solution-phase and solid-phase peptide synthesis (SPPS) is a testament to its reliability and well-understood chemical behavior.[3] The primary function of the Boc group is to prevent the nucleophilic amino group of one amino acid from engaging in unwanted side reactions, such as self-polymerization, while its carboxyl group is activated for coupling with the amino group of another amino acid.[4]
The Boc group's utility is rooted in a key chemical principle: its stability under a broad range of conditions, including basic and nucleophilic environments, and its lability under specific acidic conditions.[5] This allows for its selective removal without disturbing other acid-labile protecting groups that may be present on the amino acid side chains, a concept known as orthogonality.[6] In the classic Boc/Bzl (benzyl) protection strategy for SPPS, the Boc group serves as a temporary shield for the α-amino group, while more acid-resistant benzyl-based groups protect reactive side chains. This "quasi-orthogonal" system relies on differential acid lability, where the Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups require much stronger acids, such as hydrofluoric acid (HF), for their removal.[1]
Mechanism of Boc Protection
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][7] The reaction is generally carried out in the presence of a base.
The mechanism proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[7]
-
This forms a tetrahedral intermediate which then collapses, leading to the formation of a carbamate bond between the amino acid and the Boc group.
-
A tert-butyl carbonate anion is released as a leaving group, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.[7]
-
The tert-butoxide anion then deprotonates the now positively charged amino group, yielding the N-Boc-protected amino acid and tert-butanol.
Mechanism of Boc Deprotection
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This deprotection step is crucial for elongating the peptide chain, as it exposes the α-amino group for the next coupling reaction.
The mechanism of acid-catalyzed Boc deprotection is as follows:
-
The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[8]
-
This protonation weakens the tert-butyl-oxygen bond, leading to the departure of the stable tert-butyl cation.[8]
-
The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide.[8]
-
The final product is the protonated amine (as a salt with the conjugate base of the acid used), ready for the subsequent coupling step.[8]
Boc vs. Fmoc: A Comparative Analysis
While the Boc strategy was historically dominant, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become prevalent, particularly in automated solid-phase peptide synthesis.[][10] The choice between these two depends on the specific requirements of the synthesis.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amine Deprotection | Strong acid (e.g., 50% TFA in DCM)[11] | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[11] | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (differential acid lability) | Fully orthogonal (acid vs. base) |
| Cost | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids can be more expensive.[] |
| Advantages | Higher yields for hydrophobic or aggregation-prone peptides.[] Mature and well-established for large-scale synthesis.[] | Milder conditions, suitable for acid-sensitive peptides.[] Easier automation and monitoring. |
| Disadvantages | Harsh final cleavage conditions (HF requires special equipment).[11] Repetitive acid treatment can lead to side reactions.[11] | Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur. Piperidine is toxic. |
Experimental Protocols for Dipeptide Synthesis Using Boc Protection
The following protocols provide a detailed methodology for the solution-phase synthesis of the dipeptide L-Alanyl-L-Glycine (Ala-Gly).
Protocol 1: Boc Protection of L-Alanine
Objective: To protect the α-amino group of L-Alanine with a Boc group.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2 equivalents).
-
To this solution, add Boc anhydride (1.1 equivalents) and stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc anhydride and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield Boc-L-Alanine.
Protocol 2: Synthesis of Boc-L-Alanyl-L-Glycine Methyl Ester
Objective: To couple Boc-L-Alanine with Glycine methyl ester.
Materials:
-
Boc-L-Alanine (from Protocol 1)
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Boc-L-Alanine (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, suspend Glycine methyl ester hydrochloride (1 equivalent) in DCM or DMF and add DIPEA or TEA (1.1 equivalents) to neutralize the salt.
-
Add the neutralized Glycine methyl ester solution to the activated Boc-L-Alanine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM or ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude Boc-Ala-Gly-OMe.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Deprotection of Boc-Ala-Gly-OMe to Ala-Gly
Objective: To remove the Boc and methyl ester protecting groups to obtain the final dipeptide.
Materials:
-
Boc-Ala-Gly-OMe (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
1 M Sodium hydroxide (NaOH)
-
Methanol or Ethanol
Procedure:
-
Boc Deprotection: Dissolve Boc-Ala-Gly-OMe in a solution of 25-50% TFA in DCM.[13] Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Triturate the residue with cold diethyl ether to precipitate the amine salt (H-Ala-Gly-OMe·TFA).
-
Saponification (Ester Hydrolysis): Dissolve the crude amine salt in methanol or a mixture of methanol and water.
-
Cool the solution to 0 °C and add 1 M NaOH dropwise until the pH is approximately 10-11.
-
Stir the reaction at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the solution with 1 M HCl.
-
Evaporate the solvent and purify the resulting dipeptide, Ala-Gly, by recrystallization or ion-exchange chromatography.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
The Double-Edged Sword: A Technical Guide to the Gln-Gln Motif's Pivotal Role in Peptide Structure, Function, and Pathology
Abstract
The seemingly simple dipeptide motif, Glutamine-Glutamine (Gln-Gln), and its extended form, the polyglutamine (polyQ) tract, represent a fascinating and critical area of study in peptide and protein science. While integral to the function of numerous proteins, this motif is also the causative agent in a family of devastating neurodegenerative diseases.[1][2] This guide provides a comprehensive technical overview of the Gln-Gln motif, navigating from its fundamental biochemical properties to its complex role in protein aggregation and disease. We will explore the structural implications of polyQ tracts, the molecular mechanisms driving their pathogenicity, their emerging significance in drug development, and the key experimental methodologies employed to investigate their behavior. This document is intended to serve as a foundational resource for researchers aiming to understand, investigate, and therapeutically target peptides and proteins containing this enigmatic motif.
The Fundamental Biochemistry of Glutamine: The Building Block of the Motif
Glutamine (Gln, Q) is a polar, uncharged amino acid characterized by its carboxamide side chain.[3][4] This side chain is unique in its ability to act as both a hydrogen bond donor and acceptor, a property that is central to the behavior of Gln-Gln motifs.[5] Glutamine plays a crucial role in a myriad of cellular processes, including protein and lipid synthesis, nitrogen transport, and cellular energy production.[6] Its ability to form extensive hydrogen bond networks is a key determinant of protein structure and interaction.[5][7][8]
| Property | Description | Reference |
| Classification | Polar, uncharged amino acid | [3] |
| Side Chain | -(CH₂)₂-CONH₂ (Carboxamide) | [9] |
| Key Feature | Acts as both H-bond donor and acceptor | [5][4] |
| Primary Codons | CAA, CAG | [10] |
| Core Functions | Protein synthesis, nitrogen donation, energy source | [6] |
The propensity of the glutamine side chain to form hydrogen bonds is the foundational reason why repeating Gln-Gln motifs have such a profound impact on peptide structure. This can lead to the formation of stable, ordered structures, but also to misfolding and aggregation when these repeats are abnormally expanded.[5][11]
The Polyglutamine (PolyQ) Tract: From Normal Function to Pathological Aggregation
When Gln-Gln motifs are repeated, they form a polyglutamine or polyQ tract.[12] These tracts are found in a variety of proteins, including transcription factors, where they are believed to play a role in protein-protein interactions.[5] However, the genetic basis for these tracts—repeats of the CAG trinucleotide—is susceptible to expansion mutations.[1][2][12]
The Pathological Threshold
A critical turning point in the behavior of polyQ tracts is the "pathological threshold." For many polyglutamine diseases, a tract length of approximately 37-41 glutamines marks the transition from a soluble, functional protein to one with a high propensity to misfold and aggregate.[13] This gain-of-function mutation is the underlying cause of at least nine inherited neurodegenerative disorders.[2][14]
| Disease | Affected Protein | Normal PolyQ Length | Pathogenic PolyQ Length |
| Huntington's Disease (HD) | Huntingtin (Htt) | 6-35 | >36 |
| Spinocerebellar Ataxia (SCA1) | Ataxin-1 | 6-44 | >39 |
| Spinocerebellar Ataxia (SCA3) | Ataxin-3 | 12-43 | >45 |
| Spinal and Bulbar Muscular Atrophy (SBMA) | Androgen Receptor (AR) | 9-36 | >38 |
| Dentatorubral-pallidoluysian atrophy (DRPLA) | Atrophin-1 | 7-34 | >49 |
This table provides a selection of prominent polyQ diseases and is not exhaustive.
The expansion of the CAG repeat leads to an abnormally long polyglutamine tract in the corresponding protein, initiating a cascade of events that culminates in neuronal dysfunction and death.[2][15]
Caption: Pathogenic cascade of polyglutamine diseases.
The Mechanism of Aggregation: The "Polar Zipper" Hypothesis
The aggregation of polyQ tracts is thought to be driven by the formation of "polar zippers."[8] In this model, the carboxamide side chains of the glutamine residues form a network of hydrogen bonds, both within a single peptide chain and between different chains.[7][8] This leads to the formation of highly stable, insoluble β-sheet structures, which are the hallmark of amyloid fibrils.[16][17] The expanded polyQ tract acts as a nucleus for this aggregation process, which can then sequester other essential cellular proteins, contributing to cytotoxicity.[7]
The Gln-Gln Motif in Drug Development and Peptide Design
Beyond its role in disease, the properties of the Gln-Gln motif are being harnessed in the field of drug development and peptide engineering.
-
Improving Solubility: The inclusion of glutamine residues in synthetic peptides can enhance their solubility, a critical factor for therapeutic peptides.[18]
-
Enzyme Recognition: The Gln residue is conserved in the cleavage sites of enzymes like Matrix Metalloproteinases (MMPs), making it a key component in the design of peptide-based enzyme inhibitors.[18]
-
Modulating Aggregation: Understanding the aggregation properties of Gln-Gln motifs is crucial for designing therapeutic peptides that are stable and non-toxic. Conversely, peptides can be designed to specifically interact with and modulate the aggregation of pathogenic polyQ proteins.
-
Bio-inspired Materials: The self-assembling properties of Gln-Gln motifs are being explored for the creation of novel biomaterials, such as hydrogels for tissue engineering and drug delivery.
The inhibitory dipeptide Glycyl-glutamine (Gly-Gln) has been shown to inhibit the rewarding effects of nicotine and attenuate withdrawal symptoms in animal models, highlighting the potential of Gln-containing dipeptides in therapeutic applications.[19]
Experimental Methodologies for Studying Gln-Gln Motifs
A multi-faceted approach is required to fully characterize the structure and behavior of peptides containing Gln-Gln motifs.
Caption: Integrated workflow for Gln-Gln motif analysis.
Protocol: Monitoring PolyQ Peptide Aggregation with Thioflavin T (ThT)
Causality: The Thioflavin T (ThT) assay is a widely used, self-validating method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. This direct correlation between fluorescence and fibril formation allows for quantitative analysis of aggregation kinetics, including the lag phase, elongation rate, and final plateau.
Methodology:
-
Preparation of Peptide Stock:
-
Synthesize or procure a high-purity polyQ peptide (e.g., K₂Q₂₄K₂).
-
Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to ensure a monomeric starting state and then remove the solvent by lyophilization.
-
Resuspend the peptide in a degassed, filtered buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final concentration of 1-2 mg/mL.
-
-
ThT Working Solution:
-
Prepare a 2.5 mM ThT stock solution in distilled water and filter through a 0.22 µm filter.
-
Dilute the stock solution in the assay buffer to a final working concentration of 25 µM.
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add the peptide solution to the ThT working solution to achieve a final peptide concentration of 10-100 µM.
-
Include control wells containing only the ThT buffer to measure background fluorescence.
-
Seal the plate to prevent evaporation.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with bottom-reading capabilities.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 5 minutes).
-
Record fluorescence readings at regular intervals (e.g., every 5-10 minutes) for a period of 24-72 hours, or until the fluorescence signal reaches a plateau.
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing wells.
-
Plot the fluorescence intensity as a function of time to generate the aggregation curve.
-
Analyze the curve to determine the lag time (t_lag) and the apparent rate constant of fibril growth (k_app).
-
Protocol: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Causality: Circular Dichroism (CD) spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins.[20][21][22] It measures the differential absorption of left- and right-circularly polarized light.[20] Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra, allowing for the qualitative and quantitative assessment of the peptide's conformation and any structural transitions, such as the conversion from a random coil to a β-sheet during aggregation.[21][23]
Methodology:
-
Sample Preparation:
-
Prepare a peptide solution at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Centrifuge the sample to remove any pre-existing aggregates.
-
-
Instrument Setup:
-
Use a CD spectrometer that has been purged with nitrogen gas.
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample in the far-UV range (typically 190-250 nm).[23]
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Analyze the spectral features:
-
High-Resolution Structural Analysis with Solid-State NMR (ssNMR)
For insoluble aggregates like polyQ fibrils, solid-state NMR (ssNMR) is an indispensable tool for obtaining high-resolution structural information.[24][25] Unlike solution NMR, ssNMR can analyze non-crystalline, immobile samples.[25] By using isotopic labeling (¹³C, ¹⁵N), ssNMR experiments can reveal details about the peptide backbone and side-chain conformations, inter-atomic distances, and the packing arrangement of β-sheets within the fibril architecture.[24][25]
Conclusion and Future Outlook
The Gln-Gln motif and its polymeric form, the polyQ tract, hold a position of profound duality in molecular biology. They are integral to the normal function of many proteins yet are also the direct cause of a class of intractable neurodegenerative diseases. The propensity for hydrogen bonding that makes glutamine a versatile amino acid also underlies the "polar zipper" mechanism of pathological aggregation. A deep, mechanistic understanding of this motif is therefore paramount.
Future research will undoubtedly focus on several key areas: elucidating the structure of early-stage, toxic oligomers; identifying the precise cellular factors that modulate polyQ aggregation and toxicity; and developing novel therapeutic strategies. These strategies may include small molecules that inhibit aggregation, peptide-based therapies that interfere with fibril formation, and gene-silencing approaches to reduce the expression of the mutant proteins. The continued application of sophisticated biophysical techniques, coupled with advances in cell biology and medicinal chemistry, will be essential to unraveling the remaining mysteries of the Gln-Gln motif and translating this knowledge into effective therapies for polyglutamine diseases.
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Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society. Available at: [Link]
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Complete Mitochondrial Genome Sequence Structure and Phylogenetic Analysis of Choy Sum (Brassica rapa var. parachinensis). MDPI. Available at: [Link]
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Polyglutamine diseases: emerging concepts in pathogenesis and therapy. Human Molecular Genetics | Oxford Academic. Available at: [Link]
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Polyglutamine (PolyQ) Diseases: Navigating the Landscape of Neurodegeneration. ACS Publications. Available at: [Link]
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Aggregation of proteins with expanded glutamine and alanine repeats of the glutamine-rich and asparagine-rich domains of Sup35 and of the amyloid β-peptide of amyloid plaques. PMC - NIH. Available at: [Link]
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Structural role of glycine in amyloid fibrils formed from transmembrane alpha-helices. National Library of Medicine. Available at: [Link]
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Polyglutamine (PolyQ) diseases: genetics to treatments. PubMed. Available at: [Link]
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A Hairpin Motif in the Amyloid-β Peptide Is Important for Formation of Disease-Related Oligomers. Journal of the American Chemical Society. Available at: [Link]
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Structural Characterization of Polyglutamine Fibrils by Solid-State NMR Spectroscopy. MPG.PuRe. Available at: [Link]
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Delineating the Role of GxxxG Motif in Amyloidogenesis: A New Perspective in Targeting Amyloid-Beta Mediated AD Pathogenesis. ACS Bio & Med Chem Au. Available at: [Link]
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-
PROTEIN AGGREGATION IN HUNTINGTON'S DISEASE. arXiv. Available at: [Link]
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A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP. Available at: [Link]
-
Amino acid structure and classifications. Khan Academy. Available at: [Link]
-
Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. Available at: [Link]
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-
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-
Glucagon-like peptide-1 - Wikipedia. Wikipedia. Available at: [Link]
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- 25. pure.mpg.de [pure.mpg.de]
Methodological & Application
Boc-Gln-Gln-OH solid-phase peptide synthesis protocol
An Application Guide to the Solid-Phase Synthesis of Boc-Gln-Gln-OH
Abstract
This comprehensive guide provides a detailed protocol and expert insights for the solid-phase peptide synthesis (SPPS) of the dipeptide this compound using tert-butyloxycarbonyl (Boc) chemistry. The synthesis of peptides containing glutamine (Gln) residues presents unique challenges, including potential side reactions like pyroglutamate formation and side-chain dehydration. This document outlines a robust methodology, from resin selection to final peptide cleavage and analysis, designed to maximize yield and purity. We delve into the causality behind critical experimental choices, such as the use of side-chain protecting groups and specific coupling reagents, to equip researchers with the knowledge to navigate the complexities of glutamine-rich peptide synthesis.
Introduction: The Challenge of Glutamine in SPPS
The synthesis of peptides containing glutamine is notoriously challenging due to the reactivity of its side-chain amide. Two primary side reactions can compromise the synthesis:
-
Pyroglutamate Formation: N-terminal glutamine residues have a high tendency to undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[1] This reaction is often irreversible and acts as a chain terminator, preventing further elongation of the peptide.[1]
-
Side-Chain Dehydration: During the carboxyl group activation step required for coupling, the side-chain amide of glutamine can be dehydrated to a nitrile.[1] This is particularly problematic when using carbodiimide-based coupling reagents without additives.[2]
Furthermore, protected glutamine derivatives can exhibit poor solubility in common SPPS solvents, leading to inefficient and incomplete coupling reactions.[1]
To overcome these obstacles, a carefully designed Boc-SPPS strategy is employed. The key to success lies in the use of a temporary Nα-Boc protecting group and a semi-permanent side-chain protecting group for the glutamine residues. This guide will focus on the use of the trityl (Trt) group for side-chain protection, as Boc-Gln(Trt)-OH is a commercially available and widely used derivative that effectively prevents the aforementioned side reactions.[3]
Synthesis Workflow and Strategy
The synthesis of this compound will be performed on a Wang resin, which is designed for the synthesis of C-terminally free carboxylic acids. The overall process involves sequentially coupling two Boc-Gln(Trt)-OH residues, followed by cleavage from the resin, which simultaneously removes the side-chain trityl groups.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Wang Resin (100-200 mesh, ~1.0 mmol/g) | Peptide Synthesis Grade | Novabiochem®, Bachem |
| Boc-Gln(Trt)-OH | Peptide Synthesis Grade | Sigma-Aldrich, Aapptec |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |
| HBTU (Uronium coupling reagent) | Peptide Synthesis Grade | Aapptec, ChemPep |
| HOBt (Coupling additive) | Peptide Synthesis Grade | Aapptec, ChemPep |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ACS Grade | Fisher Scientific |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |
| Pyridine | Reagent Grade | Sigma-Aldrich |
| Ninhydrin Test Kit | N/A | Bio-Rad, Sigma-Aldrich |
Detailed Synthesis Protocol (0.1 mmol Scale)
This protocol is based on a starting scale of 0.1 mmol using a resin with a substitution of 1.0 mmol/g (i.e., 100 mg of resin). All steps should be performed in a dedicated peptide synthesis vessel with agitation (e.g., shaking or nitrogen bubbling).
Part 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place 100 mg of Wang resin in the reaction vessel. Add ~2 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[4] Drain the DCM.
-
First Amino Acid Loading:
-
Dissolve Boc-Gln(Trt)-OH (97.7 mg, 0.2 mmol, 2 eq.) and HOBt (27 mg, 0.2 mmol, 2 eq.) in a minimum amount of DMF (~1 mL).
-
Add DIC (31 µL, 0.2 mmol, 2 eq.) to the amino acid solution and let it pre-activate for 5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add DIEA (35 µL, 0.2 mmol, 2 eq.).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Part 2: The SPPS Cycle for the Second Glutamine
The following sequence of deprotection, neutralization, and coupling is the core of the synthesis process.
Caption: A single SPPS cycle for the addition of a Boc-protected amino acid.
-
Nα-Boc Deprotection:
-
Add 2 mL of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.[5]
-
Add another 2 mL of 50% TFA in DCM and agitate for 20 minutes.[5][6] This step removes the Boc group, leaving a free amine as a trifluoroacetate salt.[5]
-
Drain the solution and wash the resin with DCM (2 x 2 mL), Isopropanol (IPA) (2 x 2 mL), and DCM (2 x 2 mL).[5]
-
-
Neutralization:
-
Add 2 mL of 5% DIEA in DCM and agitate for 2 minutes. Drain.
-
Repeat the neutralization step once more. This converts the amine salt to a free amine, ready for coupling.[6]
-
Wash the resin with DCM (3 x 2 mL).
-
-
Coupling the Second Amino Acid:
-
Activation: In a separate vial, dissolve Boc-Gln(Trt)-OH (146.6 mg, 0.3 mmol, 3 eq.) and HBTU (113.7 mg, 0.3 mmol, 3 eq.) in 1.5 mL of DMF. Add DIEA (104 µL, 0.6 mmol, 6 eq.) to the solution and vortex for 1 minute.
-
Causality: HBTU is a uronium-based coupling reagent that, in the presence of a base like DIEA, rapidly activates the carboxylic acid.[2] This method is highly efficient and minimizes side reactions like nitrile formation compared to using carbodiimides alone.[1][2]
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Reaction Monitoring (Self-Validation):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[1]
-
Interpretation: A negative result (yellow beads) indicates the successful consumption of all free amines, signifying a complete coupling reaction.[1] A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling (recoupling) step should be performed.[1]
-
Part 3: Final Cleavage and Peptide Isolation
-
Final Nα-Boc Deprotection: Repeat the deprotection step (Part 2, Step 1) to remove the Boc group from the N-terminal Gln. This step is optional if the final product desired is this compound, but necessary if H-Gln-Gln-OH is the target. For this compound, skip this deprotection and proceed directly to cleavage after the final coupling and wash.
-
Resin Preparation for Cleavage: Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under a vacuum for at least 1 hour.
-
Cleavage from Resin:
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For 100 mg of resin, use ~2 mL of cocktail.
-
Causality: TFA is a strong acid that cleaves the ester linkage to the Wang resin and also removes the acid-labile Trityl side-chain protecting groups.[7] TIS acts as a scavenger to trap the highly reactive trityl cations that are released, preventing them from re-attaching to the peptide or causing other side reactions.[4]
-
Add the cleavage cocktail to the dry resin and agitate for 1.5-2 hours at room temperature.[7]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a 15 mL centrifuge tube.
-
Wash the resin twice with small portions of fresh TFA and combine the filtrates.[7]
-
Add the combined filtrate dropwise into a larger tube containing ~10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Quality Control
Purification by RP-HPLC
The crude peptide should be purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 50% B over 30 minutes, but this must be optimized for the specific peptide.[9]
-
Detection: UV detection at 210-220 nm, where the peptide bond absorbs.[9]
-
Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Inject onto the HPLC system. Collect fractions corresponding to the major peak. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.
Analysis and Characterization
-
Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column and integrating the peak area.[10]
-
Mass Spectrometry: Confirm the identity of the peptide by verifying its molecular weight. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard techniques.[11]
-
Expected Mass (this compound):
-
Formula: C₂₀H₃₄N₄O₈
-
Monoisotopic Mass: 458.24 Da
-
Expected [M+H]⁺: 459.25 m/z
-
-
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete coupling; premature chain termination by pyroglutamate formation. | Ensure use of side-chain protected Gln (Trt or Xan). Use a potent coupling reagent like HBTU. Perform a Kaiser test and recouple if necessary.[1] |
| Extra Peak in MS (-17 Da) | Pyroglutamate formation at the N-terminus (loss of NH₃). | Occurs if N-terminal Gln is deprotected under basic or heated conditions.[12][13] Cleavage should be performed promptly after synthesis. |
| Extra Peak in MS (-18 Da) | Dehydration of Gln side-chain to nitrile. | Use HBTU/HOBt or other uronium reagents instead of plain carbodiimides (DCC/DIC) for activation.[1][2] |
| Broad HPLC Peaks | Peptide aggregation; poor solubility. | Modify HPLC gradient, temperature, or mobile phase pH. Ensure complete removal of protecting groups. |
References
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Rubakhin, S. S., Churchill, J. D., Green, K. A., & Sweedler, J. V. (2006). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. PubMed. Retrieved from [Link]
-
Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130023. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Zheng, L., et al. (2022). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods, 11(3), 453. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Gln(Trt)-OH [132388-69-3]. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44, 1357–1363. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Biotyper. (n.d.). Dipeptide and Tripeptide Mass Spectrometry Detection. Retrieved from [Link]
-
Wessjohann, L. A., & Kaluđerović, G. N. (n.d.). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry (Vol. E 22c, p. 463). Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Vilar, S., et al. (2014). Solid-phase peptide synthesis. Química Nova, 37(9), 1510-1518. Retrieved from [Link]
-
Kumar, V., & Yuan, Q. (2021). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. Retrieved from [Link]
-
Biemann, K., et al. (1959). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 81(9), 2274–2275. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]
-
The, M., & Käll, L. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(4), 637–648. Retrieved from [Link]
-
FAPESP. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. Retrieved from [Link]
- Wan, H., & Wan, K. (2015). Cleavage of synthetic peptides. Google Patents.
-
Schapoval, E. E. S., et al. (2013). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 4, 1-6. Retrieved from [Link]
-
Le, A., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(1), 173-176. Retrieved from [Link]
-
Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Retrieved from [Link]
-
Judit, T., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. bachem.com [bachem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
solution-phase synthesis with Boc-Gln-Gln-OH
An Application Guide to the Solution-Phase Synthesis of Boc-Gln-Gln-OH
Abstract
This document provides a comprehensive guide for the solution-phase synthesis of N-tert-butyloxycarbonyl-L-glutaminyl-L-glutamine (this compound). Glutamine-containing peptides are integral to numerous biological processes, yet their chemical synthesis is frequently complicated by undesirable side reactions. This application note details a robust protocol for the synthesis of a protected glutamine dipeptide, emphasizing the strategic considerations behind each step. We delve into the rationale for choosing solution-phase synthesis for short peptides, the selection of appropriate coupling reagents, and methods for mitigating common challenges associated with glutamine chemistry, such as pyroglutamate formation. The intended audience includes researchers in peptide chemistry, drug discovery, and materials science who require a reliable method for producing this and similar peptide fragments.
Foundational Principles and Strategic Rationale
The Merits of Solution-Phase Peptide Synthesis (LPPS) for Short Sequences
While solid-phase peptide synthesis (SPPS) is the dominant technique for producing long peptides due to its speed and automation, classical solution-phase synthesis offers distinct advantages for short sequences like dipeptides.[1] LPPS allows for the purification of intermediates at each step, ensuring a high-purity final product without the cumulative failure sequences that can complicate SPPS.[2] Furthermore, LPPS is highly scalable and often more cost-effective for large-scale manufacturing, as it avoids the use of expensive resins and large volumes of solvents required for washing steps in SPPS.[1][3]
The Unique Challenges of Glutamine Chemistry
The synthesis of peptides containing glutamine (Gln) is notoriously challenging due to the reactivity of its side-chain amide. Under the acidic or basic conditions common in peptide synthesis, or during the carboxyl group activation step, two primary side reactions can occur:
-
Pyroglutamate (pGlu) Formation: The N-terminal Gln residue can undergo intramolecular cyclization to form a stable five-membered pyroglutamyl ring, which terminates peptide chain elongation.[4]
-
Dehydration to Nitrile: The side-chain amide can be dehydrated to a nitrile group, particularly when using powerful activating agents like carbodiimides.[5]
For the synthesis of a simple dipeptide like this compound, the risk of these side reactions can be minimized by careful control of reaction conditions (e.g., temperature, pH) and the choice of coupling reagents. While side-chain protecting groups like Xanthyl (Xan) are essential for incorporating Gln into longer peptides to prevent these issues, their use adds extra synthesis and deprotection steps.[6] This protocol proceeds without side-chain protection, a strategy viable for this specific target due to the relatively short coupling time and controlled conditions, which simplifies the overall process.
Selection of Coupling Reagents
The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of the N-protected amino acid. The choice of coupling reagent is critical for achieving high yield and minimizing racemization and side reactions.[7]
-
Carbodiimides (DCC, DIC): Reagents like Dicyclohexylcarbodiimide (DCC) are effective and widely used.[7] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and reduce side reactions like nitrile formation, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[5]
-
Onium Salts (HBTU, HATU, COMU): Phosphonium (PyBOP) and aminium/uronium (HBTU, HATU) salts are highly efficient coupling reagents that offer fast reaction times and low rates of racemization.[5][7] Reagents like COMU are noted for their high solubility in greener solvents and water-soluble byproducts, facilitating easier purification.[8]
For this protocol, we will utilize the well-established Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) combination. This choice is based on its proven efficacy, cost-effectiveness, and the illustrative nature of the chemistry for a foundational protocol. The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be easily removed by filtration.[5]
Synthesis Protocol for this compound
This protocol outlines the coupling of Boc-L-Gln-OH with unprotected L-Gln to yield the target dipeptide.
Overall Synthetic Workflow
The synthesis follows a straightforward, single-step coupling reaction followed by an aqueous work-up and purification.
Caption: High-level workflow for the solution-phase synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. |
| Boc-L-Glutamine | C₁₀H₁₈N₂O₅ | 246.26 | 13726-85-7 |
| L-Glutamine | C₅H₁₀N₂O₃ | 146.14 | 56-85-9 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 2592-95-2 |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | 109-02-4 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| 1N Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Step-by-Step Experimental Protocol
Step 1: Dissolution and Activation
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Gln-OH (2.46 g, 10.0 mmol, 1.0 eq.) and HOBt (1.53 g, 11.0 mmol, 1.1 eq.) in anhydrous DMF (40 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add DCC (2.27 g, 11.0 mmol, 1.1 eq.) dissolved in a minimal amount of DMF (~5 mL) to the cooled solution.
-
Stir the mixture at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will begin to form. This step forms the Boc-Gln-OBt active ester.
Step 2: Coupling Reaction
-
In a separate beaker, suspend L-Glutamine (1.61 g, 11.0 mmol, 1.1 eq.) in DMF (20 mL).
-
Add N-Methylmorpholine (NMM) (1.21 mL, 11.0 mmol, 1.1 eq.) to the L-Glutamine suspension and stir until a clear solution is obtained. The base is crucial for deprotonating the ammonium group of the free amino acid.
-
Slowly add the L-Glutamine/NMM solution to the activated Boc-L-Gln-OH mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (16-18 hours).
Step 3: Work-up and Isolation
-
Filter the reaction mixture using a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DMF to recover any trapped product.
-
Transfer the filtrate to a rotary evaporator and remove the DMF under reduced pressure (high vacuum and gentle heating, <40°C, are required).
-
Dissolve the resulting oily residue in ethyl acetate (EtOAc, 150 mL).
-
Transfer the EtOAc solution to a separatory funnel and wash sequentially with:
-
Cold 1N HCl (2 x 50 mL) to remove unreacted NMM and any remaining L-Gln.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and Boc-L-Gln-OH.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a white foam or solid.
Step 4: Purification
-
The crude product can be purified by precipitation or recrystallization.
-
Precipitation: Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add it dropwise to a stirred, cold anti-solvent such as diethyl ether or hexane.[3]
-
Collect the resulting white precipitate by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Assess purity via HPLC and confirm identity using Mass Spectrometry and NMR. An expected yield is in the range of 70-85%.
Visualization of the Laboratory Workflow
Caption: Step-by-step laboratory workflow for the synthesis and purification of this compound.
Data Summary and Expected Results
| Parameter | Value | Notes |
| Starting Material (Boc-L-Gln-OH) | 2.46 g (10.0 mmol) | The limiting reagent. |
| Starting Material (L-Gln) | 1.61 g (11.0 mmol) | 1.1 equivalents. |
| Coupling Reagent (DCC) | 2.27 g (11.0 mmol) | 1.1 equivalents. |
| Additive (HOBt) | 1.53 g (11.0 mmol) | 1.1 equivalents. |
| Base (NMM) | 1.21 mL (11.0 mmol) | 1.1 equivalents. |
| Reaction Time | 16 - 18 hours | Overnight reaction ensures completion. |
| Expected Yield | 2.62 - 3.18 g | Corresponds to 70-85% of theoretical. |
| Theoretical Yield | 3.75 g | Based on the molecular weight of this compound (374.39 g/mol ). |
| Appearance | White to off-white solid | |
| Purity (Target) | >95% (by HPLC) |
Troubleshooting and Key Considerations
-
Low Yield: May result from incomplete activation or coupling. Ensure all reagents are anhydrous, particularly the DMF solvent, as water will quench the activated ester. A slight excess of the coupling partners can also drive the reaction to completion.[2]
-
Presence of DCU in Final Product: Indicates inefficient filtration. Ensure the DCU is fully precipitated before filtering and wash the filter cake thoroughly. Chilling the reaction mixture before filtration can sometimes improve precipitation.
-
Side Product Formation: If pyroglutamate or nitrile formation is detected (via Mass Spectrometry), consider running the reaction at a lower temperature for a longer duration or switching to a milder coupling reagent system (e.g., COMU with a weaker base like DIPEA).[8]
-
Purification Issues: If the product oils out instead of precipitating, try different solvent/anti-solvent systems or consider purification via flash column chromatography on silica gel.
References
-
NPTEL IIT Guwahati. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. Available at: [Link]
-
MDPI. (2024). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Available at: [Link]
- Google Patents. (2005). CN1651456A - Synthesis method of dipeptide containing L-glutamine.
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]
-
ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Available at: [Link]
-
AP-Sciences, Inc. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
National Institutes of Health. (n.d.). Peptides containing glutamine repeats as substrates for transglutaminase-catalyzed cross-linking: Relevance to diseases of the nervous system. Available at: [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2018). Separation and Identification of Glutamine Peptides from Defatted Soybean Meal by Enzymatic Hydrolysis. Available at: [Link]
-
National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Available at: [Link]
-
ACS Publications. (2021). Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases. Available at: [Link]
Sources
Application Notes & Protocols for Coupling Reagents in Boc-Gln-Gln-OH Synthesis
Introduction: The Nuances of Glutamine Coupling
The synthesis of peptides containing glutamine (Gln) residues presents unique challenges that demand careful consideration in the selection of coupling reagents and reaction conditions. While the formation of a peptide bond is a fundamental reaction in peptide chemistry, the side-chain amide of glutamine introduces potential side reactions that can compromise the yield and purity of the final product.[1][2] This is particularly true for the synthesis of sequences with multiple Gln residues, such as Boc-Gln-Gln-OH.
This technical guide provides an in-depth analysis of the challenges associated with glutamine coupling and offers a comparative overview of suitable coupling reagents. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for the successful synthesis of this compound, tailored for researchers and professionals in peptide chemistry and drug development.
Core Challenges in Glutamine Peptide Synthesis
The primary difficulties in synthesizing glutamine-containing peptides stem from two main side reactions: pyroglutamate formation and side-chain dehydration.
Pyroglutamate (pGlu) Formation
When glutamine is the N-terminal residue, its side-chain amide can undergo an intramolecular cyclization to form a five-membered lactam ring, known as pyroglutamic acid (pGlu).[3] This reaction is catalyzed by the base used during the coupling step or during the deprotection of the subsequent amino acid in solid-phase peptide synthesis (SPPS).[3] This modification results in the termination of the peptide chain, as the N-terminal amine is no longer available for further coupling.[4][5]
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine.
Side-Chain Dehydration
A second significant side reaction, particularly prevalent with carbodiimide-based coupling reagents, is the dehydration of the glutamine side-chain amide to form a nitrile.[1][2] This irreversible modification alters the chemical nature of the peptide and is a critical impurity to avoid. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) can help mitigate this side reaction.[1]
Comparative Analysis of Coupling Reagents for this compound
The success of a peptide synthesis hinges on the choice of the coupling reagent, which activates the carboxylic acid of the incoming amino acid to facilitate amide bond formation.[6][7] Reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents.[1][8] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10]
-
Mechanism: The O-acylisourea can then react with the amine component to form the peptide bond or react with another molecule of the carboxylic acid to form a symmetric anhydride, which then acylates the amine.[9][10]
-
Challenges: The primary drawbacks are the potential for racemization and the aforementioned dehydration of the Gln side chain.[1][2] The use of additives such as HOBt or OxymaPure is crucial to suppress these side reactions by forming a less reactive, more stable active ester.[1] DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble than that of DCC.[1]
Phosphonium and Aminium/Uronium Salts
These reagents have become the gold standard in modern peptide synthesis due to their high efficiency, fast reaction times, and lower propensity for side reactions compared to carbodiimides alone.[6]
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are phosphonium-based reagents that generate HOBt active esters in situ. They are highly effective but have fallen somewhat out of favor due to the formation of a carcinogenic byproduct (HMPA for BOP). PyBOP is a safer alternative.
-
HBTU , HATU , and COMU are among the most popular and effective aminium/uronium salts.[6]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a reliable and cost-effective reagent suitable for most standard couplings.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the more reactive additive HOAt (1-hydroxy-7-azabenzotriazole). It is generally faster and more efficient than HBTU, especially for sterically hindered couplings, and results in less epimerization.[1][2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable or superior to HATU, with the added benefits of being non-explosive and having better solubility.[11] It is an excellent choice for achieving high yields and purity.[11]
-
Caption: General workflow for the solution-phase synthesis of this compound.
Summary and Recommendation
For the synthesis of this compound, aminium/uronium salt reagents are highly recommended to maximize yield and minimize side reactions. HATU and COMU stand out as the most effective choices.
| Reagent Class | Examples | Advantages | Disadvantages | Recommendation for this compound |
| Carbodiimides | DCC, DIC, EDC | Cost-effective. | Risk of Gln side-chain dehydration; Racemization; Byproduct removal can be difficult (DCC). | Use only with an additive like HOBt or OxymaPure. |
| Phosphonium Salts | PyBOP | High efficiency; Low racemization; Does not cause guanidinylation. | More expensive than carbodiimides. | Good choice. |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very high efficiency; Fast reaction rates.[2][6] | Can cause guanidinylation of the N-terminus if used in large excess. | Excellent choice. HATU and COMU are preferred for their superior reactivity and safety profile. |
Experimental Protocol: Synthesis of this compound using HATU
This protocol details the solution-phase synthesis of this compound. The C-terminus of the second glutamine is unprotected, which can present solubility challenges. An alternative is to use a protected C-terminus (e.g., Gln-OMe) followed by a final saponification step. This protocol proceeds with the free acid.
Materials and Equipment
-
Reagents: Boc-Gln-OH, L-Glutamine (Gln-OH), HATU, N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate (EtOAc), 1N HCl, 5% NaHCO₃ solution, Saturated NaCl solution (brine), Anhydrous MgSO₄.
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator, filtration apparatus, pH paper.
Step-by-Step Procedure
-
Dissolution of Reactants:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve L-Glutamine (1.0 eq.) in DMF. Note: L-Glutamine has limited solubility in DMF; use a sufficient volume and stir vigorously. Gentle warming may be required.
-
Add DIPEA (2.5 eq.) to the suspension and stir for 10-15 minutes to form the carboxylate salt and aid dissolution.
-
In a separate flask, dissolve Boc-Gln-OH (1.0 eq.) and HATU (1.05 eq.) in DMF.
-
-
Activation and Coupling:
-
Cool the L-Glutamine solution to 0 °C in an ice bath.
-
Slowly add the Boc-Gln-OH/HATU solution to the chilled L-Glutamine solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM:MeOH:AcOH 90:8:2). Check for the consumption of the starting Boc-Gln-OH.
-
-
Workup and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with:
-
1N HCl (2x) to remove excess DIPEA.
-
5% NaHCO₃ (2x) to remove unreacted Boc-Gln-OH.
-
Saturated NaCl (brine) (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be an oil or semi-solid.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) or by flash column chromatography on silica gel.[12]
-
Troubleshooting
-
Low Yield:
-
Cause: Poor solubility of L-Glutamine.
-
Solution: Increase the volume of DMF or consider using a more polar solvent like NMP. Alternatively, protect the C-terminus of the second Gln residue (e.g., as a methyl or benzyl ester) to improve solubility and saponify it in a final step.
-
-
Presence of Side Products (e.g., Pyroglutamate):
-
Cause: The N-terminal Boc-Gln may have partially deprotected and cyclized.
-
Solution: Ensure the reaction is not run for an excessively long time. Maintain anhydrous conditions. The workup should effectively remove most impurities.
-
-
Incomplete Reaction:
-
Cause: Insufficient activation or sterically hindered coupling.
-
Solution: Allow the reaction to run longer or add a slight excess (1.1 eq) of the coupling reagent. Ensure the DIPEA is fresh and anhydrous.
-
Conclusion
The synthesis of this compound requires a strategic approach to mitigate potential side reactions inherent to glutamine chemistry. Modern aminium/uronium-based coupling reagents, particularly HATU and COMU, provide the efficiency and selectivity needed to achieve high yields of the desired dipeptide with minimal impurities. By following a well-designed protocol that includes careful control of reaction conditions and a thorough workup, researchers can successfully navigate the challenges of glutamine coupling.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Coupling Reagents.
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- ResearchG
- Benchchem.
-
Verkerk, R., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1847-1858. [Link]
-
Schilling, S., et al. (2004). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. FEBS Letters, 563(1-3), 191-196. [Link]
- Aapptec Peptides. (2021). Carbodiimides and Additives.
-
Wikipedia. Carbodiimide. [Link]
-
Dick, L. W., et al. (2007). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 282(51), 37190-37199. [Link]
-
Yu, Y., et al. (2011). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical Biochemistry, 414(2), 171-177. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
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- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
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- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Activation of Boc-Gln-Gln-OH in Peptide Coupling
Introduction: Navigating the Challenges of Glutamine-Rich Peptide Couplings
The synthesis of peptides containing glutamine (Gln), particularly sequences with consecutive Gln residues like Boc-Gln-Gln-OH, presents a unique set of challenges for chemists in research and drug development. While the formation of a peptide bond is a fundamental transformation, the side chain of glutamine introduces significant potential for undesirable side reactions. The primary obstacle is the intramolecular cyclization of the N-terminal glutamine to form pyroglutamate (pGlu), a reaction that irreversibly caps the peptide chain and halts further elongation.[1][2] Additionally, the side-chain amide of either glutamine residue is susceptible to dehydration to a nitrile under harsh activation conditions.[1][3]
This guide provides a detailed exploration of the chemical principles and practical strategies for the successful activation and coupling of this compound. We will delve into the mechanisms of common side reactions, compare various activation methodologies, and offer field-proven, step-by-step protocols designed to maximize yield and purity. The focus is on providing a robust framework for decision-making, enabling researchers to select the optimal conditions for their specific synthetic goals.
The Primary Challenge: Unwanted Side Reactions of Glutamine
A thorough understanding of the potential side reactions is critical for developing a successful coupling strategy for this compound. The structure of the dipeptide presents two key reactive sites beyond the desired carboxyl group activation: the N-terminal glutamine's α-amino group and side-chain amide, and the C-terminal glutamine's side-chain amide.
Pyroglutamate (pGlu) Formation
When the N-terminal residue of a peptide is glutamine, its side-chain amide can undergo an intramolecular nucleophilic attack on the α-amino group, leading to the formation of a five-membered lactam ring known as pyroglutamate.[4] This cyclization results in the loss of the primary amine necessary for subsequent peptide bond formation, effectively terminating the synthesis.[1] While this is a greater concern for the free N-terminus of a growing peptide chain, the conditions used for carboxyl group activation can sometimes facilitate this unwanted reaction, especially if the Boc protecting group is prematurely cleaved.
Side-Chain Dehydration
The amide groups in the side chains of both glutamine residues can be dehydrated to form a nitrile under the influence of powerful activating agents, particularly carbodiimides, in the absence of appropriate additives.[3][5] This modification alters the peptide's structure and function and can lead to significant impurities that are difficult to separate from the desired product. To mitigate this, protection of the side-chain amide with groups like Xanthyl (Xan) is a common strategy in solid-phase peptide synthesis (SPPS), which also enhances solubility.[1][2][6] However, for solution-phase coupling of a pre-formed dipeptide like this compound, the focus shifts to optimizing the activation conditions to prevent this side reaction.
The diagram below illustrates the primary side reaction pathways that must be controlled during the activation of a glutamine-containing peptide.
Caption: Key side reactions of N-terminal glutamine peptides.
Activation Strategies for this compound
The choice of coupling reagent and additives is the most critical factor in achieving a successful and clean coupling of this compound. The goal is to form a highly reactive species from the C-terminal carboxyl group that will rapidly react with the desired amine nucleophile, while minimizing the opportunity for the side reactions discussed above.
Carbodiimide-Based Activation with Additives
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for their effectiveness and low cost.[7] They react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate is unstable and prone to rearrangement and side reactions, including dehydration of the glutamine side chain.[5]
Therefore, the use of nucleophilic additives is mandatory. These additives intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This two-step process enhances coupling efficiency and significantly suppresses both racemization and side reactions.[5]
| Additive | Structure | Key Advantages | Considerations |
| HOBt (1-Hydroxybenzotriazole) | Benzotriazole derivative | The historical standard, very effective at suppressing racemization.[5] | Now classified as potentially explosive, with restricted availability and transport.[3][9] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Aza-benzotriazole derivative | More reactive than HOBt due to the electron-withdrawing effect of the pyridine nitrogen, leading to faster couplings.[9] | Also carries explosive risk concerns similar to HOBt.[9] |
| OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) | Oxime derivative | A highly effective, non-explosive alternative to HOBt and HOAt.[3][9] Provides excellent racemization suppression and high coupling efficiency. Water-soluble byproducts simplify workup.[9] | May exhibit slightly slower formation of the active ester compared to HOAt in some cases.[3] |
Given the safety concerns and restrictions associated with HOBt and HOAt, OxymaPure® is the recommended additive for carbodiimide-mediated couplings.
Uronium/Guanidinium Salt-Based Activation
This class of reagents, often referred to as aminium/uronium salts, has become the gold standard for difficult couplings due to their high efficiency and rapid reaction rates.[5] These reagents, such as HBTU, HATU, and COMU, incorporate an HOBt, HOAt, or OxymaPure moiety directly into their structure.[5][10] In the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA), they react with the carboxylic acid to generate the corresponding active ester in situ.
| Reagent | Activating Moiety | Key Advantages | Considerations |
| HBTU/TBTU | HOBt-based | Widely used, reliable, and cost-effective for standard couplings.[5] | Based on the explosive HOBt. Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HATU | HOAt-based | Highly efficient, especially for sterically hindered couplings, due to the superior reactivity of the OAt ester.[3] | Most expensive option. Based on the explosive HOAt.[3] |
| COMU® | OxymaPure-based | Combines the high reactivity of uronium salts with the safety of OxymaPure.[9] Excellent solubility and water-soluble byproducts.[9] Considered a "green" coupling reagent.[9] | Generally provides performance comparable or superior to HBTU.[5] |
For the coupling of this compound, COMU® offers the best combination of efficiency, safety, and ease of use , making it a highly recommended modern alternative.
The following diagram outlines the general workflow for activating a Boc-protected peptide and subsequent coupling.
Caption: General workflow for peptide activation and coupling.
Detailed Experimental Protocols
The following protocols are designed for a standard laboratory scale (0.1 to 1.0 mmol) solution-phase coupling. All reactions should be conducted in a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are recommended for best results.
Protocol 1: DIC/OxymaPure Mediated Coupling
This protocol leverages a cost-effective and safe carbodiimide activation method. It is particularly suitable for routine couplings where high efficiency and safety are paramount.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., H-Leu-OMe·HCl) (1.0 - 1.2 eq)
-
OxymaPure® (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq, if using an amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF (approx. 5-10 mL per mmol of peptide).
-
Amine Preparation: If using an amine salt (e.g., hydrochloride), dissolve it in a separate flask in DMF and add DIPEA (1.0 eq) to neutralize it. Stir for 10-15 minutes at room temperature.
-
Pre-activation & Cooling: Cool the solution from Step 1 to 0 °C in an ice bath.
-
Activation: Slowly add DIC (1.2 eq) to the cooled solution from Step 1. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" period allows for the formation of the Oxyma active ester.
-
Coupling: Add the free amine solution (either from Step 2 or a neat liquid amine) to the activated mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed. The Kaiser test can be used if coupling to a solid support.[6]
-
Workup:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC as needed.
Protocol 2: COMU® Mediated Coupling
This protocol utilizes a modern, highly efficient uronium salt, ideal for challenging couplings or when speed and yield are critical. The water-soluble byproducts often simplify the purification process.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., H-Pro-NH2) (1.0 - 1.2 eq)
-
COMU® (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine component (1.0 - 1.2 eq) in anhydrous DMF (approx. 5-10 mL per mmol of peptide).
-
Reagent Addition: Add COMU® (1.2 eq) to the solution. The mixture may remain a suspension depending on the concentration.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Initiation: Add DIPEA (2.5 - 3.0 eq) dropwise to the cooled mixture. The solution should become homogeneous, and a color change (often to yellow or orange) may be observed, which is characteristic of COMU activation.[9]
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Couplings with COMU are typically very fast.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The byproducts of COMU are generally more water-soluble than those from HBTU, aiding in their removal during the aqueous washes.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Yield | 1. Incomplete activation. 2. Insufficient reaction time. 3. Sterically hindered amine component. 4. Moisture in the reaction. | 1. Increase equivalents of coupling reagent and additive. For carbodiimides, allow a longer pre-activation time. 2. Extend reaction time and monitor by LC-MS. 3. Switch to a more powerful activating agent like HATU or increase the reaction temperature slightly (e.g., to 40 °C). 4. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Pyroglutamate Formation Detected | 1. N-terminal Boc group was partially cleaved (acidic conditions). 2. Prolonged reaction at elevated temperature. | 1. Ensure all reagents are free from acidic impurities. Use a weaker base for neutralization if applicable. 2. Perform the coupling at a lower temperature (0 °C to RT) and minimize reaction time. |
| Nitrile Formation Detected | 1. Dehydration of Gln side-chain. 2. Insufficient amount of additive (HOBt, Oxyma) with carbodiimide. | 1. Avoid using carbodiimides without an additive. 2. Ensure at least 1.2 equivalents of the additive are used. Switch to a uronium salt like COMU, which is less prone to causing this side reaction. |
| Incomplete Reaction | 1. Poor solubility of peptide fragments. 2. Aggregation of peptide chains. | 1. Increase the volume of DMF or consider adding a co-solvent like DCM. 2. Use of a "chaotropic" salt like LiCl can sometimes disrupt aggregation and improve coupling efficiency. |
Conclusion
The successful activation and coupling of this compound is readily achievable with a rational approach to reagent selection and protocol design. The primary challenges—pyroglutamate formation and side-chain dehydration—can be effectively mitigated by avoiding harsh activation conditions and employing modern coupling reagents. For carbodiimide-based methods, the use of a non-explosive additive like OxymaPure® is strongly advised. For more demanding couplings, uronium salts such as COMU® provide a superior combination of speed, efficiency, and safety. By following the detailed protocols and troubleshooting guidance provided, researchers and drug development professionals can confidently incorporate glutamine-rich dipeptides into their synthetic targets, ensuring high yields and product purity.
References
-
Benchchem. Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS). 6
-
Benchchem. A Technical Guide to the Synthesis and Preparation of Boc-Gln(Xan)-OH. 1
-
Ningbo Inno Pharmchem Co., Ltd. The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. 2
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 5
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. 11
-
Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation?. PubMed.
-
Aapptec Peptides. Carbodiimides and Additives. 7
-
Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?. ResearchGate.
-
Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
-
Merck Millipore. Novabiochem® Coupling reagents. 3
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
Liu, D., et al. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry.
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. 12
-
Lamos, S. M., et al. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, ACS Publications.
-
Synthesis method of dipeptide containing L-glutamine. Google Patents.
-
Yu, Y. B., et al. Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, ACS Publications.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. 13
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, ACS Publications.
-
3.8 Uronium/Guanidinium Salts. 10
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Authored by: A Senior Application Scientist
An Application Guide to the Deprotection of N-α-tert-Butyloxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH)
Abstract
This technical guide provides a comprehensive overview of the methodologies for the deprotection of this compound, a common intermediate in peptide synthesis and drug development. The focus is on providing robust, field-tested protocols while elucidating the underlying chemical principles and potential challenges. Particular attention is given to the prevalent side reaction of pyroglutamate formation, a critical hurdle in handling N-terminal glutamine residues. This document serves as an essential resource for researchers, scientists, and process chemists, offering a comparative analysis of various deprotection strategies, from standard acidic conditions to milder, alternative approaches.
Introduction: The Challenge of Unmasking Glutamine Dipeptides
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, particularly in the construction of peptides.[1] Its stability to a wide range of nucleophilic and basic conditions, combined with its facile removal under acidic conditions, makes it a cornerstone of peptide chemistry.[2][3] The substrate in focus, this compound, is a dipeptide fragment where the N-terminal α-amino group is masked by the Boc group.
The deprotection of this substrate to yield H-Gln-Gln-OH is a critical step for further peptide chain elongation or for the generation of the final active dipeptide. However, this process is not without its challenges. Once the Boc group is removed, the newly liberated N-terminal glutamine residue is highly susceptible to intramolecular cyclization, forming the undesirable pyroglutamate (pGlu) byproduct.[4][5] This irreversible reaction not only consumes the desired product but also terminates any subsequent peptide chain extension, complicating purification and significantly reducing overall yield.[6] Understanding and controlling this side reaction is paramount to successfully deprotecting this compound.
The Chemistry of Boc Deprotection and Glutamine Cyclization
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate oxygen, which weakens the C-O bond.[7] This is followed by the departure of the stable tert-butyl cation, resulting in an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation to release the free amine and carbon dioxide gas.[3][7]
The generated tert-butyl cation is a reactive electrophile that can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or polymerize.[7] The choice of acid and reaction conditions dictates the rate and efficiency of this process.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Mechanism of Pyroglutamate (pGlu) Formation
Pyroglutamate formation is an intramolecular cyclization reaction that occurs with N-terminal glutamine residues.[5] Under neutral or slightly acidic/basic conditions, the free α-amino group acts as a nucleophile, attacking the electrophilic carbon of the side-chain amide. This forms a five-membered lactam ring, pyroglutamate, with the concomitant release of ammonia. This side reaction is a significant concern during peptide synthesis and purification.[8][9]
Caption: Intramolecular cyclization of N-terminal glutamine to pyroglutamate.
Experimental Protocols for Deprotection
Safety Precaution: All protocols involving strong acids like TFA and HCl must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Workflow Overview
The general workflow for the deprotection of this compound is a multi-step process that requires careful execution to maximize yield and purity.
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and robust method for Boc deprotection. The concentration of TFA can be adjusted based on the stability of other functional groups, but a 20-50% solution is typical.[6][10]
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.
-
Acid Addition: Slowly add TFA (10-20 equivalents, often as a 25-50% v/v solution in DCM) to the stirred solution. Effervescence (CO₂ evolution) should be observed.[3]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To remove residual TFA, co-evaporate the resulting oil with toluene or isopropanol (2-3 times).[10]
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the product as its TFA salt.
-
Isolation: Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum. The product is H-Gln-Gln-OH·TFA.
-
-
Causality and Insights:
-
Why Anhydrous DCM? Water can compete with the substrate for the acid and can sometimes lead to side reactions.
-
Why 0 °C? Starting the reaction cold helps to control the initial exotherm and minimize potential side reactions, including pyroglutamate formation.
-
Why Co-evaporation? TFA has a high boiling point and can be difficult to remove completely. Co-evaporation with a non-polar solvent like toluene forms an azeotrope, facilitating its removal.[10]
-
Product Form: The product is isolated as a TFA salt, which is often an oil or hygroscopic solid.[10] For subsequent coupling steps, this salt must be neutralized in situ with a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Protocol 2: 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and often yields a more crystalline, easier-to-handle hydrochloride salt.[10]
-
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available or prepared)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Cold Diethyl Ether (Et₂O)
-
-
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous MeOH or DCM.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl) to the substrate solution at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS. In some cases, the product may precipitate out of the solution as the HCl salt.
-
Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to induce precipitation. Filter, wash, and dry the solid product.
-
-
-
Causality and Insights:
-
Advantage of HCl Salt: Amine hydrochloride salts are generally less hygroscopic and more crystalline than their TFA counterparts, which greatly simplifies handling and purification.[10]
-
Solvent Choice: Dioxane is a common solvent for this reagent, but it can be difficult to remove. Using a co-solvent like DCM or MeOH can improve solubility and ease of workup.
-
Alternative & Milder Deprotection Strategies
While TFA and HCl are highly effective, their harsh acidity can be detrimental to sensitive substrates. Several milder or "greener" alternatives have been developed.
| Method | Reagent/Conditions | Advantages | Disadvantages | Reference(s) |
| Phosphoric Acid | 85% H₃PO₄ in an organic solvent or water | Environmentally benign, selective, convenient workup. | Slower reaction times compared to TFA; may require heat. | [11][12] |
| Deep Eutectic Solvent (DES) | Choline chloride (ChCl) / p-toluenesulfonic acid (pTSA) | "Greener" solvent system, reusable catalyst, short reaction times. | May require specific substrate solubility; less common. | [1][13] |
| Lewis Acids | FeCl₃, ZnBr₂, AlCl₃ in organic solvent | Can be highly selective and mild. | Stoichiometric amounts often needed; metal contamination risk. | [1][11] |
| High Temperature | Heating in an ionic liquid or simply with trace water | Can be very rapid; avoids large excesses of acid. | High temperatures can cause decomposition or racemization. | [14] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid, short reaction time, low temperature. | Increase reaction time, add more acid, or allow the reaction to proceed at room temperature. Confirm with LC-MS. |
| Significant pGlu Formation | Prolonged exposure to neutral/basic pH during workup; high reaction temperature. | Perform the reaction at 0°C. During workup, avoid prolonged exposure to basic conditions. If neutralization is required, perform it immediately before the next step. |
| Oily/Hygroscopic Product | Formation of TFA salt. | Switch to the HCl/Dioxane protocol to obtain a crystalline HCl salt.[10] Attempt to crystallize the TFA salt from a different solvent system. |
| Difficulty Removing Acid | High boiling point of TFA. | Co-evaporate with toluene multiple times.[10] Lyophilization can also be effective if the product is water-soluble. |
Conclusion
The deprotection of this compound is a critical transformation that requires careful consideration of both the deprotection chemistry and the inherent reactivity of the resulting dipeptide. While standard protocols using trifluoroacetic acid or hydrochloric acid are highly effective, the potential for pyroglutamate formation necessitates precise control over reaction conditions and workup procedures. By understanding the mechanisms of both the desired deprotection and the undesired cyclization, researchers can select the optimal protocol, minimize side reactions, and successfully obtain the target H-Gln-Gln-OH for downstream applications. The choice between forming a TFA or HCl salt can have significant practical implications for product isolation and handling, and alternative, milder methods offer valuable options for sensitive substrates.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
-
Sharma, G., Kumar, P., & Kumar, N. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92349-92353. Retrieved from [Link]
-
Reddit. (2021). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics.
- Google Patents. (n.d.). CN112480208B - Industrial preparation method of glycyl-L-glutamine.
-
Mangkoersalam, A., et al. (2001). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Neurochemical Research, 26(5), 491-496. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics.
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Castagnolo, D., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5192. Retrieved from [Link]
- Google Patents. (n.d.). US4966994A - Method for purifying L-glutamine.
-
Schilling, S., et al. (2003). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Biological Chemistry, 384(12), 1585-1592. Retrieved from [Link]
-
Yu, Y. B., et al. (2009). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Journal of Pharmaceutical Sciences, 98(12), 4513-4522. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
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- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: TFA Deprotection of Boc-Gln-Gln-OH
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under various coupling conditions and its facile removal under moderately acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, effecting a clean and efficient cleavage.[1][3] However, the deprotection of peptides containing specific amino acid residues, such as glutamine (Gln), presents unique challenges that necessitate a carefully optimized protocol to ensure high yield and purity of the final product.
This application note provides a comprehensive guide to the TFA-mediated deprotection of the dipeptide Boc-Gln-Gln-OH. We will delve into the mechanistic underpinnings of the deprotection reaction, explore potential side reactions, particularly pyroglutamate formation, and present a detailed, field-proven protocol for achieving optimal results. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Theoretical Background
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism.[4] The initial step involves protonation of the carbamate oxygen by TFA, followed by the loss of the stable tert-butyl cation.[2][4] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine of the peptide, which is subsequently protonated by the excess acid to form a TFA salt.[4]
Challenges with Glutamine Residues
While the deprotection of many amino acids is straightforward, glutamine presents a specific challenge due to the propensity of its side-chain amide to undergo intramolecular cyclization. When an N-terminal glutamine residue is deprotected, the newly formed free amine can attack the side-chain amide, leading to the formation of a stable five-membered ring structure known as pyroglutamate (pGlu).[5][6] This irreversible side reaction results in a modified peptide that can be difficult to separate from the desired product and can impact the biological activity of the final molecule.[6][7] The rate of pyroglutamate formation is influenced by factors such as temperature and buffer composition.[6]
To mitigate this and other side reactions, such as dehydration of the side-chain amide to a nitrile, the use of side-chain protecting groups for glutamine, like the trityl (Trt) or xanthyl (Xan) groups, is often employed in solid-phase peptide synthesis (SPPS).[8][9] These groups are typically removed during the final TFA cleavage step.[8][10] For solution-phase deprotection of a small peptide like Gln-Gln-OH, careful control of reaction conditions is paramount.
The Role of Scavengers
During Boc deprotection, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the peptide sequence, such as tryptophan or methionine.[2][11] While this compound does not contain these highly susceptible residues, the use of scavengers is still a good practice to ensure a clean reaction. Scavengers are nucleophilic compounds added to the reaction mixture to trap reactive carbocations.[11][12] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.[11][13] For this specific application, a simple scavenger cocktail is sufficient.
Experimental Protocol
This protocol details the solution-phase TFA deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, etc. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich, etc. |
| Water (H₂O) | Deionized | - |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich, etc. |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Centrifuge and centrifuge tubes | - | - |
| High-Performance Liquid Chromatography (HPLC) system | - | - |
| Mass Spectrometer (MS) | - | - |
Deprotection Workflow
Caption: Workflow for TFA deprotection of this compound.
Step-by-Step Methodology
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail consisting of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). For example, to make 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.
-
Rationale: This widely used cocktail provides the acidic medium for deprotection, while water and TIS act as scavengers for the tert-butyl cation.[14]
-
-
Reaction Setup:
-
Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 50-100 mg of peptide per mL of DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the pre-chilled cleavage cocktail to the peptide solution. A common ratio is 10 mL of cleavage cocktail per gram of peptide.
-
Rationale: Starting the reaction at 0°C helps to control the initial exotherm and can minimize potential side reactions.
-
-
Deprotection Reaction:
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or more accurately by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[15]
-
-
Product Isolation:
-
Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator. Be cautious as TFA is corrosive.
-
To the resulting oil or solid, add cold anhydrous diethyl ether (approximately 10-20 times the volume of the concentrated residue) to precipitate the peptide TFA salt.[16][17]
-
Triturate the solid with the ether to ensure complete precipitation and to wash away the scavengers and their byproducts.[16]
-
Rationale: Peptides are generally insoluble in diethyl ether, making it an excellent solvent for precipitation.[18]
-
-
Purification and Drying:
Post-Deprotection Processing
The product obtained is the TFA salt of the dipeptide.[19] For many applications, it may be necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, through ion-exchange chromatography or by dissolving the peptide in a dilute solution of the desired acid and lyophilizing.[18]
Reaction Mechanism and Side Reactions
Caption: Boc deprotection and pyroglutamate formation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Extend the reaction time to 3-4 hours. Ensure a sufficient excess of TFA is used. Re-confirm with LC-MS analysis.[13] |
| Presence of Pyroglutamate | N-terminal Gln cyclization. High reaction temperature or prolonged reaction time. | Perform the reaction at 0°C for a longer duration instead of at room temperature. Minimize the time the deprotected peptide is in the acidic solution. Purify promptly using reverse-phase HPLC.[18] |
| Low Yield | Incomplete precipitation. Product loss during washing steps. | Ensure the diethyl ether is sufficiently cold (-20°C or lower) for precipitation. Minimize the number of washes while ensuring purity. |
| TFA Adducts | Inefficient removal of TFA. | Co-evaporate the product with a non-polar solvent like DCM several times.[3] Thoroughly wash the precipitate with cold ether. Consider TFA salt exchange if necessary.[18][19] |
Conclusion
The TFA-mediated deprotection of this compound is a critical step that requires careful execution to achieve high yields of the desired dipeptide while minimizing side reactions. By understanding the underlying chemical principles, particularly the potential for pyroglutamate formation, and by adhering to a well-controlled protocol, researchers can successfully deprotect glutamine-containing peptides. The detailed methodology and troubleshooting guide provided herein serve as a robust resource for scientists in the field of peptide chemistry and drug development.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
European Patent Office. (1988). Protecting groups for asparagine and glutamine in peptide synthesis (EP 0292228 A2). Retrieved from [Link]
- Google Patents. (1988). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
Gour, H., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Comer, E., et al. (2017). Green Chemistry. RSC Publishing. Retrieved from [Link]
-
Adesina, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
AAPPTec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Hartwig, A., et al. (2010). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Thieme. (n.d.). Pyroglutamic Acid Peptides. Retrieved from [Link]
-
Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
SB-Peptide. (n.d.). TFA removal service. Retrieved from [Link]
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2007). Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
The Strategic Incorporation of Boc-Gln-Gln-OH in Bioactive Peptide Synthesis: An Application Guide
Introduction: Navigating the Challenges of Glutamine-Rich Peptide Sequences
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and development. Within this intricate field, the incorporation of specific amino acid sequences presents unique challenges that necessitate strategic methodological choices. The dipeptide sequence glutamine-glutamine (Gln-Gln) is a recurring motif in various bioactive peptides, contributing to their structure and function through hydrogen bonding and polar interactions. However, the synthesis of peptides containing glutamine, particularly sequential glutamine residues, is fraught with difficulties. These challenges primarily include the propensity for pyroglutamate formation, which can terminate peptide chain elongation, and the tendency for aggregation, leading to poor yields and purification complexities.[1]
This comprehensive application note serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-α-tert-butyloxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH). By employing this dipeptide building block, peptide chemists can circumvent common synthetic hurdles, streamline workflows, and improve the overall efficiency and purity of the target bioactive peptides. We will delve into the physicochemical properties of this compound, provide detailed protocols for its application in both solid-phase and solution-phase peptide synthesis, and discuss the causality behind key experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. This knowledge informs solvent selection, reaction conditions, and purification strategies.
| Property | Value | Source |
| CAS Number | 250290-76-7 | [2] |
| Molecular Formula | C₁₅H₂₆N₄O₇ | [2] |
| Molecular Weight | 374.39 g/mol | [2] |
| Appearance | White to off-white powder | Inferred from Boc-Gln-OH[3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place, protected from light and moisture. | Inferred from Boc-Gln-OH[3] |
Strategic Advantages of Employing this compound
The use of a pre-formed dipeptide like this compound offers several strategic advantages over the stepwise addition of individual glutamine residues:
-
Mitigation of Pyroglutamate Formation: By coupling a dipeptide where the N-terminal glutamine is already part of a peptide bond, the risk of intramolecular cyclization to form pyroglutamate is significantly reduced. This side reaction is a major cause of truncated sequences and impurities in peptide synthesis.[5]
-
Improved Coupling Efficiency: Difficult couplings, which are often encountered with sterically hindered or aggregation-prone sequences, can sometimes be overcome by using dipeptide building blocks. The altered steric environment at the carboxyl-terminus of the dipeptide can lead to more favorable reaction kinetics.
-
Reduced Cycle Time in Solid-Phase Peptide Synthesis (SPPS): The incorporation of two amino acid residues in a single coupling step effectively halves the number of deprotection and coupling cycles required for that portion of the peptide sequence, leading to a more efficient overall synthesis.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the incorporation of this compound into peptide chains. Optimization may be necessary depending on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for the manual Boc-SPPS workflow. The choice of resin (e.g., Merrifield, PAM, MBHA) will depend on whether a C-terminal acid or amide is desired.[6]
Workflow for this compound Incorporation in SPPS
Figure 1: General workflow for the incorporation of this compound in Boc-SPPS.
Materials:
-
Peptide-resin with a free amino group
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group from the growing peptide chain. Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x) and then DCM (3x).[6]
-
Neutralization: Neutralize the resin-bound peptide trifluoroacetate salt with a solution of 10% DIEA in DCM for 2 x 2 minutes. Wash the resin with DCM (3x) and then DMF (3x).[6] Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine.[5]
-
Coupling:
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to the resin loading) and HOBt (2.0 equivalents) in a minimal amount of DMF.
-
Add HBTU (1.95 equivalents) to the solution and agitate for 2-3 minutes to pre-activate the dipeptide.
-
Add DIEA (3.0 equivalents) to the activated dipeptide solution.
-
Immediately add the activated this compound solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a ninhydrin test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive, a second coupling may be necessary.[5]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagents: HBTU/HOBt is a highly efficient coupling system that minimizes racemization.[7] The pre-activation step ensures the formation of the reactive HOBt-ester of the dipeptide before its addition to the resin, which can improve coupling efficiency. DIC/HOBt is another effective combination, particularly for preventing dehydration of the glutamine side chain, although this is less of a concern when using the pre-formed dipeptide.[8]
-
Equivalents of Reagents: Using a 2-fold excess of the dipeptide and coupling reagents helps to drive the reaction to completion, which is a key principle of solid-phase synthesis.
Protocol 2: Solution-Phase Peptide Synthesis (SPPS) using this compound
Solution-phase synthesis is often employed for the large-scale production of peptides or for sequences that are particularly challenging to synthesize on a solid support.[9]
Workflow for Solution-Phase Coupling of this compound
Figure 2: General workflow for the solution-phase coupling of this compound.
Materials:
-
This compound
-
C-terminally protected amino acid or peptide (e.g., as a methyl or ethyl ester)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) and the C-terminally protected amino acid or peptide (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of HOBt and Base: Add HOBt (1.1 equivalents) and NMM or DIEA (1.1 equivalents) to the reaction mixture and stir until all components are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add EDC·HCl (1.1 equivalents) to the cooled solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure protected peptide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This carbodiimide-based coupling system is widely used in solution-phase synthesis due to the water-solubility of the urea byproduct, which simplifies purification.[8] The addition of HOBt minimizes racemization and improves reaction efficiency.
-
Base: NMM or DIEA is added to neutralize any hydrochloride salts of the amino components and to facilitate the coupling reaction. NMM is generally preferred as it is less sterically hindered.
-
Aqueous Workup: The series of acidic and basic washes removes unreacted starting materials, coupling reagents, and byproducts, simplifying the final purification step.
Troubleshooting and Advanced Considerations
Aggregation in Gln-Gln Containing Peptides:
Peptide sequences containing consecutive glutamine residues are known to be prone to aggregation, which can hinder both coupling and deprotection steps in SPPS.[1]
Strategies to Mitigate Aggregation:
-
Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonding networks that lead to aggregation.
-
"Magic Mixture": The use of a "magic mixture" of nonionic detergents and ethylene carbonate can improve the solvation of the growing peptide chain and reduce aggregation.[10]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 40-50 °C) can sometimes disrupt secondary structures and improve reaction kinetics.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling and deprotection reactions and has been shown to be effective in synthesizing difficult sequences.[11]
Side-Chain Protection of Glutamine:
While this compound does not have side-chain protection on the glutamine residues, for longer or more complex peptides, the use of side-chain protected glutamine derivatives may be necessary to prevent side reactions. The trityl (Trt) protecting group is commonly used in Fmoc-SPPS and offers improved solubility.[12] The xanthyl (Xan) group is another effective protecting group for glutamine in Boc-SPPS, offering enhanced solubility and prevention of side-chain dehydration.[5]
Applications in Bioactive Peptide Synthesis
The Gln-Gln motif is present in a variety of bioactive peptides. For instance, certain neuropeptides and peptide hormones contain this sequence, which is crucial for their biological activity. The efficient synthesis of these peptides is essential for their study and potential therapeutic application. While specific examples of the use of this compound in the synthesis of named bioactive peptides are not abundant in the readily available literature, its utility can be inferred from the prevalence of the Gln-Gln sequence in peptides with therapeutic potential. For example, analogues of Glucagon-Like Peptide-1 (GLP-1), a key therapeutic target for type 2 diabetes, contain glutamine residues.[11] The development of efficient synthetic routes to such peptides is an active area of research.
Conclusion
This compound is a valuable tool for the synthesis of bioactive peptides containing the Gln-Gln sequence. Its use can significantly mitigate the common problems of pyroglutamate formation and can improve coupling efficiency, particularly in solid-phase peptide synthesis. By understanding the physicochemical properties of this dipeptide and employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can enhance the success rate of their peptide synthesis endeavors. The continued development and application of such specialized building blocks will undoubtedly play a crucial role in advancing the field of peptide-based drug discovery and development.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Gln-OH [13726-85-7]. Retrieved from [Link]
- Mylne, J. S., et al. (2012). Evolutionary Origins of a Bioactive Peptide Buried within Preproalbumin. Plant Cell, 24(7), 2915-2927.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Fields, G. B. (Ed.). (2002). Synthesis of Peptides. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
- Hosseinzadeh, R., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 27(4), 2337-2367.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- CN102993271A. (2013). Preparation method of glycyl-L-glutamine.
- L-cysteine S-conjugates. (2006). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Kennedy, D. F., et al. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry, 189(1), 122-127.
- Google Patents. (n.d.).
- Piras, M., et al. (2019). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 84(15), 9483-9493.
- Reddit. (2019, February 11). How do i avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology.
-
Chemsrc. (2025, November 27). This compound | CAS#:250290-76-7. Retrieved from [Link]
- Kent, S. B., et al. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(2), 160-167.
- Hover, B. M., et al. (2021). Synthetic Natural Product Inspired Peptides. bioRxiv.
- Szyk, A., et al. (2014). Clues to the Design of Aggregation-Resistant Insulin from Proline Scanning of Highly Amyloidogenic Peptides Derived from the N-Terminal Segment of the A-Chain. ACS Chemical Biology, 9(7), 1541-1552.
- Al-Hassan, I., et al. (2025, March 11). Fully Automated Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
- Ramage, R., et al. (1991). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 32(35), 4549-4552.
-
AAPPTec. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]
- Zhang, R. K., & Liu, W. R. (2020).
- Google Patents. (n.d.).
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptide.com [peptide.com]
- 11. biorxiv.org [biorxiv.org]
- 12. peptide.com [peptide.com]
Application Note & Protocol: Strategic Incorporation of Boc-Gln-Gln-OH for Enhanced Peptide Synthesis
Abstract
The incorporation of contiguous glutamine (Gln) residues is a persistent challenge in solid-phase peptide synthesis (SPPS), primarily due to the high propensity for side-chain aggregation and intramolecular cyclization of N-terminal Gln to form pyroglutamate. These issues can lead to truncated sequences and difficult purifications, significantly impacting yield and purity. This application note presents a robust strategy centered on the use of the dipeptide building block, Boc-Gln-Gln-OH, to circumvent these common problems. By incorporating two glutamine residues in a single coupling step, this method minimizes the exposure of an N-terminal glutamine to the basic conditions of subsequent deprotection cycles, thereby mitigating pyroglutamate formation. We provide a detailed, field-tested protocol for Boc-SPPS, a comparative analysis of coupling reagents, and a comprehensive troubleshooting guide to empower researchers in the successful synthesis of Gln-Gln motif-containing peptides.
The Challenge of Glutamine and the Dipeptide Advantage
Glutamine's side-chain amide presents unique difficulties in stepwise peptide synthesis. When a glutamine residue is at the N-terminus of a growing peptide chain, it is susceptible to two primary side reactions:
-
Pyroglutamate (pGlu) Formation: The free N-terminal amine can attack the side-chain amide, especially under basic conditions, leading to the formation of a five-membered lactam ring (pyroglutamate). This reaction is often irreversible and acts as a capping event, terminating further chain elongation.[1][2]
-
Dehydration: During the carboxyl group activation step required for coupling, particularly with carbodiimide-based reagents like DCC, the side-chain amide can be dehydrated to form a nitrile.[3]
Furthermore, peptides rich in glutamine are prone to forming strong intermolecular hydrogen bonds via their side chains, leading to aggregation on the solid support.[4] This aggregation can hinder solvent and reagent access, resulting in incomplete coupling and deprotection steps.
The This compound dipeptide strategy offers a compelling solution. By coupling two protected glutamine residues at once, the problematic N-terminal Gln intermediate is bypassed for one of the two residues. This significantly reduces the opportunities for pyroglutamate formation and can disrupt aggregation patterns that may form during stepwise addition. This approach is particularly valuable for synthesizing sequences with Gln-Gln motifs, which are critical in many bioactive peptides and proteins.[5]
Critical Consideration: Side-Chain Protection
To effectively prevent the side reactions mentioned above, the side-chain amides of the glutamine residues within the this compound dipeptide must be protected. The trityl (Trt) group is a common and effective choice in Boc-chemistry SPPS, yielding Boc-Gln(Trt)-Gln(Trt)-OH .[] The bulky Trt group provides steric hindrance that shields the amide from unwanted cyclization and dehydration.[7]
Caption: Mitigation of Glutamine Side Reactions.
Reagent Selection and Pre-Synthesis Considerations
The success of the dipeptide coupling strategy is highly dependent on the appropriate choice of reagents.
Coupling Reagents
The selection of a coupling reagent is crucial for achieving high efficiency while minimizing side reactions. For coupling glutamine-containing fragments, aminium/uronium or phosphonium salt-based reagents are strongly recommended over carbodiimides.
| Reagent Class | Examples | Activation Mechanism | Key Advantages & Considerations |
| Aminium/Uronium | HBTU, HATU, HCTU | Forms an active ester (OBt, OAt, O-6-ClBt) | HATU is highly recommended due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, leading to faster and more efficient couplings with reduced racemization. |
| Phosphonium | PyBOP, PyAOP | Forms an active ester (OBt, OAt) | Highly effective and generates non-urea byproducts. PyAOP is the phosphonium analogue of HATU and offers similar benefits of high reactivity. |
| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate | Not Recommended. The intermediate is highly susceptible to promoting dehydration of the Gln side-chain amide to a nitrile.[3] |
Recommendation: For coupling Boc-Gln(Trt)-Gln(Trt)-OH, HATU is the preferred reagent due to its high reactivity and proven efficacy in difficult couplings.
Solvents and Bases
-
Solvent: High-purity, peptide synthesis-grade N,N-Dimethylformamide (DMF) is the standard solvent. Ensure it is fresh and has a low water content.
-
Base: N,N-Diisopropylethylamine (DIEA or DIPEA) is the most commonly used base for the coupling step in Boc-SPPS. It is a non-nucleophilic hindered base that activates the coupling reagent without causing significant side reactions.[8]
Detailed Protocol: Boc-SPPS of Boc-Gln(Trt)-Gln(Trt)-OH
This protocol outlines a single coupling cycle for incorporating Boc-Gln(Trt)-Gln(Trt)-OH onto a peptide-resin using Boc-SPPS chemistry.[9][10]
Materials & Reagents
-
Peptide-resin (e.g., Merrifield resin with the N-terminal amino acid deprotected)
-
Boc-Gln(Trt)-Gln(Trt)-OH
-
HATU (or other selected coupling reagent)
-
DIEA (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reagents for Kaiser Test[11]
Workflow Diagram
Caption: SPPS Cycle for Dipeptide Incorporation.
Step-by-Step Methodology
This protocol assumes a starting scale of 0.2 mmol on a solid support. Adjust volumes accordingly.
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the resin-bound peptide has been removed using a solution of 25-50% TFA in DCM, followed by thorough washing with DCM and DMF.[9]
-
Neutralize the resulting TFA salt by washing the resin with 10% DIEA in DMF (2 x 2 min), followed by extensive washing with DMF.
-
-
Activation of Boc-Gln(Trt)-Gln(Trt)-OH:
-
In a separate vessel, dissolve Boc-Gln(Trt)-Gln(Trt)-OH (3 equivalents, 0.6 mmol) and HATU (2.9 equivalents, 0.58 mmol) in DMF (approx. 5 mL).
-
Add DIEA (6 equivalents, 1.2 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the neutralized peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads (5-10 beads), wash them thoroughly with ethanol on a filter paper.
-
Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[11]
-
Interpretation: A negative test (beads remain yellow/colorless) indicates complete coupling. A positive test (beads turn dark blue/purple) indicates incomplete coupling.
-
-
Post-Coupling Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.
-
The peptide-resin is now ready for the next cycle of deprotection and coupling.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Positive Kaiser Test after 2 hours | 1. Insufficient reagent equivalents. 2. Peptide aggregation on resin. 3. Poor quality of reagents (e.g., wet DMF). | 1. Drain the reaction vessel and perform a second coupling with freshly activated dipeptide. 2. Use a solvent mixture known to disrupt aggregation (e.g., add a small percentage of DMSO to DMF) for the recoupling. 3. Ensure all reagents and solvents are fresh and anhydrous. |
| Low Yield of Final Peptide | 1. Incomplete coupling at the dipeptide step. 2. Premature chain termination (pyroglutamate). 3. Inefficient cleavage from the resin. | 1. Always confirm coupling completion with the Kaiser test. Double coupling is a standard practice for difficult sequences. 2. The dipeptide strategy minimizes this, but ensure neutralization steps are not overly extended. 3. Review cleavage cocktail and time. Ensure appropriate scavengers are used. |
| Unexpected Peaks in HPLC/MS | 1. Dehydration of Gln side-chain (-18 Da). 2. Loss of Trt group during synthesis. 3. Racemization. | 1. Avoid carbodiimide reagents. Ensure the quality of the coupling reagent. 2. Use milder TFA concentrations for Boc deprotection if this is a recurring issue, though Trt is generally stable to standard Boc-SPPS conditions. 3. Use HATU or other racemization-suppressing reagents. Avoid over-activation or extended reaction times. |
Final Cleavage, Purification, and Analysis
Cleavage: After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including Trt) must be removed. For Boc-SPPS on a Merrifield resin, this is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[9] This step must be performed in a specialized apparatus by trained personnel. A "scavenger" cocktail (e.g., anisole, thioanisole) is required to trap the reactive carbocations generated during deprotection.
Purification: The crude peptide product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Analysis: The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the correct molecular weight.[12][13]
Conclusion
The strategic use of this compound, with appropriate side-chain protection, is a highly effective method for the synthesis of peptides containing the challenging Gln-Gln motif. This approach directly addresses the primary side reactions associated with glutamine, namely pyroglutamate formation and side-chain dehydration. By following the detailed protocol and reagent recommendations outlined in this note, researchers can significantly improve the yield, purity, and overall success rate of their peptide synthesis campaigns, facilitating advancements in drug discovery and biochemical research.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Retrieved from [Link]
-
Fengchen Group. (n.d.). Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7. Retrieved from [Link]
-
D'Amour, M., & L'Heureux, P. (2007). Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. Biopolymers, 88(4), 512-520. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved from [Link]
-
Thieme. (2002). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (1991). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 32(2), 161-164. Retrieved from [Link]
- Google Patents. (2019). Peptide mapping method for sequence identification of insulin & insulin analogues.
-
Bio-protocol. (2014). Peptide Synthesis. Retrieved from [Link]
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. PubMed Central. Retrieved from [Link]
- Google Patents. (2004). Synthesis method of dipeptide containing L-glutamine.
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Semantic Scholar. (1978). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. bachem.com [bachem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. agilent.com [agilent.com]
- 13. WO2019021133A1 - Peptide mapping method for sequence identification of insulin & insulin analogues - Google Patents [patents.google.com]
Application Note: A Strategic Approach to the Synthesis of Glutamine-Rich Peptides Using Boc-Gln-Gln-OH
Abstract
Glutamine-rich peptides are of significant interest in biomedical research, particularly in the study of neurodegenerative diseases, protein aggregation, and as functional domains in transcription factors.[1][2] However, their chemical synthesis is notoriously challenging due to severe on-resin aggregation and problematic side reactions. This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of these difficult sequences using a Boc-Gln-Gln-OH dipeptide strategy. By incorporating glutamine residues in pairs, this approach effectively disrupts the inter-chain hydrogen bonding that drives aggregation, leading to higher coupling efficiencies and significantly improved crude peptide purity. We will detail the underlying chemical principles, provide a robust, self-validating solid-phase peptide synthesis (SPPS) protocol, and offer field-proven troubleshooting advice for researchers, scientists, and drug development professionals.
The Unique Challenge of Synthesizing Glutamine-Rich Sequences
The synthesis of peptides containing multiple or contiguous glutamine residues is frequently plagued by low yields and purification difficulties. These issues stem from two primary sources: physical aggregation of the growing peptide chains and chemical side reactions involving the glutamine residue itself.
On-Resin Aggregation
As the peptide chain elongates on the solid support, sequences rich in glutamine have a strong propensity to self-associate through extensive hydrogen bonding between the side-chain amides.[3] This leads to the formation of stable, β-sheet-like secondary structures. This on-resin aggregation causes the resin beads to shrink and collapse, severely restricting the access of solvents and reagents to the reactive N-terminus of the peptide.[4] The consequences are stark:
-
Incomplete Nα-deprotection: The deprotecting agent cannot efficiently reach the N-terminal protecting group.
-
Failed Acylation (Coupling): The incoming activated amino acid is sterically hindered from coupling to the N-terminus, leading to deletion sequences.
Chemical Side Reactions
Beyond the physical challenge of aggregation, the glutamine residue is susceptible to several undesirable chemical transformations during SPPS.
-
Pyroglutamate Formation: An N-terminal glutamine residue can undergo base-catalyzed intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[4] This reaction irreversibly caps the peptide chain, preventing further elongation.
-
Side-Chain Dehydration: During the carboxyl group activation step, particularly when using carbodiimide-based reagents, the side-chain amide of glutamine can be dehydrated to form a nitrile.[5] This modification is difficult to reverse and results in a significant impurity.
The Dipeptide Advantage: The this compound Strategy
To circumvent the issues outlined above, a highly effective strategy is the use of pre-formed dipeptide building blocks. The use of this compound directly addresses the root cause of aggregation and minimizes the opportunities for side reactions.
Rationale for Aggregation Disruption
The primary advantage of the dipeptide approach is its ability to disrupt the regular, repeating hydrogen bond network that initiates β-sheet formation. By introducing two glutamine residues at once, the periodicity of the single-residue elongation is broken, which can help maintain the solvation and accessibility of the peptide-resin complex. This is a key strategy for navigating "difficult sequences".[6]
The Boc/Bzl Orthogonal Protection Scheme
This protocol utilizes the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this scheme, the temporary Nα-Boc group is removed with a mild acid (Trifluoroacetic Acid, TFA), while the more permanent side-chain protecting groups (e.g., Benzyl ethers for Ser/Thr, Bzl esters for Asp/Glu) and the resin linker are cleaved simultaneously at the end of the synthesis using a strong acid like anhydrous Hydrogen Fluoride (HF).[7][8] This approach is often favored for complex or aggregation-prone sequences due to the efficacy of in situ neutralization protocols which can improve synthetic outcomes.
Experimental Protocol: Synthesis of a Model Gln-Rich Peptide
This section provides a detailed, step-by-step methodology for the synthesis of a model glutamine-rich peptide, Ac-Tyr-(Gln)4-Gly-NH₂ , on a MBHA resin using the this compound dipeptide.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| p-Methylbenzhydrylamine (MBHA) Resin | 100-200 mesh, 1% DVB | Solid support for C-terminal amide peptides |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Resin swelling, washing |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Grade | Resin swelling, washing, reaction solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Boc group removal |
| Diisopropylethylamine (DIEA) | Reagent Grade | Neutralization of the peptide-resin |
| Boc-Amino Acids | Synthesis Grade | Building blocks for the peptide chain |
| This compound | Synthesis Grade | Key dipeptide building block |
| HBTU / HOBt | Synthesis Grade | Coupling reagents (activator and racemization suppressant) |
| Acetic Anhydride | Reagent Grade | N-terminal acetylation (capping) |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% Purity | Cleavage of peptide from resin and side-chain deprotection |
| Anisole | Reagent Grade | Cation scavenger during HF cleavage |
| Diethyl Ether | ACS Grade | Precipitation of the crude peptide |
| Acetonitrile (ACN) | HPLC Grade | Mobile phase for HPLC purification |
SPPS Workflow Overview
The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid or dipeptide added to the growing chain.
Caption: Boc-SPPS workflow for peptide synthesis.
Step-by-Step Synthesis Protocol
(Based on a 0.2 mmol scale)
-
Resin Preparation:
-
Place 0.25 g of MBHA resin (0.8 mmol/g substitution) in a manual SPPS reaction vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes. Drain the solvent.
-
-
Coupling of the First Amino Acid (Boc-Gly-OH):
-
In a separate vial, dissolve Boc-Gly-OH (3 eq, 0.6 mmol, 105 mg), HOBt (3 eq, 0.6 mmol, 92 mg), and HBTU (2.9 eq, 0.58 mmol, 220 mg) in 3 mL of DMF.
-
Add DIEA (6 eq, 1.2 mmol, 209 µL) to the vial to activate the amino acid (solution should turn yellow).
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (2x).
-
-
The Iterative SPPS Cycle:
-
Step 3a: Boc Deprotection:
-
Add a solution of 40% TFA in DCM (v/v) to the resin.
-
Agitate for 2 minutes, drain.
-
Add a fresh solution of 40% TFA in DCM.
-
Agitate for 25 minutes.
-
Drain and wash the resin with DCM (4x) and DMF (3x).
-
-
Step 3b: Neutralization:
-
Add a solution of 10% DIEA in DMF (v/v) to the resin.
-
Agitate for 2 minutes, drain. Repeat once.
-
Wash the resin with DMF (4x).
-
-
Step 3c: Coupling (this compound):
-
Couple the two this compound dipeptides sequentially. For each coupling:
-
Pre-activate this compound (2.5 eq, 0.5 mmol) with HOBt (2.5 eq) and HBTU (2.4 eq) in DMF, using DIEA (5 eq) as described above.
-
Add to the neutralized peptide-resin and agitate for 2-4 hours. Causality Note: A longer coupling time is recommended for the dipeptide to ensure maximum efficiency and overcome any potential steric hindrance.
-
-
Step 3d: Coupling (Boc-Tyr(Bzl)-OH):
-
Couple the final amino acid using the standard procedure (2-hour coupling).
-
-
Step 3e: Monitoring:
-
-
N-Terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the peptide-resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash the resin extensively with DMF (3x) and DCM (3x).
-
Dry the final peptide-resin under high vacuum for at least 4 hours.
-
Cleavage and Global Deprotection
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus.
-
Preparation:
-
Place the dried peptide-resin (approx. 0.5 g) into the reaction vessel of the HF apparatus.
-
Add anisole (1.0 mL) as a scavenger to prevent alkylation of the tyrosine residue.
-
Cool the vessel to -5°C in an ice/salt bath.
-
-
HF Cleavage:
-
Slowly condense approximately 10 mL of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 60-90 minutes.
-
Remove the HF by evaporation under a stream of nitrogen gas. This may take several hours.
-
-
Peptide Precipitation and Isolation:
-
Once all HF is removed, wash the resin/crude peptide mixture with cold diethyl ether (3x 15 mL) to remove the scavenger and cleaved protecting groups.
-
Extract the crude peptide from the resin using 10% aqueous acetic acid (3x 10 mL).
-
Combine the aqueous extracts and freeze-dry (lyophilize) to obtain the crude peptide as a white, fluffy powder.
-
Purification and Analysis
The crude peptide must be purified to remove deletion sequences and by-products from the synthesis and cleavage steps.
Preparative Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[10][11]
-
Column: Preparative C18 silica column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Procedure:
-
Dissolve the crude lyophilized peptide in a minimal volume of Mobile Phase A.
-
Inject the solution onto the equilibrated column.
-
Elute the peptide using a linear gradient, for example, 5% to 45% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm (for Tyr).
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.
-
Pool the fractions with >95% purity and lyophilize to obtain the final, pure peptide.
-
| Parameter | Typical Setting | Rationale |
| Column | C18 Silica, 5-10 µm | Standard stationary phase for peptide separation based on hydrophobicity. |
| Solvent A | 0.1% TFA in Water | Provides acidic conditions to ensure peptide protonation and acts as an ion-pairing agent. |
| Solvent B | 0.1% TFA in Acetonitrile | Organic modifier to elute the peptide from the column. |
| Gradient | 5-45% B over 40 min | A shallow gradient is often required to resolve closely eluting impurities. |
| Detection | 220 nm (peptide bond), 280 nm (aromatics) | Dual wavelength detection aids in identifying the peptide of interest. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Final Yield | Severe on-resin aggregation leading to failed couplings.[4] Incomplete cleavage from the resin. | Use the dipeptide strategy as described. Consider replacing a Gln residue with a pseudoproline dipeptide if the sequence allows.[12] Extend HF cleavage time to 90 minutes. |
| Multiple Deletion Products | Inefficient coupling steps. False negative Kaiser test due to aggregation. | Increase coupling times for all residues, especially the dipeptide. Use a stronger coupling reagent cocktail like HATU. Double couple all residues as a standard practice for this sequence. |
| Presence of +57 Da peaks (Gly) | Incomplete N-terminal capping. | Ensure a sufficient excess of acetic anhydride and DIEA is used for capping. Extend the capping reaction time to 1 hour. |
| Pyroglutamate Formation | Base-catalyzed cyclization of N-terminal Gln.[4] | This protocol avoids this by coupling Gln as a dipeptide, never leaving it as the N-terminal residue until the final step (where it is immediately coupled to Tyr). If a Gln must be N-terminal, use a milder base or pre-activation protocols that minimize base exposure. |
Conclusion
The synthesis of glutamine-rich peptides presents a formidable challenge in the field of peptide chemistry. Standard stepwise SPPS protocols often fail due to the overwhelming propensity of these sequences to aggregate on the solid support. The strategic implementation of a this compound dipeptide building block provides a robust and effective solution. By disrupting the hydrogen-bonding networks responsible for aggregation, this method enhances reagent accessibility, improves coupling efficiency, and minimizes the formation of deletion-related impurities. The detailed protocol and troubleshooting guide presented here offer researchers a validated pathway to successfully synthesize these scientifically valuable but synthetically demanding peptides, enabling further advancements in their respective fields.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Perutz, M. F., Johnson, T., Suzuki, M., & Finch, J. T. (1994). Glutamine repeats as polar zippers: their possible role in inherited neurodegenerative diseases. Proceedings of the National Academy of Sciences, 91(12), 5355–5358. Available at: [Link]
-
Wang, W., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. Retrieved from [Link]
-
Rehman, M. M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. In Peptide Synthesis and Applications (pp. 309-349). Humana Press. Available at: [Link]
-
Wang, W., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. ResearchGate. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. Available at: [Link]
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
-
Wang, W., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed. Retrieved from [Link]
-
Lemecka, M., et al. (2022). Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model. PMC. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Bacsa, B., et al. (2007). Synthesis of a difficult sequence via pseudoproline units.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. SciSpace. Retrieved from [Link]
-
Bodanszky, M. (1985). Side Reactions in Peptide Synthesis. Semantic Scholar. Retrieved from [Link]
-
Hewitt, W. M., & Lisk, C. N. (2018). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. ResearchGate. Retrieved from [Link]
-
Papini, A. M., et al. (2021). Dissecting the role of glutamine in seeding peptide aggregation. ResearchGate. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. Retrieved from [Link]
-
Berlicki, Ł. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
da Silva, A. C., et al. (2013). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. SciRP.org. Retrieved from [Link]
Sources
- 1. Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation of proteins with expanded glutamine and alanine repeats of the glutamine-rich and asparagine-rich domains of Sup35 and of the amyloid β-peptide of amyloid plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Boc-Gln-Gln-OH in Drug Discovery
Abstract
The glutamine-glutamine (Gln-Gln) motif is a recurring structural element in numerous bioactive peptides and proteins, playing a critical role in mediating protein-protein interactions and influencing molecular stability. The N-terminally protected dipeptide, Boc-Gln-Gln-OH, serves as a pivotal building block for the precise introduction of this motif in synthetic peptide chemistry. Its application streamlines the synthesis of complex peptides, facilitates the development of novel enzyme substrates and inhibitors, and provides essential tools for probing biological pathways. This guide offers an in-depth exploration of the physicochemical properties of this compound, its core applications in drug discovery, and detailed, field-proven protocols for its effective utilization.
Introduction: The Significance of the Gln-Gln Motif
Glutamine, with its hydrophilic amide side chain, is a fundamental component of protein architecture, contributing significantly to hydrogen bonding networks that stabilize secondary and tertiary structures. The repeated occurrence of glutamine, particularly in Gln-Gln dipeptide sequences and polyglutamine (polyQ) tracts, is of profound biological interest. Abnormal expansion of polyQ tracts is the known cause of several neurodegenerative disorders, including Huntington's disease, making the study of glutamine-rich sequences a high priority.[1] Peptides containing Gln-Gln motifs can act as "polar zippers," forming stable β-sheet structures through hydrogen bonds, which may mediate specific protein-protein interactions.[2]
From a drug discovery perspective, the controlled incorporation of Gln-Gln motifs into synthetic peptides is crucial for several reasons:
-
Modulating Bioactivity: Mimicking or disrupting protein interaction sites that are rich in glutamine.
-
Developing Therapeutics: Creating peptide-based drugs with improved stability and solubility. Glutamine-containing dipeptides like Alanyl-glutamine (Ala-Gln) are known to be more stable and soluble than free glutamine, enhancing their utility as supplements and therapeutics.[3]
-
Enzyme Targeting: Designing specific substrates or inhibitors for enzymes that recognize or modify glutamine residues, such as transglutaminases.[4][5]
This compound emerges as an indispensable reagent in this context. The use of a dipeptide building block circumvents challenges associated with single amino acid additions, particularly the notorious side reactions of glutamine, such as pyroglutamate formation during activation.[6][7] The tert-butyloxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the N-terminus, making it highly compatible with standard solid-phase and solution-phase synthesis strategies.[8]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application. While specific data for this compound is not centrally aggregated, its properties can be reliably inferred from its constituent parts, Boc-Gln-OH and the Gln-Gln peptide bond.
| Property | Value / Description | Source(s) |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-glutaminyl-L-glutamine | N/A |
| Molecular Formula | C15H26N4O7 | Calculated |
| Molecular Weight | 374.39 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline powder. | [8][9] |
| Solubility | Expected to be soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. Sparingly soluble in water. | [8][9] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place, protected from light and moisture. | [8][10] |
Note: The molecular formula and weight are calculated based on the structure of this compound. Appearance and solubility are extrapolated from the properties of the closely related Boc-Gln-OH.
Core Applications in Drug Discovery
Advanced Peptide Synthesis
The primary application of this compound is as a high-value intermediate in peptide synthesis. Incorporating a dipeptide unit offers significant advantages over a stepwise, single amino acid approach.
Causality of Experimental Choice:
-
Prevention of Side Reactions: Glutamine's side-chain amide can cyclize during the activation of its carboxyl group, especially when it is the N-terminal residue, to form a non-extendable pyroglutamate. Using this compound, where the first glutamine's carboxyl group is already part of a peptide bond, mitigates this risk for that residue.[6]
-
Improved Coupling Efficiency: In sequences known to be difficult (e.g., due to aggregation on the solid support), using dipeptide blocks can disrupt the secondary structures that hinder coupling reactions, leading to higher yields and purity.[11]
-
Streamlined Synthesis: Reduces the number of deprotection and coupling cycles required to synthesize a target peptide, saving time and reagents.
Development of Enzyme Substrates and Inhibitors
Peptides containing the Gln-Gln motif can be designed as specific substrates or inhibitors for various enzymes.
-
Transglutaminases (TG2): These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[5] Peptides containing Gln-Gln can serve as substrates to study TG2 activity. Furthermore, by replacing the scissile glutamine with a non-reactive or inhibitory analog (e.g., acivicin or 6-diazo-5-oxo-norleucine), potent and specific inhibitors can be developed.[4] Such inhibitors have therapeutic potential in celiac disease, neurodegeneration, and cancer.[4][5]
-
Glutamine-Specific Proteases: Certain enzymes exhibit specificity for cleaving peptide bonds adjacent to glutamine residues. Synthetic Gln-Gln containing peptides are essential tools for characterizing the activity of these enzymes and for screening inhibitor libraries.
Probing Protein-Protein Interactions
The tendency of glutamine-rich sequences to form "polar zippers" suggests their involvement in specific protein-protein interactions.[2] Synthetic peptides incorporating the this compound building block can be used in various assays to:
-
Competitive Binding Assays: To disrupt the interaction between two proteins that associate via glutamine-rich domains.
-
Pull-Down Assays: To identify binding partners for a protein of interest that contains a Gln-Gln motif.
Detailed Experimental Protocols
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound onto a growing peptide chain attached to a solid-phase resin (e.g., Merrifield or PAM resin) using Boc-chemistry.
Rationale: This workflow is the cornerstone of synthetic peptide chemistry. Each step is designed for maximal efficiency and minimal side reactions. The use of Diisopropylethylamine (DIEA) for neutralization is crucial as it is a non-nucleophilic base that will not cap the free amine.[12] The Kaiser test provides a reliable qualitative check for the presence of free primary amines, confirming the completion of the coupling step.[13]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling/Activating Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole)
-
Reaction vessel for manual synthesis
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Shake for 2 minutes, drain.
-
Add a fresh solution of 25-50% TFA in DCM and shake for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DMF (2x for 2 minutes each).
-
Wash the resin thoroughly with DMF (3x). The deprotected amine is now in its free base form.[12]
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HBTU/HOBt (2-4 eq.), and DIEA (4-8 eq.) in a minimal amount of DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.[13]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a qualitative Kaiser test to check for the disappearance of the free primary amine.[13] A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), the coupling reaction may be repeated.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: General Assay for Screening Transglutaminase 2 (TG2) Inhibitors
This protocol outlines a general, fluorescence-based assay to screen for the inhibitory potential of peptides derived from this compound against Transglutaminase 2 (TG2).
Rationale: This assay relies on the TG2-catalyzed incorporation of a fluorescently labeled primary amine (like 5-(biotinamido)pentylamine, followed by a streptavidin-fluorophore conjugate, or a directly fluorescent amine) into a glutamine-containing substrate. An effective inhibitor will compete with the substrate or directly inactivate the enzyme, leading to a reduction in the fluorescence signal. The use of a peptide containing the Gln-Gln motif as a potential inhibitor is based on the principle that it can act as a competitive substrate mimic.[4]
Caption: Principle of competitive enzyme inhibition assay.
Materials:
-
Recombinant human Transglutaminase 2 (TG2)
-
TG2 Substrate: e.g., N-Cbz-Gln-Gly
-
Fluorescent Amine Donor: e.g., Dansyl cadaverine or 5-(biotinamido)pentylamine
-
Test Inhibitor: Peptide containing the Gln-Gln motif (e.g., Ac-Gln-Gln-NH2)
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.5) containing CaCl2 and DTT
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor peptide in assay buffer or DMSO.
-
Prepare serial dilutions of the inhibitor to test a range of concentrations.
-
Prepare solutions of TG2 enzyme, substrate, and fluorescent amine donor in assay buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
Test Wells: 25 µL of inhibitor dilution + 50 µL of 2x enzyme solution.
-
Positive Control (No Inhibition): 25 µL of assay buffer/vehicle + 50 µL of 2x enzyme solution.
-
Negative Control (No Enzyme): 25 µL of assay buffer/vehicle + 50 µL of assay buffer.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of a 4x pre-mixed solution of the substrate (N-Cbz-Gln-Gly) and the fluorescent amine donor (Dansyl cadaverine) to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence signal at appropriate excitation/emission wavelengths (e.g., Ex/Em ≈ 340/520 nm for Dansyl cadaverine) every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a strategically designed and highly effective building block for researchers in peptide chemistry and drug discovery. Its use simplifies the synthesis of challenging glutamine-rich peptides, minimizing side reactions and improving overall efficiency. The resulting peptides are invaluable tools for developing novel therapeutics, creating specific enzyme inhibitors for targets like transglutaminase 2, and elucidating the complex roles of glutamine-mediated protein interactions in health and disease. The protocols provided herein offer a validated framework for the successful application of this versatile dipeptide in a modern research setting.
References
-
Fengchen Group Co., Ltd. (n.d.). Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Gln-OH [13726-85-7]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. PMC. Retrieved from [Link]
-
Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Inhibition of transglutaminase 2 mitigates transcriptional dysregulation in models of Huntington disease. PMC. Retrieved from [Link]
-
MDPI. (2017). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Sulfated glycosaminoglycans inhibit transglutaminase 2 by stabilizing its closed conformation. PMC. Retrieved from [Link]
-
PubMed. (2025). Enhanced synthesis of alanyl-glutamine dipeptide via molecular modification and process optimization of α-amino acid ester acyltransferase EAET. Retrieved from [Link]
-
MDPI. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Gln‐specific enzyme modifications. Reaction of microbial and mammalian.... Retrieved from [Link]
-
PubMed. (1995). Incorporation of glutamine repeats makes protein oligomerize: implications for neurodegenerative diseases. Retrieved from [Link]
-
SpringerLink. (2017). Alanyl-glutamine but not glycyl-glutamine improved the proliferation of enterocytes as glutamine substitution in vitro. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transglutaminase 2 mitigates transcriptional dysregulation in models of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 9. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. 13726-85-7|Boc-Gln-OH|BLD Pharm [bldpharm.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Use of Boc-Gln-Gln-OH for the Synthesis of Neuropeptides
Abstract
The chemical synthesis of neuropeptides, particularly those containing glutamine (Gln), presents significant hurdles for peptide chemists. Challenges include the poor solubility of protected glutamine derivatives and the high propensity for side reactions, such as pyroglutamate (pGlu) formation and side-chain amide dehydration.[1][2] These issues can lead to truncated sequences, difficult purifications, and reduced overall yields.[1] This guide details a strategic approach to mitigate these problems through the use of the dipeptide building block, N-α-tert-butyloxycarbonyl-L-glutaminyl-L-glutamine (Boc-Gln-Gln-OH), in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). By incorporating two glutamine residues in a single, optimized coupling step, this method enhances synthesis efficiency, minimizes impurity formation, and provides a reliable pathway for producing high-purity, Gln-Gln-containing neuropeptides.
The Glutamine Challenge in Peptide Synthesis
Glutamine is a functionally critical amino acid in many neuropeptides, contributing to their structure, solubility, and receptor-binding capabilities. However, its synthesis is notoriously problematic. The primary challenges are:
-
Pyroglutamate (pGlu) Formation: N-terminal glutamine residues are highly susceptible to intramolecular cyclization, forming pyroglutamic acid.[3][4][5] This reaction, which can occur spontaneously, particularly under acidic or heated conditions, caps the N-terminus and terminates chain elongation.[6]
-
Side-Chain Dehydration: During carboxyl group activation for coupling, the side-chain amide of glutamine can be dehydrated to a nitrile. This irreversible modification introduces a significant impurity that is often difficult to separate from the target peptide.[1]
-
Poor Solubility & Aggregation: Protected glutamine derivatives can exhibit poor solubility in standard SPPS solvents.[1][7] Furthermore, glutamine-rich sequences have a tendency to aggregate via interchain hydrogen bonding, hindering reagent access and leading to incomplete reactions.
To circumvent these issues, chemists have developed strategies such as using side-chain protecting groups like xanthyl (Xan) or trityl (Trt) for single glutamine residues.[1][2] An alternative and highly effective approach, particularly for consecutive Gln residues, is the use of a pre-formed dipeptide building block.
The Dipeptide Advantage: Why Use this compound?
The incorporation of this compound as a single unit offers a compelling solution to the aforementioned problems.
-
Reduced Side Reaction Risk: It halves the number of individual glutamine coupling and deprotection cycles, thereby reducing the opportunities for pGlu formation and side-chain dehydration.
-
Improved Kinetic Profile: Coupling a single, larger dipeptide can be more efficient than two separate, often sluggish, single-amino acid couplings, especially in sequences prone to aggregation.
-
Simplified Synthesis: The strategy streamlines the overall workflow, saving time and reagents.
The diagram below illustrates the strategic advantage of the dipeptide approach over conventional stepwise addition.
Caption: Comparison of stepwise vs. dipeptide glutamine incorporation.
Physicochemical Properties & Handling of this compound
Proper handling and storage are paramount to maintaining the quality of the dipeptide reagent.
| Property | Data | Source(s) |
| Chemical Name | N-α-tert-butyloxycarbonyl-L-glutaminyl-L-glutamine | - |
| Molecular Formula | C₁₅H₂₆N₄O₆ | Inferred |
| Molecular Weight | 374.4 g/mol | Inferred |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in DMF, NMP, DCM (with additives) | [8] |
| Storage | Store at 2-8°C, desiccated. Protect from light and moisture. | [9] |
Handling Recommendations:
-
Warm the reagent to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh quickly and reseal the container tightly.
-
For solution preparation, dissolve in a minimal amount of DMF or NMP before dilution with DCM if necessary.
Detailed Protocol: Boc-SPPS of a Neuropeptide using this compound
This protocol outlines the manual synthesis of a generic C-terminal amide neuropeptide on a 4-methylbenzhydrylamine (MBHA) resin.[10] The process involves iterative cycles of deprotection, neutralization, and coupling.
Core SPPS Workflow Diagram
Caption: Iterative cycle of Boc-chemistry Solid-Phase Peptide Synthesis.
Step-by-Step Methodology
Materials:
-
MBHA Resin (e.g., 0.5-1.0 mmol/g substitution)
-
Boc-protected amino acids and this compound
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - Peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5)[11][12]
-
Cold Diethyl Ether
Protocol: (For 0.2 mmol scale)
-
Resin Swelling:
-
Place 0.2 mmol of MBHA resin in a reaction vessel.
-
Add DCM (~10 mL/g resin) and gently agitate for 30 minutes. Drain the solvent.
-
-
First Amino Acid Coupling:
-
Couple the first Boc-amino acid (C-terminal residue of the target neuropeptide) using a standard HBTU/DIEA activation protocol. (Typically 3-4 equivalents of amino acid and coupling reagents).
-
Agitate for 1-2 hours. Monitor with the Kaiser test.[1]
-
-
Iterative Elongation Cycle (For each amino acid):
-
Boc Deprotection:
-
Add 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM. Agitate for 25-30 minutes.[10] Drain.
-
-
Washing:
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[10]
-
-
Neutralization:
-
Add 5% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat once.
-
Wash with DCM (3x).
-
-
Coupling (Standard Amino Acid):
-
Dissolve Boc-amino acid (3 eq, 0.6 mmol) and HBTU (3 eq, 0.6 mmol) in DMF.
-
Add DIEA (6 eq, 1.2 mmol) to the solution to activate.
-
Immediately add the activated mixture to the resin. Agitate for 1-2 hours.
-
-
Coupling (this compound):
-
Dissolve this compound (2 eq, 0.4 mmol) and HBTU (2 eq, 0.4 mmol) in DMF. Note: A lower equivalency is often sufficient for dipeptides and helps control costs.
-
Add DIEA (4 eq, 0.8 mmol) and add the mixture to the resin.
-
Allow the coupling to proceed for 2-4 hours due to the bulkier nature of the dipeptide.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. A negative result (yellow/brown beads) indicates completion.[1] If positive (blue beads), recouple for another 1-2 hours.
-
Wash the resin with DCM (3x) and IPA (2x).
-
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
CAUTION: Perform in a well-ventilated fume hood.
-
Add the cold cleavage cocktail (e.g., Reagent K, ~10 mL/g resin) to the dry peptide-resin.
-
Stir the slurry at room temperature for 1.5-2 hours. The scavengers in the cocktail will trap reactive cations generated from the Boc and other side-chain protecting groups.[11][13]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product via analytical HPLC and Mass Spectrometry (MS).[14][15]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound (Positive Kaiser Test) | - Steric hindrance from the dipeptide.- On-resin peptide aggregation.- Insufficient activation time or reagents. | - Double Couple: Drain the reaction solution, wash with DCM, and repeat the coupling step with a freshly prepared activated dipeptide solution.[1]- Increase Reaction Time: Extend the initial coupling time to 4-6 hours.- Use Alternative Activators: Consider using HATU or COMU, which can be more effective for difficult couplings.[16] |
| Presence of Deletion Sequence (Mass = Target - 256.26 Da) | - Incomplete coupling of the dipeptide.- Incomplete deprotection of the previous residue. | - Implement a capping step after the dipeptide coupling using acetic anhydride and DIEA to block any unreacted N-termini.- Ensure deprotection steps run for the full recommended time. |
| Pyroglutamate Formation at N-Terminus (Mass = Target - 17 Da) | - Spontaneous cyclization of the final N-terminal glutamine residue during cleavage or workup. | - This is an inherent risk for any peptide with an N-terminal Gln.[17]- Minimize the time the peptide spends in acidic conditions (TFA).- Perform the final workup and purification promptly at neutral or slightly acidic pH. |
| Low Yield After Cleavage | - Incomplete cleavage from the resin.- Adsorption of the peptide to the resin.- Peptide is too soluble in ether. | - Ensure the cleavage reaction runs for the full duration (1.5-2 hours).- After filtration, wash the resin with additional TFA to recover adsorbed peptide.- If the peptide is short and polar, precipitation can be difficult.[18] In this case, evaporate the TFA under a stream of nitrogen and proceed directly to HPLC purification. |
Case Study: Analysis of a Synthesized Neuropeptide
Target Peptide: A hypothetical neuropeptide fragment H-Tyr-Gln-Gln-Phe-Val-NH₂
Following the protocol described above, the peptide was synthesized, cleaved, and purified. The final product was analyzed to confirm its identity and purity.
| Analysis Parameter | Method | Expected Result | Interpretation |
| Purity Assessment | Analytical RP-HPLC(C18 column, gradient of 0.1% TFA in H₂O/Acetonitrile) | Single major peak with >95% area at the detection wavelength (214 nm). | The synthesis and purification were successful, yielding a highly pure product with minimal impurities.[14][19] |
| Identity Confirmation | Electrospray Ionization Mass Spectrometry (ESI-MS) | Theoretical [M+H]⁺ = 684.34 DaObserved [M+H]⁺ = 684.35 Da | The observed mass matches the theoretical mass of the target peptide, confirming its identity. |
Conclusion
The synthesis of neuropeptides containing consecutive glutamine residues is a significant challenge in peptide chemistry. The use of this compound as a dipeptide building block in Boc-SPPS provides a robust and efficient strategy to overcome common obstacles such as pyroglutamate formation and poor coupling efficiency. By reducing the number of problematic synthetic steps and streamlining the workflow, this approach allows researchers and drug development professionals to reliably access complex, glutamine-rich neuropeptides with high purity and in good yield. This method represents a valuable tool in the synthesis of peptides for therapeutic and research applications.[20]
References
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 18.1.1–18.1.26. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Brown, A., et al. (2007). Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Organic & Biomolecular Chemistry, 5(10), 1589-1597. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals, 16(1), 113. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side.... Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]
-
Houben-Weyl. (2003). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry, Volume E 22b. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, 8.5.1–8.5.34. Retrieved from [Link]
-
Khemtemourian, L., et al. (2023). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Chemical Neuroscience, 14(4), 548–563. Retrieved from [Link]
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 286(13), 11211–11217. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22841. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucagon-like peptide-1. Retrieved from [Link]
-
Vapourtec. (2024, June). Benefits of Fast Flow Solid Phase Peptide Synthesis (FF-SPPS) vs traditional batch methods. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
EurekAlert!. (2023, November 1). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequence and localization of expression of apALNP and apFLNP, and.... Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2023, May 10). How can I precipitate short peptides after resin cleavage from Rink Amide?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 7. Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. almacgroup.com [almacgroup.com]
- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biovera.com.au [biovera.com.au]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Troubleshooting & Optimization
Technical Support Center: Pyroglutamate Formation in Peptide Synthesis and Its Prevention
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the challenge of pyroglutamate (pGlu) formation in synthetic peptides, with a special focus on the strategic use of Boc-Gln-Gln-OH. Our goal is to equip you with the expertise to anticipate, mitigate, and manage this common side reaction, ensuring the integrity and quality of your peptide products.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and how does it form from N-terminal glutamine?
Pyroglutamate (pGlu) is a cyclic lactam derivative of glutamine (Gln) or, less commonly, glutamic acid (Glu).[1][2] Its formation from an N-terminal Gln residue is an intramolecular cyclization reaction. The free N-terminal α-amino group acts as a nucleophile, attacking the side-chain γ-amide of the glutamine residue. This reaction results in the formation of a five-membered ring and the elimination of ammonia.[1] This spontaneous, non-enzymatic conversion is a common modification that can occur during peptide synthesis, purification, and storage.[1]
Diagram: Mechanism of Pyroglutamate Formation from N-Terminal Glutamine
Caption: Intramolecular cyclization of an N-terminal glutamine residue to form pyroglutamate.
Q2: Under what conditions does pyroglutamate formation occur?
The rate of pyroglutamate formation is influenced by several factors:
-
pH: The reaction can occur under both acidic and neutral conditions. Some studies indicate minimal formation at a slightly acidic pH of around 6.2, with increased rates at both lower (acidic) and higher (neutral to slightly alkaline) pH values.[3][4]
-
Temperature: Increased temperatures significantly accelerate the rate of spontaneous cyclization.[1]
-
Buffer Species: The type of buffer used in peptide solutions can influence the rate of pGlu formation.[1] Phosphate buffers, for instance, have been reported to catalyze this reaction.[5]
-
Peptide Sequence: The amino acids adjacent to the N-terminal Gln can also affect the rate of cyclization.
Q3: What is the impact of pyroglutamate formation on a peptide?
The conversion of an N-terminal glutamine to pyroglutamate has several significant consequences for the resulting peptide:
-
Blocked N-terminus: The cyclization eliminates the primary amine at the N-terminus, rendering the peptide resistant to sequencing by Edman degradation.
-
Increased Hydrophobicity: The loss of the charged amino group and the formation of the lactam ring increase the overall hydrophobicity of the peptide. This can lead to decreased solubility and an increased tendency for aggregation.
-
Altered Biological Activity: The modification of the N-terminus can impact the peptide's ability to bind to its target receptor, potentially reducing or altering its biological activity.
-
Increased Stability: The pGlu residue protects the peptide from degradation by aminopeptidases, which can increase its in vivo half-life.
Q4: What is this compound and how is it used in peptide synthesis?
This compound is a dipeptide building block where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. It is used in solid-phase peptide synthesis (SPPS) to introduce a Gln-Gln sequence into a peptide chain. The primary advantages of using this dipeptide are:
-
Improved Solubility and Handling: Compared to single glutamine residues, which can be difficult to dissolve and couple efficiently, this dipeptide often exhibits better solubility and handling characteristics.
-
Reduced Side Reactions During Coupling: By coupling a dipeptide, the number of individual coupling and deprotection steps is reduced, which can minimize the cumulative risk of side reactions. The use of dipeptides is a known strategy to circumvent problematic sequences that are prone to side reactions like diketopiperazine formation.[6]
It is important to note that while the Boc group on this compound protects the N-terminal Gln of the dipeptide during its incorporation, it does not prevent pyroglutamate formation in the final, deprotected peptide. Once the Boc group is removed in the subsequent synthesis cycle, the newly exposed N-terminal Gln of the growing peptide chain will be susceptible to cyclization.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and handling of glutamine-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final peptide and presence of a major impurity with a mass loss of 17 Da. | N-terminal glutamine has cyclized to form pyroglutamate. | - During Synthesis: For Fmoc-SPPS, consider cleaving the peptide from the resin before removing the final N-terminal Fmoc group. The deprotection can then be performed in solution. - During Cleavage/Deprotection: Use optimized cleavage cocktails and minimize the time the peptide is exposed to acidic conditions. - Post-Purification: Store the purified peptide in lyophilized form at -20°C or lower and avoid storing it in solution for extended periods.[7][8][9] |
| The purified peptide shows poor solubility in aqueous buffers. | The peptide may have a high content of hydrophobic residues, or pyroglutamate formation has increased its overall hydrophobicity. | - Solubilization Strategy: First, try dissolving the peptide in a small amount of an organic solvent like acetonitrile or DMSO, and then slowly add the aqueous buffer. - pH Adjustment: If the peptide has charged residues, adjusting the pH of the buffer can improve solubility. - Confirmation of pGlu: Analyze the peptide by mass spectrometry to confirm if pyroglutamate formation has occurred. |
| Edman sequencing of the peptide fails. | The N-terminus of the peptide is blocked, likely due to pyroglutamate formation. | - Mass Spectrometry Analysis: Use mass spectrometry (MS) and tandem MS (MS/MS) to confirm the identity and sequence of the peptide. A mass shift of -17 Da at the N-terminus is indicative of pyroglutamate. - Enzymatic Digestion: Use an enzyme like pyroglutamate aminopeptidase to specifically cleave the pGlu residue, allowing for subsequent sequencing of the remaining peptide.[10] |
| Inconsistent biological activity between different batches of the same synthetic peptide. | The extent of pyroglutamate formation may vary between batches, leading to a heterogeneous mixture with different activities. | - Implement Strict Quality Control: Quantify the percentage of pyroglutamate in each batch using analytical techniques like RP-HPLC and mass spectrometry.[11] - Optimize Synthesis and Purification Protocols: Standardize all synthesis, cleavage, and purification parameters to ensure batch-to-batch consistency. |
Experimental Protocols
Protocol 1: General Guidelines for Minimizing Pyroglutamate Formation during Boc-SPPS
-
Amino Acid Protection: When synthesizing peptides with an N-terminal glutamine, it is highly recommended to use a side-chain protecting group for the glutamine residue that is stable during the synthesis but can be removed during the final cleavage. For Boc-chemistry SPPS, Nα-Boc-Nγ-xanthyl-L-glutamine (Boc-Gln(Xan)-OH) is an excellent choice as the xanthyl group provides steric hindrance that shields the side-chain amide from intramolecular cyclization.[12][13]
-
Coupling of Boc-Gln(Xan)-OH:
-
Swell the resin in an appropriate solvent (e.g., DCM).
-
Remove the N-terminal Boc group from the growing peptide chain on the resin using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralize the resin with a base such as diisopropylethylamine (DIEA) in DCM.[14]
-
Activate the carboxyl group of Boc-Gln(Xan)-OH using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) in a solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[12]
-
-
Final Cleavage and Deprotection:
-
After the synthesis is complete, treat the peptide-resin with a cleavage cocktail to simultaneously remove the side-chain protecting groups and cleave the peptide from the resin. A common cocktail for Boc-SPPS is high-concentration hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Use appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive amino acids.
-
Diagram: Workflow for Incorporating Gln(Xan) in Boc-SPPS
Caption: A simplified workflow for the incorporation of a Boc-Gln(Xan)-OH residue during Boc-SPPS.
Protocol 2: Analytical Detection and Quantification of Pyroglutamate
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the peptide sample in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Inject the sample onto a C18 RP-HPLC column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA, to elute the peptides.
-
The pyroglutamate-containing peptide, being more hydrophobic, will typically have a longer retention time than the native peptide.
-
Quantify the relative amounts of the two species by integrating the peak areas in the chromatogram.
-
-
Mass Spectrometry (MS):
-
Analyze the collected HPLC fractions or perform online LC-MS analysis.
-
The formation of pyroglutamate from glutamine results in a mass loss of 17.03 Da (due to the loss of NH₃).
-
Confirm the identity of the peaks by comparing the observed molecular weights with the theoretical masses of the native and modified peptides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the parent ion corresponding to the suspected pyroglutamylated peptide for fragmentation.
-
Analyze the fragmentation pattern. The absence of fragment ions corresponding to the N-terminal amino acid is indicative of a blocked N-terminus, confirming the presence of pyroglutamate.
-
Best Practices for Storage and Handling of Glutamine-Containing Peptides
To minimize pyroglutamate formation and other degradation pathways in purified peptides:
-
Long-Term Storage: Store peptides in lyophilized form at -20°C or, for enhanced stability, at -80°C.[7][8][9] The container should be tightly sealed and stored with a desiccant.
-
Handling Lyophilized Peptides: Before opening, allow the peptide vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[7][8][9]
-
Peptides in Solution: The stability of peptides in solution is limited. If storage in solution is necessary, use sterile buffers at a slightly acidic pH (e.g., pH 5-6), aliquot the solution into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8][9]
By understanding the mechanisms of pyroglutamate formation and implementing these preventative and analytical strategies, you can significantly improve the quality and reliability of your research with synthetic peptides.
References
-
Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. (2025). ResearchGate. Retrieved from [Link]
- Dick, L. W., et al. (2007). Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. Biotechnology and Bioengineering, 97(3), 544-555.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]
- Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(22), 11211-11217.
- Aswad, D. W., & Guzzetta, A. W. (1994). Quantitative analysis of pyroglutamic acid in peptides. Analytical Biochemistry, 217(2), 279-284.
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Peptide Science. Retrieved from [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTec. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science. Retrieved from [Link]
- Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Amino Acids, 46(3), 533-547.
- Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. (2020). ACS Omega, 5(16), 9296-9304.
- Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014). RSC Advances, 4(71), 37571-37587.
-
Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. (2006). PubMed. Retrieved from [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). Green Chemistry. Retrieved from [Link]
-
Peptide handling & storage guidelines - How to store a peptide? sb-PEPTIDE. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. Retrieved from [Link]
-
Peptide Storage & Stability: A Definitive Guide. Paradigm Peptides. Retrieved from [Link]
-
SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Retrieved from [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2021). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Boc-Gln-Gln-OH Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting for challenges encountered when coupling the dipeptide Boc-Gln-Gln-OH. Designed for researchers and drug development professionals, this resource moves beyond simple protocols to explain the underlying chemistry, helping you diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction showing low yield and multiple impurities on my HPLC analysis?
This is a common and multifaceted issue stemming from the inherent properties of the glutamine (Gln) residue, which are amplified in a consecutive Gln-Gln sequence. The primary culprits are typically:
-
Interchain Aggregation: Gln-rich sequences are notoriously prone to forming strong intermolecular hydrogen bonds, causing the peptide to aggregate and precipitate out of the reaction solution. This physically prevents the coupling reagents from accessing the reactive sites, leading to incomplete reactions.
-
Side-Chain Dehydration: During the activation of the C-terminal carboxylic acid, the side-chain amide of the glutamine being activated can undergo an irreversible dehydration reaction to form a nitrile. This results in a significant impurity that is often difficult to separate.
-
Pyroglutamate (pGlu) Formation: The N-terminal Gln residue can undergo intramolecular cyclization to form pyroglutamic acid. This reaction is particularly favored under acidic conditions (e.g., during Boc deprotection of the subsequent amino acid) or with prolonged coupling times, and it effectively terminates the peptide chain.
The combination of these factors often results in a complex mixture of truncated sequences, deletion sequences, and modified peptides, leading to the poor analytical profile you are observing.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Poor Coupling Efficiency & Suspected Aggregation
If your reaction mixture becomes viscous, cloudy, or forms a gel, you are likely facing a severe aggregation problem. This is the most common failure mode for Gln-Gln sequences.
Solution 1.1: Utilize a Side-Chain Protected Glutamine Derivative
The most robust solution is to prevent the hydrogen bonding that causes aggregation. Using a glutamine derivative with a bulky, acid-labile protecting group on the side-chain amide is highly effective.
Recommended Derivative: Boc-Gln(Trt)-OH (Trityl-protected Glutamine)
Why it works: The bulky trityl (Trt) group on the side-chain amide acts as a steric shield, physically disrupting the intermolecular hydrogen bonds that lead to aggregation. This keeps the peptide chains solvated and accessible for efficient coupling. The Trt group is cleaved simultaneously with the final peptide cleavage from the resin when using standard trifluoroacetic acid (TFA) cocktails.
Experimental Protocol: Coupling with Boc-Gln(Trt)-OH
| Step | Procedure | Rationale & Key Insights |
| 1 | Resin Swelling | Swell your resin (e.g., 2-chlorotrityl chloride resin for attaching the first amino acid) in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes. |
| 2 | First Amino Acid Loading | Load the first Boc-Gln(Trt)-OH onto the resin. For 2-CTC resin, use 1.0-1.5 equivalents of the amino acid and 2.0-3.0 equivalents of Diisopropylethylamine (DIPEA) in DCM. React for 1-2 hours. |
| 3 | Capping | After loading, cap any unreacted sites on the resin using a solution of 5% DIPEA and 5% Methanol in DCM for 30 minutes. This prevents the formation of deletion sequences. |
| 4 | Boc Deprotection | Remove the N-terminal Boc group using 20-50% TFA in DCM. Perform this step quickly (1 x 1 min, then 1 x 20 min) to minimize potential side reactions. |
| 5 | Coupling the Second Gln | For the crucial Gln-Gln coupling, pre-activate the second Boc-Gln(Trt)-OH (1.5 eq) with HBTU (1.45 eq) and HOBt (1.5 eq) in the presence of DIPEA (3.0 eq) in DMF for 5 minutes before adding to the resin. |
| 6 | Reaction & Monitoring | Allow the coupling to proceed for 2-4 hours. Monitor the reaction using a qualitative test like the Kaiser test to ensure completion. If the test is positive, a recoupling may be necessary. |
Solution 1.2: Workflow for Aggregation Prevention
Here is a visual representation of the decision-making process when encountering aggregation.
Caption: Decision workflow for troubleshooting aggregation during Gln-Gln coupling.
Issue 2: Nitrile Impurity Detected in Mass Spectrometry
If you observe a mass corresponding to your peptide minus 17 Da (-NH3 + H), this is a strong indicator of side-chain nitrile formation (-CONH2 -> -CN).
Root Cause: This side reaction is primarily caused by the coupling reagent. Reagents like HATU and HBTU, while highly efficient, can sometimes be too reactive, promoting dehydration, especially if the activation step is prolonged or excess base is used. Carbodiimide-based activators like DIC can also cause significant dehydration if HOBt is not included.
Solution 2.1: Modify Your Coupling Reagent and Conditions
Recommended Reagent: DIC/HOBt (Diisopropylcarbodiimide / Hydroxybenzotriazole)
Why it works: HOBt acts as an activating agent that forms an HOBt-ester intermediate. This intermediate is reactive enough for efficient coupling but is less prone to promoting the side-chain dehydration of glutamine compared to the intermediates formed by more potent uronium-based reagents like HBTU or HATU.
Comparative Data: Nitrile Formation
| Coupling Reagent | Typical Nitrile Impurity (%) | Rationale |
| HBTU/DIPEA | 5-15% | Highly efficient but can be overly reactive, leading to dehydration. |
| HATU/DIPEA | 3-10% | Generally considered slightly milder than HBTU for this side reaction. |
| DIC/HOBt | < 2% | HOBt suppresses the dehydration pathway by forming a more stable active ester. |
| DIC alone | > 20% | Without an additive like HOBt, DIC is known to cause extensive dehydration. |
Solution 2.2: Mechanism of Nitrile Formation and its Prevention
The diagram below illustrates the dehydration pathway and how HOBt intervenes.
Caption: Competing reaction pathways for Gln activation, showing the desired coupling versus side-chain dehydration.
Issue 3: Chain Termination Detected (Peptide missing Gln-Gln)
If you find a significant amount of your starting peptide (minus the this compound), it's likely that the N-terminal glutamine of the dipeptide cyclized to pyroglutamate (pGlu) before it could couple to your resin-bound peptide.
Root Cause: The N-terminal amine of the Boc-Gln residue can attack its own side-chain amide, especially during pre-activation or extended reaction times in solution. The resulting pGlu-Gln-OH species has no N-terminal amine and cannot be elongated, effectively acting as a capping agent.
Solution 3.1: In-Situ Activation Protocol
Avoid pre-activating the this compound for extended periods. Instead, use an "in-situ" activation method where the coupling reagents are added directly to the reaction vessel containing the resin.
Experimental Protocol: In-Situ Activation to Minimize pGlu Formation
| Step | Procedure | Rationale & Key Insights |
| 1 | Resin Preparation | Ensure the resin-bound peptide is deprotected (N-terminal amine is free) and thoroughly washed and neutralized. |
| 2 | Reagent Dissolution | In a separate vial, dissolve this compound (1.5 eq) and HOBt (1.5 eq) in a minimal amount of DMF. |
| 3 | Addition to Resin | Add the dissolved dipeptide/HOBt mixture to the reaction vessel containing the resin. |
| 4 | Initiate Coupling | Add the coupling activator, DIC (1.5 eq), directly to the reaction vessel. This starts the activation process in the presence of the nucleophile (the resin-bound amine), favoring the intermolecular coupling over intramolecular cyclization. |
| 5 | Reaction | Allow the reaction to proceed for 2-4 hours. The immediate availability of the resin-bound amine helps to outcompete the cyclization reaction. |
By generating the active ester directly in the presence of the target amine, you give the desired reaction a kinetic advantage over the undesired cyclization.
References
-
Title: The trityl group for protection of the side chain amide of asparagine and glutamine in solid-phase peptide synthesis Source: Journal of the Chemical Society, Chemical Communications URL: [Link]
-
Title: Side-Chain Protection Strategy for the Synthesis of Aggregation-Prone Peptides Source: International Journal of Peptide Research and Therapeutics URL: [Link]
-
Title: Peptide Coupling Reagents: A Review Source: Chemical Reviews URL: [Link]
Technical Support Center: Synthesis & Solubility Guide for Boc-Gln-Gln-OH
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis and handling of the dipeptide Boc-Gln-Gln-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and their solutions, grounded in established chemical principles.
Introduction: The Challenge of Glutamine-Rich Sequences
The dipeptide this compound, while seemingly simple, presents a significant synthetic challenge primarily due to poor solubility in standard organic solvents used in peptide synthesis. This issue is characteristic of sequences rich in glutamine (Gln), an amino acid with a polar, uncharged side chain containing an amide group.[1] The primary cause of this poor solubility is the propensity of these peptide chains to aggregate through the formation of extensive intermolecular and intramolecular hydrogen bonds.[2][3] This self-association can lead to the formation of insoluble secondary structures, effectively removing the peptide from the solution phase and hindering subsequent coupling reactions.[4][5]
This guide provides a structured approach to diagnosing and overcoming these solubility and synthesis issues, ensuring higher yields and purity for your target peptide.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in DMF?
A1: The poor solubility of this compound in N,N-Dimethylformamide (DMF) is a known issue stemming from the two consecutive glutamine residues. The side-chain amides of the Gln units readily form strong hydrogen bonds with each other, leading to peptide self-aggregation.[2] This creates a stable, often insoluble, network that common aprotic polar solvents like DMF struggle to disrupt. While DMF is a good solvent for many peptides, glutamine-rich sequences often require more aggressive solubilization strategies.[1]
Q2: I observe a gel-like substance or a fine precipitate upon adding my coupling reagents. What is happening?
A2: This is a classic sign of on-resin aggregation or precipitation of the activated amino acid.[2][5] When the carboxyl group of this compound is activated for coupling, its chemical properties can change, sometimes leading to a decrease in solubility. If the activated species is not soluble enough in the reaction solvent, it will precipitate out, making it unavailable for reaction with the resin-bound amine. This results in low coupling efficiency and incomplete synthesis.
Q3: Can I just heat the mixture or sonicate it to improve solubility?
A3: Yes, these are viable initial strategies. Elevating the temperature can increase the kinetic energy of the solvent molecules, helping to break up the hydrogen bonds causing aggregation.[6] Sonication uses ultrasonic waves to achieve a similar disruptive effect.[1] However, these methods may not be sufficient for severe aggregation and prolonged heating can potentially lead to side reactions. They are best used as a first-line approach for moderately difficult cases.
Q4: Are there alternative solvents to DMF that I should consider?
A4: Absolutely. If DMF fails, Dimethyl sulfoxide (DMSO) is an excellent alternative due to its high polarity, which can be more effective at disrupting the hydrogen-bonded aggregates of glutamine-rich peptides.[7][8] For extremely difficult cases, a mixture of Trifluoroacetic acid (TFA) and Hexafluoroisopropanol (HFIP) has been shown to be very effective at disaggregating polyglutamine peptides, although this is a highly aggressive solvent system that must be handled with care and removed before proceeding with coupling.[9]
Q5: What are the primary side reactions I should be aware of with glutamine?
A5: Besides aggregation, glutamine is prone to two main side reactions during synthesis. The first is dehydration of the side-chain amide to form a nitrile. The second, and more common, is intramolecular cyclization to form a pyroglutamate residue, especially when Gln is at the N-terminus of a peptide chain.[10][11] This pyroglutamate formation terminates the peptide chain. Using a side-chain protecting group on glutamine is the most effective way to prevent both of these side reactions.[12]
Part 2: Troubleshooting Guide & Advanced Solutions
When basic troubleshooting fails, a more systematic and chemically-driven approach is necessary. This section provides detailed protocols and the rationale behind them.
Issue 1: Persistent Insolubility of this compound
If you are unable to achieve a clear solution of your dipeptide for the coupling reaction, follow this workflow.
Caption: Troubleshooting workflow for this compound insolubility.
Solution A: Strategic Solvent Selection
The choice of solvent is paramount. Different solvents interact with peptides in distinct ways, influencing their conformation and solubility.[6]
| Solvent System | Mechanism of Action & Rationale | Suitability for this compound |
| DMF | A standard polar aprotic solvent. Often insufficient for highly aggregating sequences due to its inability to break strong, cooperative hydrogen bonds. | Baseline; often fails. |
| DMSO | Higher polarity and hydrogen bond accepting capability than DMF. More effective at solvating the peptide backbone and side chains, disrupting aggregation.[7][8] | Recommended First Alternative. |
| NMP | N-Methyl-2-pyrrolidone. Similar to DMF but can sometimes offer better solvation for certain "difficult" sequences.[2] | A viable alternative to try if DMSO is not available or compatible. |
| Chaotropic Agents | (e.g., 6M Guanidine HCl, 8M Urea in aqueous buffer). These agents disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, effectively denaturing the aggregated peptide structures.[1][6] | Effective, but their use is limited as they are often incompatible with subsequent synthesis steps and must be completely removed.[1] |
Solution B: The Definitive Solution - Side-Chain Protection
For glutamine-rich sequences, the most robust and scientifically validated solution is to protect the side-chain amide. This strategy directly addresses the root cause of aggregation—inter-chain hydrogen bonding.[10]
The Trityl (Trt) group is a bulky protecting group commonly used for the side chains of Gln and Asn.[13] Its large size provides steric hindrance that physically prevents the side-chain amides from interacting with each other, thereby inhibiting aggregation.
Another excellent option mentioned in the literature for single glutamine residues is the Xanthyl (Xan) group, which significantly enhances solubility in organic solvents and prevents side reactions.[10][11][12]
Experimental Protocol: Synthesis using Boc-Gln(Trt)-OH
If you are synthesizing the dipeptide yourself or coupling it in a stepwise manner on a resin, using the protected monomer is the best practice.
-
Step 1: First Coupling: Couple Fmoc-Gln(Trt)-OH to your resin-bound amino acid (or start with a Gln(Trt)-loaded resin). Use standard coupling conditions (e.g., DIC/Oxyma in DMF).
-
Step 2: Fmoc Deprotection: Remove the Fmoc group using a 20% piperidine in DMF solution.
-
Step 3: Second Coupling: Couple Boc-Gln(Trt)-OH to the newly deprotected amine. You should observe significantly better solubility of this monomer compared to unprotected Boc-Gln-OH.
-
Monitoring: After coupling, perform a Kaiser test (or other ninhydrin-based test) to confirm the reaction has gone to completion.[10] A negative result (yellow/brown beads) indicates a successful coupling.[14]
-
Cleavage and Deprotection: At the end of your synthesis, the Trt groups will be cleaved simultaneously with the Boc group and cleavage from most standard resins (e.g., Wang, Rink Amide) using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).
Caption: Comparison of unprotected vs. side-chain protected Gln dipeptides.
Part 3: Protocol for Solubility Screening
Before committing your entire batch of material to a reaction, it is prudent to perform a small-scale solubility test.
Objective: To empirically determine the best solvent for your specific batch of this compound.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL microcentrifuge tubes)
-
Solvents: DMF, DMSO, NMP
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Weigh 1-2 mg of this compound into three separate, labeled vials.
-
Solvent Addition: To the first vial, add the solvent (e.g., DMF) to achieve your target coupling concentration (e.g., 0.2 M).
-
Initial Dissolution Attempt: Vortex the vial vigorously for 1 minute. Observe for complete dissolution (a clear, particle-free solution).
-
Sonication: If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[15] Observe again.
-
Heating (Optional): If still insoluble, gently warm the vial to 30-40°C for 5 minutes. Caution: Avoid excessive heat.
-
Documentation: Record your observations for the first solvent.
-
Repeat: Repeat steps 2-6 for the other solvents (DMSO, NMP).
This systematic approach will save you time, material, and frustration, and provide a clear path forward for your synthesis.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
GenScript. Peptide Solubility Guidelines - How to solubilize a peptide. GenScript. [Link]
-
MDPI. (2022). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. MDPI. [Link]
-
Agrawal, N. J., et al. (2012). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
ResearchGate. (2019). Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. [Link]
-
RSC Publishing. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]
-
Chen, S., et al. (2002). Solubilization and disaggregation of polyglutamine peptides. PMC. [Link]
-
Yajima, H., & Fujii, N. (1983). Synthesis of Peptides. The Chemical Society of Japan. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Langmuir. (2020). Self-Assembly of Model Amphiphilic Peptides in Nonaqueous Solvents: Changing the Driving Force for Aggregation Does Not Change the Fibril Structure. ACS Publications. [Link]
-
ResearchGate. (2017). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. [Link]
-
RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
- Google Patents. (2013). Process for the synthesis of (aib8,35)hglp-1(7-36).
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. biocat.com [biocat.com]
Technical Support Center: Troubleshooting Side Reactions with Boc-Gln-Gln-OH in SPPS
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers navigating the complexities of Solid-Phase Peptide Synthesis (SPPS) involving the Boc-Gln-Gln-OH motif. The glutamine-glutamine dipeptide sequence, while crucial in many bioactive peptides, presents a unique set of challenges in Boc-chemistry SPPS. The unprotected side-chain amide of glutamine is susceptible to undesirable transformations under standard synthesis conditions, leading to impurity formation and compromised yields.
This guide is structured to provide not just protocols, but a deep mechanistic understanding of the common side reactions. By explaining the causality behind these issues, we aim to empower you with the expertise to troubleshoot effectively and optimize your synthesis strategy for the highest purity and yield.
Troubleshooting Guide: Common Issues & Strategic Solutions
The primary challenges encountered when incorporating a this compound sequence are pyroglutamate formation and side-chain dehydration. These issues often manifest as unexpected peaks in your HPLC chromatogram and incorrect masses in your MS analysis.
Issue 1: Premature Chain Termination & Mass Loss of 17 Da (Pyroglutamate Formation)
This is the most prevalent side reaction for sequences with an N-terminal glutamine.
-
Symptom: Your primary analytical tools will show clear evidence of a failed synthesis.
-
Mass Spectrometry (MS): A significant peak corresponding to the target peptide mass minus 17 Da ([M-17]+). This mass loss is due to the elimination of ammonia (NH₃).[1]
-
HPLC Analysis: A new, often more hydrophilic (earlier eluting), peak appears in the chromatogram.
-
Kaiser Test: A negative result (beads remain yellow) after the Boc deprotection step indicates a blocked N-terminus, confirming that no free amine is available for the next coupling cycle.[2]
-
-
Causality & Mechanism: Pyroglutamate (pGlu) formation is an intramolecular cyclization reaction.[3] After the N-terminal Boc group of a glutamine residue is removed with trifluoroacetic acid (TFA), the newly exposed α-amino group can act as a nucleophile, attacking the electrophilic carbon of the side-chain amide. This process is often accelerated during the subsequent neutralization step (e.g., with DIEA) and during the activation/coupling of the next amino acid.[4][5] The resulting five-membered lactam ring is stable and effectively terminates the peptide chain.
Caption: Intramolecular cyclization of N-terminal Gln to form pyroglutamate.
-
Solutions & Preventative Measures:
-
Utilize Side-Chain Protection (Recommended): The most effective strategy is to use a glutamine derivative with a protected side-chain amide. For Boc-SPPS, Boc-Gln(Xan)-OH is an excellent choice.[6] The bulky xanthyl (Xan) group sterically hinders the intramolecular attack and prevents dehydration. It is stable to TFA but is readily cleaved during the final HF or TFMSA cleavage step.
-
Employ In Situ Neutralization Coupling: This protocol minimizes the time the deprotected N-terminal amine is exposed to basic conditions before coupling begins. By combining the neutralization and coupling steps, the free amine is quickly acylated, reducing the opportunity for cyclization.[4][7]
-
Couple as a Pre-formed Dipeptide: Synthesize Boc-Gln(Xan)-Gln-OH or this compound in solution, purify it, and then couple it to the resin-bound peptide chain as a single unit. This bypasses the vulnerable step on the solid support.[4]
-
Issue 2: Unexpected Mass Loss of 18 Da (Side-Chain Dehydration)
While less common than pyroglutamate formation, side-chain dehydration is a significant risk, particularly with certain coupling reagents.
-
Symptom:
-
Mass Spectrometry (MS): A major peak is observed at the target mass minus 18 Da ([M-18]+), corresponding to the loss of a water molecule (H₂O).
-
HPLC Analysis: A new, typically more hydrophobic (later eluting), impurity peak is present.
-
-
Causality & Mechanism: The side-chain amide of glutamine can be dehydrated to form a nitrile (-C≡N). This irreversible modification is most often induced by the coupling reagents themselves. Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), when used without an activating additive like HOBt, are strong dehydrating agents and can promote this side reaction.[8][9]
Caption: Dehydration of the glutamine side-chain amide to a nitrile.
-
Solutions & Preventative Measures:
-
Select Appropriate Coupling Reagents: Avoid using DCC or DIC as the sole coupling reagent for glutamine-containing peptides. Instead, use uronium/phosphonium-based reagents like HBTU, HATU, or PyBOP , which are highly efficient and have a much lower risk of causing dehydration.
-
Always Use an Additive: If you must use a carbodiimide, it is critical to include an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives form an active ester intermediate that is less prone to facilitating side-chain dehydration.
-
Employ Side-Chain Protection: As with pyroglutamate formation, using Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH provides robust protection against dehydration.[6][8]
-
Comparative Strategy Table
| Strategy | Key Advantage | Key Disadvantage | Recommended Use Case |
| No Side-Chain Protection | Lower cost of raw materials. | High risk of pyroglutamate and dehydration side reactions. | Not recommended for sequences with N-terminal Gln or Gln-Gln motifs. |
| In Situ Neutralization | Reduces pyroglutamate risk without extra cost. | Does not prevent side-chain dehydration; less effective than protection. | When side-chain protected Gln is unavailable; for internal Gln residues. |
| Side-Chain Protection (Xan) | Virtually eliminates both pyroglutamate and dehydration risks.[6] | Higher cost of the amino acid derivative. | Gold standard for any peptide containing N-terminal Gln or difficult Gln sequences. |
| Dipeptide Coupling | Bypasses the problematic N-terminal Gln coupling on-resin. | Requires separate solution-phase synthesis and purification of the dipeptide. | For difficult sequences where even protected monomers may couple poorly. |
Frequently Asked Questions (FAQs)
Q1: Why is the Gln-Gln sequence particularly problematic in Boc-SPPS? The Gln-Gln sequence presents a "double jeopardy." First, the N-terminal Gln is highly susceptible to pyroglutamate formation after its Boc group is removed. Second, the consecutive glutamine residues increase the potential for intermolecular hydrogen bonding, which can lead to peptide aggregation on the resin.[4] This aggregation can hinder solvent access, resulting in incomplete deprotection and coupling steps.
Q2: My synthesis has already produced pyroglutamate. Can this reaction be reversed? No, the formation of the pyroglutamate lactam ring is irreversible under standard SPPS conditions. The only recourse is to re-synthesize the peptide using one of the preventative strategies outlined above.
Q3: Is a side-chain protecting group always necessary for Glutamine in Boc-SPPS? While not always mandatory for internal Gln residues, it is highly recommended for any N-terminal Gln or for sequences known to be difficult (e.g., Gln-Gln). The use of Boc-Gln(Xan)-OH is a reliable investment to prevent failed syntheses and time-consuming purification.[6][8]
Q4: What is the best coupling agent to use for a this compound sequence? For coupling the second Gln onto the first, or for coupling the next amino acid onto the N-terminal Gln, HBTU/DIEA or HATU/DIEA in DMF are excellent choices. They provide rapid coupling with a low risk of side reactions, especially when used with an in situ neutralization protocol.
Q5: How can I definitively confirm that pyroglutamate has formed? The most definitive method is tandem mass spectrometry (MS/MS). Fragmentation of the [M-17]+ parent ion will yield a fragmentation pattern consistent with the pyroglutamate-terminated sequence, confirming the location of the modification.
Key Experimental Protocols
Protocol 1: Recommended Coupling Protocol using Boc-Gln(Xan)-OH
This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes, followed by DMF for 20 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1 x 2 minutes and 1 x 20 minutes.
-
Washes: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x) to remove residual acid.
-
Coupling Reaction:
-
In a separate vessel, pre-activate the amino acid by dissolving Boc-Gln(Xan)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal volume of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated mixture to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[2] If the test is positive (blue beads), the coupling is incomplete and should be repeated (a "double coupling").[10]
-
Washes: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Gln-Gln synthesis issues.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2015). Academia.edu. [Link]
-
Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. (2025). ResearchGate. [Link]
-
Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. (2011). Journal of Biological Chemistry. [Link]
-
Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]
-
Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides. (2007). PubMed. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
-
Are double couplings in SPPS interesting for purity of short peptides?. (2015). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Times for Boc-Gln-Gln-OH
Welcome to the technical support center for optimizing the coupling of Boc-Gln-Gln-OH. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS). The glutamine-glutamine (Gln-Gln) linkage is notoriously challenging due to the unique reactivity of the glutamine side-chain amide. This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and the scientific rationale behind our recommendations.
Troubleshooting Guide & FAQs
Question 1: Why is my this compound coupling reaction showing a low yield?
Low coupling efficiency with this compound is a frequent issue stemming from two primary side reactions: side-chain dehydration and pyroglutamate formation.
A. Glutamine Side-Chain Dehydration
-
What is it? The primary amide on the glutamine side chain can be dehydrated to a nitrile group (-C≡N) by the coupling reagents, particularly carbodiimides like DCC or DIC.[1] This side reaction is irreversible and terminates the peptide chain.
-
Why does it happen? Carbodiimides are powerful condensing agents that can inadvertently activate the side-chain amide in addition to the intended C-terminal carboxylic acid.[1][2] This leads to the elimination of water and the formation of a nitrile.
-
How do I prevent it?
-
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is strongly recommended when using carbodiimides.[2] These additives react with the activated amino acid to form an active ester intermediate, which is less reactive towards the side-chain amide and minimizes nitrile formation.[3]
-
Choose an Alternative Coupling Reagent: Phosphonium- or aminium-based reagents (e.g., HBTU, HATU, PyBOP) are generally less prone to causing this side reaction compared to carbodiimides alone.[2] BOP, in particular, has been shown to avoid dehydration byproducts.[1]
-
Side-Chain Protection: For particularly sensitive syntheses, using a side-chain protected glutamine derivative, such as Boc-Gln(Xan)-OH, can be highly effective. The bulky xanthyl (Xan) group sterically hinders the side-chain amide, preventing dehydration.[4]
-
B. Pyroglutamate (pGlu) Formation
-
What is it? The N-terminal glutamine residue can undergo intramolecular cyclization to form a five-membered lactam ring, known as pyroglutamate.[5][6] This reaction caps the N-terminus, preventing further peptide elongation.
-
Why does it happen? This reaction can occur spontaneously, especially under basic or acidic conditions, and involves the N-terminal amine attacking the side-chain amide.[7][8] The presence of a free N-terminal amine on a glutamine residue makes it susceptible to this cyclization.
-
How do I prevent it?
-
Control pH: Avoid prolonged exposure to strongly basic or acidic conditions. During the neutralization step after Boc deprotection, use a milder base or minimize the reaction time.
-
Immediate Coupling: Proceed with the coupling of the next amino acid immediately after the N-terminal Boc group is removed and the resin is neutralized. This minimizes the time the free N-terminal glutamine is exposed.
-
Use of Additives: Adding HOBt during the deprotection step has been shown to suppress this side reaction.[5]
-
Question 2: My mass spectrometry results show unexpected peaks. What are the likely impurities?
When coupling this compound, the most common impurities correspond to the side reactions mentioned above.
-
Mass Shift of -18 Da: A mass loss of 18 Daltons (the mass of water) from the expected product strongly suggests dehydration of a glutamine side chain to a nitrile.
-
Mass Shift of -17 Da: A mass loss of 17 Daltons (the mass of ammonia) from the N-terminal Gln residue is indicative of pyroglutamate formation.[9]
To confirm, consider collecting the impurity peak and subjecting it to tandem mass spectrometry (MS/MS) for fragmentation analysis.
Question 3: Which coupling reagent is best for the Gln-Gln sequence?
The choice of coupling reagent is critical for success.[2] While there is no single "best" reagent for all situations, some are demonstrably superior for difficult couplings involving glutamine.
| Coupling Reagent Combination | Advantages | Disadvantages | Suitability for this compound |
| DIC / HOBt (or OxymaPure) | Cost-effective, well-established.[10] HOBt/OxymaPure suppresses side reactions.[2] | Slower reaction rates compared to onium salts. Risk of nitrile formation if HOBt is omitted.[1] | Good: A reliable and economical choice, provided the additive is always used. |
| HBTU / HOBt | Fast, efficient, and a standard for many routine syntheses.[11] | Can cause guanidinylation of the N-terminal amine if used in excess. Contains potentially explosive HOBt.[2] | Very Good: A robust choice for balancing speed and efficiency. Careful stoichiometry is required. |
| HATU / HOAt | Generally faster and more efficient than HBTU, with less epimerization.[1] Excellent for sterically hindered couplings. | More expensive. HOAt shares the same explosive concerns as HOBt.[2] Can also cause guanidinylation.[1] | Excellent: Often the reagent of choice for difficult sequences like Gln-Gln, providing high coupling rates.[1] |
| COMU | High reactivity, comparable or superior to HATU.[12] Generates water-soluble byproducts, simplifying purification.[12] | Limited stability in solution. Can cause guanidinylation. | Excellent: A modern, highly efficient option, particularly favored in "green chemistry" protocols.[12] |
Question 4: How long should the coupling time be, and how can I monitor the reaction?
Coupling times can vary from 1 to 4 hours depending on the chosen reagents and the steric hindrance of the peptide sequence.[4] However, it is crucial to monitor the reaction rather than relying on a fixed time.
The qualitative ninhydrin (Kaiser) test is an indispensable tool in SPPS.[4] It detects the presence of free primary amines on the resin.
-
Positive Test (Blue/Purple Beads): Indicates that the coupling is incomplete, as free amines are still present.
-
Negative Test (Yellow/Colorless Beads): Indicates that the coupling is complete.[4]
Workflow for Monitoring Coupling:
-
After the planned coupling time (e.g., 1 hour), take a small sample of the resin.
-
Wash the resin sample thoroughly to remove any residual reagents.
-
Perform the Kaiser test.
-
If the test is positive, continue the coupling reaction and re-test every 30-60 minutes.
-
If the test remains positive after an extended period (e.g., 4 hours), a second coupling (recoupling) with fresh reagents may be necessary.[4]
Experimental Protocols & Methodologies
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is recommended for achieving high efficiency and minimizing side reactions.
-
Resin Preparation:
-
Start with the N-terminal deprotected Gln-resin in the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine or deprotection solution.
-
-
Activation Solution Preparation (Pre-activation):
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated solution to the washed peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[4]
-
-
Monitoring:
-
After 1 hour, perform a Kaiser test.[4]
-
If the test is positive, continue agitation and re-test after another hour.
-
If the test is negative, proceed to the washing step.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin extensively with DMF (5 x 1 min) and then DCM (3 x 1 min) to ensure complete removal of excess reagents and byproducts.[4] The peptide-resin is now ready for the next deprotection cycle.
-
Protocol 2: Standard Kaiser Test
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
-
-
Procedure:
-
Place a small sample of washed and dried resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A strong blue color indicates a positive result (free amines). Yellow indicates a negative result.
-
Visual Diagrams
Troubleshooting Workflow for this compound Coupling
Caption: A decision-making workflow for troubleshooting and monitoring coupling reactions.
Mechanism of Key Side Reactions
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Incomplete Deprotection of Boc-Gln-Gln-OH
Welcome to our dedicated technical support guide for troubleshooting challenges associated with the deprotection of N-tert-butyloxycarbonyl (Boc) protected Glutaminyl-Glutamine (Boc-Gln-Gln-OH). This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in this critical synthetic step. Here, we dissect the common causes of incomplete reactions and side product formation, offering field-proven solutions grounded in chemical principles.
Introduction: The Nuances of Deprotecting Glutamine-Containing Peptides
The removal of the Boc protecting group is a cornerstone of peptide synthesis. While typically straightforward, the presence of glutamine (Gln) residues introduces specific challenges. The Gln side-chain amide can participate in intramolecular side reactions, and the dipeptide sequence itself can influence reaction kinetics. This guide provides a systematic approach to diagnosing and resolving these issues, ensuring high yield and purity of your final H-Gln-Gln-OH product.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental observations in a question-and-answer format, providing direct and actionable advice.
Issue 1: My LC-MS analysis shows a major peak corresponding to the starting material, this compound, even after the standard deprotection protocol.
Question: What are the primary reasons for an incomplete deprotection reaction, and how can I drive it to completion?
Answer: Incomplete deprotection is a common issue that typically points to suboptimal reaction conditions or reagent quality. Let's break down the probable causes and solutions.
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength or Concentration | The rate of Boc cleavage exhibits a strong dependence on acid concentration. If the trifluoroacetic acid (TFA) is old, has absorbed moisture, or is used in an insufficient concentration, the reaction kinetics will be significantly slowed.[1][2] | Increase Acid Stoichiometry: For solution-phase deprotection, ensure you are using a sufficient excess of TFA. A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[3] If the reaction is sluggish, gradually increase the concentration up to 95% TFA.[2] Use Fresh Reagents: TFA is hygroscopic. Always use fresh, high-purity TFA from a recently opened bottle to ensure its potency. |
| Inadequate Reaction Time or Temperature | Deprotection is not always instantaneous. Steric hindrance or the specific peptide sequence can slow the reaction down.[1][4] Standard room temperature conditions may not be sufficient for complete conversion within a typical timeframe. | Extend Reaction Time: Monitor the reaction closely using a suitable analytical method like TLC or a rapid LC-MS quench. Extend the reaction time from the standard 30-60 minutes up to 2-4 hours if necessary.[5] Increase Reaction Temperature: Gentle warming can significantly accelerate the reaction. Consider increasing the temperature to 30-40°C. In some specialized protocols, high temperatures (up to 100-130°C) in ionic liquids have been used for rapid deprotection, though this requires careful consideration of substrate stability.[6] |
| Poor Solubility of Starting Material | If the this compound is not fully dissolved in the reaction solvent, the deprotection will be a heterogeneous mixture, leading to an incomplete reaction. | Optimize Solvent System: While DCM is standard, ensure your dipeptide is fully soluble. If solubility is an issue, consider alternative solvents or solvent mixtures that can better dissolve the peptide without interfering with the reaction. |
Issue 2: My LC-MS shows a new peak with a mass of (Product - 17 Da) or (Product - 18 Da), and the desired product peak is minor.
Question: I suspect pyroglutamate formation. What causes this, and how can I prevent it?
Answer: This is a classic side reaction for N-terminal glutamine peptides. The mass loss of 17 or 18 Da corresponds to the loss of ammonia (NH₃) or water (H₂O) from the N-terminal Gln residue, resulting in the formation of a cyclic pyroglutamate (pGlu) residue.
Mechanism of Pyroglutamate Formation
Under the acidic conditions required for Boc deprotection, the newly liberated N-terminal amine of the Gln residue can nucleophilically attack its own side-chain amide carbonyl. This intramolecular cyclization releases ammonia and forms the stable five-membered lactam ring of pyroglutamic acid.[7][8] This side reaction is often irreversible and represents a significant loss of the desired product.[7]
Caption: Mechanism of acid-catalyzed pyroglutamate formation.
Preventative Strategies
| Strategy | Rationale |
| Milder Acidic Conditions | Strong acids like TFA aggressively promote the cyclization. Using a milder acid system can sometimes achieve deprotection while minimizing the side reaction. |
| Lower Reaction Temperature | The rate of pyroglutamate formation is highly temperature-dependent. Performing the deprotection at 0°C or even lower can significantly suppress this side reaction while still allowing the Boc cleavage to proceed, albeit more slowly. |
| Immediate Subsequent Coupling | In the context of solid-phase peptide synthesis (SPPS), if the Gln is not the final N-terminal residue, the best strategy is to couple the next amino acid immediately after deprotection and neutralization. This ties up the free N-terminal amine before it has a chance to cyclize.[9] |
Frequently Asked Questions (FAQs)
Q1: Besides incomplete reaction and pyroglutamate, are there other side reactions I should be aware of?
A1: Yes. The primary concern is the generation of the reactive tert-butyl cation (tBu⁺) during Boc cleavage.[10] This electrophile can alkylate nucleophilic sites on your peptide. While Gln-Gln itself lacks highly susceptible side chains like Tryptophan or Methionine, if other such residues are present in a larger peptide, tert-butylation (addition of +56 Da) is a risk.[2][11] This is mitigated by adding "scavengers" to the deprotection cocktail. Common scavengers like triisopropylsilane (TIS) or thioanisole effectively trap the tBu⁺ cations.[12]
Q2: How can I effectively monitor the progress of the deprotection reaction?
A2: The best method is LC-MS , which provides unambiguous identification of the starting material, product, and any side products by their mass. For a quicker, qualitative assessment, Thin-Layer Chromatography (TLC) is very effective. The starting this compound will be less polar than the product H-Gln-Gln-OH. The product, having a free amine, can be visualized using a ninhydrin stain (which will appear as a colored spot), while the Boc-protected starting material will not react with ninhydrin.
Q3: Can I use HCl in dioxane instead of TFA for the deprotection?
A3: Absolutely. 4M HCl in dioxane is a very common and effective alternative to TFA for Boc deprotection.[3] It is often considered slightly milder and can sometimes be advantageous in reducing certain side reactions. The choice between TFA and HCl/dioxane can be substrate-dependent, and if you are facing issues with TFA, switching to HCl/dioxane is a logical next step in optimization.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is the standard starting point for most solution-phase Boc deprotections.
Caption: Standard workflow for Boc deprotection.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the solution reaches 0°C.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (e.g., a solution of 25-50% TFA in DCM, v/v) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Withdraw a small aliquot, quench it with a basic solution (e.g., saturated NaHCO₃), extract, and analyze by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, add toluene or DCM and re-evaporate. Repeat this process 2-3 times.[13] The product is obtained as a TFA salt.
-
Isolation: The crude product can often be precipitated by adding cold diethyl ether, collected by filtration, and washed. Further purification may be required.
Protocol 2: Optimized Protocol to Minimize Pyroglutamate Formation
This protocol employs modified conditions to suppress the formation of the pGlu side product.
Step-by-Step Methodology:
-
Dissolution & Cooling: Dissolve this compound (1 eq.) in anhydrous DCM (0.1 M) and cool the solution to 0°C . Maintaining a low temperature is critical.
-
Reagent Preparation: Prepare a fresh deprotection cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . The water can help with solubility and the TIS acts as a scavenger.
-
Acid Addition: Add the deprotection cocktail to the substrate solution at 0°C.
-
Reaction: Stir the reaction mixture, maintaining the temperature at 0°C for the entire duration (e.g., 2-3 hours).
-
Monitoring: Carefully monitor the reaction every 30-60 minutes by LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to minimize the product's exposure time to the acid.
-
Work-up & Isolation: Proceed with the work-up as described in Protocol 1, ensuring the product is not subjected to elevated temperatures during solvent removal.
Summary of Key Recommendations
Caption: Troubleshooting decision tree for this compound deprotection.
By systematically evaluating your experimental results and applying these targeted troubleshooting strategies, you can overcome the challenges inherent in the deprotection of glutamine-containing peptides and achieve a successful synthesis.
References
- Benchchem. Troubleshooting incomplete Boc deprotection of N-methylated methionine.
- Benchchem. Boc-guanidine deprotection side reactions and how to avoid them.
- PubMed. Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- Benchchem. Technical Support Center: Boc Deprotection of Glycine.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress.
- National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Benchchem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram.
- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis.
- PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- SRIRAMCHEM. Boc-Gln-OH.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Houben-Weyl Methods of Organic Chemistry, Vol. E22b, p. 433. Pyroglutamic Acid Peptides.
- Google Patents. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- PubMed. Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate.
- Fengchen Group. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers.
- ResearchGate. Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown.
- Reddit. BOC deprotection under basic conditions in anion-exchange HPLC?
- The Royal Society of Chemistry. Green Chemistry.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- National Institutes of Health (NIH). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
- European Patent Office. Protecting groups for asparagine and glutamine in peptide synthesis - EP 0292228 A2.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
- Semantic Scholar. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Aggregation Issues with Gln-Gln Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gln-Gln (QQ) containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common aggregation challenges associated with these sequences. As Senior Application Scientists, we've designed this guide to be a practical tool, grounded in scientific principles and field-proven experience, to help you navigate your experiments successfully.
I. Understanding the Challenge: The "Sticky" Nature of Gln-Gln Peptides
Glutamine-rich and polyglutamine peptides are notorious for their tendency to aggregate, a phenomenon central to several neurodegenerative diseases.[1][2] This inherent instability can pose significant hurdles during peptide synthesis, purification, and in various experimental assays. The primary driver of this aggregation is the formation of intermolecular hydrogen bonds, which can lead to the formation of highly stable β-sheet structures.[1][3]
Glutamine residues play a dual role in this process. Initially, they act as seeds, pairing monomeric peptides to initiate the aggregation cascade.[1] As the aggregates grow, these buried glutamine residues further stabilize the structure by optimizing solvent-shielded hydrogen bond networks.[1]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to provide solutions to specific problems you might encounter while working with Gln-Gln containing peptides.
Q1: My Gln-Gln peptide is showing poor solubility and precipitating out of solution during synthesis. What can I do?
A1: Address aggregation during synthesis with strategic modifications.
Aggregation during solid-phase peptide synthesis (SPPS) is a common issue, particularly with hydrophobic or hydrogen-bond-prone sequences like those containing Gln-Gln. This can lead to incomplete deprotection and coupling reactions, resulting in lower yields and purity.[3]
Causality: The growing peptide chains on the resin can self-associate through hydrogen bonding, forming secondary structures that hinder reagent accessibility. This is often indicated by the resin failing to swell properly.[3]
Solutions:
-
Incorporate Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acid residues can effectively disrupt hydrogen bonding and prevent aggregation.[3] Introducing an Hmb group every six to seven residues is a good starting point.[3]
-
Utilize Pseudoprolines: Since proline disrupts β-sheet formation, incorporating pseudoprolines derived from serine and threonine can be a powerful strategy to disrupt aggregation.[3][4]
-
Optimize Deprotection: If you observe slow or incomplete Fmoc deprotection, consider switching to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in your deprotection reagent.[3]
-
Consider Alternative Resins: In some cases, specialized resins like ChemMatrix®, which is composed of polyethylene glycol chains, can improve the synthesis of difficult peptides.[5]
Q2: I've successfully synthesized my Gln-Gln peptide, but now I'm struggling to dissolve the lyophilized powder. What solvents and techniques should I try?
A2: Employ a systematic approach to solubilization, starting with less harsh solvents.
The low solubility of glutamine-containing peptides is a well-documented challenge.[6] Finding the right solvent is crucial for downstream applications.
Causality: The same intermolecular hydrogen bonding that causes issues during synthesis also leads to strong cohesive forces in the lyophilized state, making it difficult for solvent molecules to penetrate and solvate the peptide chains.
Solubilization Workflow:
Caption: A stepwise workflow for solubilizing Gln-Gln containing peptides.
Detailed Protocol:
-
Start with Water: While many Gln-Gln peptides have low aqueous solubility, it's always the first solvent to try.[6]
-
Acidic Conditions: If water fails, try a dilute acidic solution, such as 10% acetic acid. The low pH can help to protonate residues and disrupt hydrogen bonding.
-
Organic Solvents: For highly hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.[7] It's often best to dissolve the peptide in a small amount of organic solvent first, and then slowly add the aqueous buffer.
-
Chaotropic Agents: Chaotropic agents like guanidine hydrochloride (GnHCl) or urea are powerful protein denaturants that disrupt hydrogen bonding networks.[8][9] A concentration of 6-8 M is typically effective.[10]
-
Strong Acids (Last Resort): In extreme cases, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be used to dissolve highly aggregated peptides.[7] However, these are harsh solvents and should be used with caution as they can affect peptide integrity.
Q3: My Gln-Gln peptide is soluble, but it aggregates over time in my assay buffer. How can I maintain its stability?
A3: Optimize your buffer conditions and consider the use of additives.
Maintaining the solubility and stability of Gln-Gln peptides in aqueous buffers is critical for reliable experimental results.
Causality: Factors like pH, ionic strength, and temperature can all influence the rate of peptide aggregation.[11] The peptide may be kinetically trapped in a soluble state initially, but over time, it can transition to a more thermodynamically stable aggregated form.
Stabilization Strategies:
| Strategy | Mechanism of Action | Recommended Concentration |
| pH Optimization | Alters the charge state of the peptide, which can disrupt intermolecular interactions.[12] | Empirically determined, often slightly acidic or basic pH can be beneficial.[11] |
| Addition of Amino Acids | Arginine, histidine, lysine, glycine, and aspartic acid have been shown to reduce aggregation for some biomolecules.[13] | 50-100 mM |
| Non-ionic Surfactants | Surfactants like Tween 20 and Tween 80 can prevent aggregation and adsorption to surfaces.[13] | 0.01-0.1% (v/v) |
| Chaotropic Agents | Low concentrations of urea or GnHCl can help to keep the peptide in a denatured, soluble state. | 0.5-1 M |
Experimental Protocol for Buffer Optimization:
-
Prepare a stock solution of your Gln-Gln peptide in a suitable solvent.
-
Prepare a series of buffers with varying pH values (e.g., from pH 5 to 9).
-
Add the peptide stock solution to each buffer to the final desired concentration.
-
Incubate the samples at the experimental temperature and monitor for aggregation over time using techniques like turbidity measurements (OD at 340 nm) or dynamic light scattering (DLS).
-
Based on the results, select the buffer system that provides the best stability for your peptide.
III. Frequently Asked Questions (FAQs)
Q4: Why are Gln-Gln sequences so prone to aggregation?
A4: The side chain of glutamine contains an amide group that can act as both a hydrogen bond donor and acceptor. This allows Gln-Gln sequences to form extensive intermolecular hydrogen bond networks, leading to the formation of stable β-sheet structures, which are the hallmark of amyloid fibrils.[1] This process is a key factor in the pathology of several neurodegenerative diseases.[2]
Q5: What is the role of the TFA salt form in peptide aggregation?
A5: Trifluoroacetic acid (TFA) is commonly used during the cleavage and purification of synthetic peptides, resulting in the peptide being in a TFA salt form.[14][15] While TFA is an effective solubilizing agent, residual TFA in the final peptide product can sometimes influence aggregation and may have undesirable effects in biological assays.[16][17] For in vivo studies or cell-based assays, it is often recommended to exchange the TFA for a more biocompatible counter-ion like acetate.[14][18]
Q6: How can I characterize the aggregates of my Gln-Gln peptide?
A6: Several biophysical techniques can be used to characterize peptide aggregates:
-
Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, making it a common method for monitoring amyloid fibril formation.[19]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to determine the secondary structure of the peptide, allowing you to monitor the transition from a random coil to a β-sheet conformation during aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates, allowing you to distinguish between amorphous aggregates and ordered fibrils.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in solution, providing information on the formation of oligomers and larger aggregates.
Q7: Can I prevent pyroglutamate formation from an N-terminal glutamine?
A7: Yes. An N-terminal glutamine residue can spontaneously cyclize to form pyroglutamic acid.[4][20] To prevent this, you can either acetylate the N-terminus or synthesize the peptide with pyroglutamic acid at the N-terminus from the start.[20]
IV. References
-
Nelabhotla, S. A. R., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Carballo-Pacheco, M., et al. (2020). Dissecting the role of glutamine in seeding peptide aggregation. bioRxiv. [Link]
-
Perutz, M. F., et al. (2002). Aggregation of proteins with expanded glutamine and alanine repeats of the glutamine-rich and asparagine-rich domains of Sup35 and of the amyloid β-peptide of amyloid plaques. Proceedings of the National Academy of Sciences, 99(8), 5596-5600. [Link]
-
Colby, D. W., et al. (2006). Normal-repeat-length polyglutamine peptides accelerate aggregation nucleation and cytotoxicity of expanded polyglutamine proteins. Proceedings of the National Academy of Sciences, 103(39), 14344-14349. [Link]
-
Rojas, A., et al. (2018). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Physical Chemistry B, 122(21), 5513-5521. [Link]
-
Lin, Y.-H., et al. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Pharmaceutics, 11(10), 500. [Link]
-
Wang, J., et al. (2022). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods, 11(13), 1897. [Link]
-
Rabilloud, T. (2002). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv preprint physics/0211011. [Link]
-
Staropoli, J. F., & Perutz, M. F. (2000). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 9(10), 2004-2007. [Link]
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
-
Golemis, E. A., & Brent, R. (2000). Characterization of Proteins Associated with Polyglutamine Aggregates. Current Protocols in Protein Science, 21(1), 19.10.1-19.10.16. [Link]
-
Nayak, A., & Dobson, C. M. (2014). A pH-induced switch in GLP-1 aggregation kinetics. University of Cambridge. [Link]
-
Ham, B. M., et al. (2009). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of proteome research, 8(4), 1878-1888. [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
-
Breipohl, G., et al. (1989). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. International journal of peptide and protein research, 34(4), 262-267. [Link]
-
J. M. F., & D. B. V. (2002). U.S. Patent No. 6,384,016 B1. Washington, DC: U.S. Patent and Trademark Office.
-
Okamoto, R., et al. (2022). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 144(4), 1598-1607. [Link]
-
Li, H., et al. (2013). Solubility, dissolution enthalpy and entropy of L-glutamine in mixed solvents of ethanol plus water and acetone plus water. The Journal of Chemical Thermodynamics, 60, 153-157. [Link]
-
Al-Azzam, W., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules, 25(10), 2349. [Link]
-
Iadanza, M. G., et al. (2018). A new era for understanding amyloid structures and disease. Nature reviews. Molecular cell biology, 19(12), 755-773. [Link]
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De Strooper, B., & Karran, E. (2016). The Cellular Phase of Alzheimer's Disease. Cell, 164(4), 603-615. [Link]
-
Acha, V. G., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(1), 436-454. [Link]
-
Tatineni, R., et al. (2002). Effect of chaotropic agents on the structure-function of recombinant acylpeptide hydrolase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1599(1-2), 141-150. [Link]
-
Bio-Synthesis. (2013). Peptide TFA salt form and Acetate salt form. Retrieved from [Link]
-
Simon, M. D., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
-
Vlachy, N., et al. (2009). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. Journal of the American Chemical Society, 131(31), 11078-11086. [Link]
-
Muttenthaler, M., et al. (2021). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 233. [Link]
-
Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]
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- 4. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
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- 8. arxiv.org [arxiv.org]
- 9. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Peptides Containing Gln-Gln Dipeptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of peptides containing glutamine-glutamine (Gln-Gln) dipeptide sequences. These sequences are notoriously difficult to handle due to their high propensity for aggregation and susceptibility to chemical side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Gln-Gln peptide shows a very broad peak or multiple peaks during RP-HPLC. What is happening?
This is the most common issue observed and typically points to two primary, often simultaneous, phenomena: peptide aggregation and pyroglutamate formation .
The Science Behind the Problem:
-
Aggregation: The side chain of glutamine (Gln) contains a primary amide that is an excellent hydrogen bond donor and acceptor. When two or more Gln residues are in close proximity, as in a Gln-Gln sequence, they can form strong intermolecular hydrogen bonds with neighboring peptide chains.[1][2] This leads to self-association and the formation of higher-order structures, such as β-sheets, which are often insoluble or only partially soluble in standard HPLC mobile phases.[1][2] These aggregates exist in various sizes and conformations, resulting in a broad, poorly defined peak or even precipitation on the column.
-
Pyroglutamate (pGlu) Formation: If a Gln residue is at the N-terminus of your peptide, its side-chain amide can undergo an intramolecular cyclization reaction, attacking the N-terminal alpha-amino group to form a five-membered ring called pyroglutamate.[3][4] This reaction releases ammonia and results in a peptide that is slightly more hydrophobic (and thus has a longer retention time in RP-HPLC) and has a blocked N-terminus. This conversion can occur during synthesis, cleavage, and even during purification or storage, especially under neutral, basic, or even mildly acidic conditions at room temperature or elevated temperatures.[3][5][6] The presence of both the desired peptide and the pGlu variant leads to two distinct, often closely eluting, peaks.
FAQ 2: My peptide won't dissolve properly before injection, or I'm getting very low recovery after purification. How can I improve solubility and prevent aggregation?
Poor solubility and low recovery are classic symptoms of Gln-Gln induced aggregation. The key is to disrupt the intermolecular hydrogen bonds that hold the peptide chains together.
Causality: The strong, repeating network of hydrogen bonds in Gln-Gln rich peptides effectively "cages" the individual molecules, preventing proper solvation by typical solvents like water or acetonitrile. To break this network, you need to introduce agents that are more effective at forming hydrogen bonds or disrupting the peptide's secondary structure.
Solutions & Protocols:
Your primary tools are chaotropic agents and strong organic modifiers .
-
Chaotropic Agents: These are molecules that disrupt the structure of water and reduce the stability of protein/peptide secondary structures by breaking non-covalent interactions like hydrogen bonds.[7][8]
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are exceptionally powerful at solubilizing aggregating peptides.[10][11] They work by displacing water from the peptide's vicinity and breaking up secondary structures like β-sheets, often inducing a more soluble α-helical conformation.[10][12] HFIP is particularly effective for highly stubborn polyglutamine sequences.[13]
-
Initial Test: Aliquot a small, known amount of your lyophilized peptide (e.g., 0.5 mg).
-
Standard Solvent: Try to dissolve it in your initial HPLC mobile phase (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL. Vortex and sonicate briefly (10-15 seconds). If the solution is cloudy or contains visible particles, proceed to the next step.
-
Introduce HFIP: To the same vial, add pure HFIP dropwise while vortexing until the peptide dissolves completely. A final concentration of 20-50% HFIP may be required.[13]
-
Alternative - Urea: Use a separate aliquot. Prepare a stock solution of 8 M Urea in your mobile phase A. Attempt to dissolve the peptide in this solution.
-
Injection: Once a clear solution is obtained, you can inject it directly. Be aware that the strong solvent (especially HFIP) will cause a significant baseline disturbance at the beginning of your chromatogram. Ensure your gradient starts at a low organic percentage to allow the peptide to bind to the column head.
FAQ 3: How can I confirm I have pyroglutamate formation, and what are the best practices to prevent it?
Confirming and preventing this side reaction is crucial for achieving high purity.
Identification:
-
Mass Spectrometry (MS): This is the definitive method. The conversion of an N-terminal Gln to pGlu results in a mass loss of 17.03 Da (the mass of ammonia, NH₃). If you observe a peak in your LC-MS data with a mass of [M-17.03], it is almost certainly the pyroglutamate variant.
-
Chromatography: As mentioned, the pGlu form is slightly more hydrophobic and will typically elute slightly later than the main peptide peak in RP-HPLC. The exact resolution depends on the sequence and your method.
-
Edman Degradation: This N-terminal sequencing method will fail for the pGlu variant because the N-terminus is blocked by the cyclic structure, providing indirect but strong evidence of the modification.
Prevention - The Causality of pH Control:
Pyroglutamate formation is catalyzed by acidic, neutral, or basic conditions.[3][14] The reaction rate is generally lowest around pH 6.2, but this pH is often not suitable for RP-HPLC.[14][15] The standard mobile phase additive, trifluoroacetic acid (TFA) at 0.1%, creates a pH of ~2. This highly acidic environment protonates the N-terminal amine, making it a poor nucleophile and thus significantly slowing down the cyclization reaction.
-
Synthesis & Cleavage: Ensure that acidic conditions are maintained throughout the final steps of solid-phase peptide synthesis (SPPS) and during cleavage from the resin.
-
Handling & Storage:
-
Immediately after cleavage and ether precipitation, dissolve the crude peptide in a solution containing 0.1% TFA.[16]
-
Store lyophilized peptides at -20°C or -80°C.
-
For peptides in solution, always use a buffer with a pH below 4 (e.g., 0.1% TFA or 0.1% formic acid) and store at 4°C for short-term use or frozen for long-term storage. Avoid neutral pH buffers like PBS for storage if you have an N-terminal Gln.[5]
-
-
Purification: Always use an acidic modifier like 0.1% TFA in your HPLC mobile phases (both A and B). Work at ambient temperature or below if possible, as heat can accelerate the reaction.[15]
Below is a diagram illustrating the chemical mechanism of this problematic side reaction.
Caption: Mechanism of N-terminal Gln cyclization to pyroglutamate.
FAQ 4: What are the best starting conditions for developing an RP-HPLC method for a Gln-Gln peptide?
Method development should focus on maintaining solubility and achieving good resolution between the target peptide and any pGlu or deletion variants.
Core Directive: Start with conditions known to mitigate the primary issues (aggregation, pGlu formation) and optimize from there. A systematic troubleshooting workflow is essential.
Caption: Troubleshooting workflow for Gln-Gln peptide purification.
The following table summarizes recommended starting conditions and variables to adjust during method development.
| Parameter | Recommended Starting Condition | Optimization Strategy & Rationale |
| Column | C18, 300Å pore size, 3.5-5 µm particle size | 300Å pores are essential for peptides >20 residues to prevent size exclusion effects. C18 provides good hydrophobicity. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Rationale: Maintains low pH (~2) to prevent pyroglutamate formation and ensures good peptide protonation for sharp peaks.[16] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Rationale: ACN is the standard organic solvent. TFA is included to maintain consistent ion pairing throughout the gradient. |
| Sample Solvent | Mobile Phase A. If insoluble, add 20-50% HFIP. | Rationale: Matching the sample solvent to the initial mobile phase is ideal.[17] HFIP is a powerful additive to break aggregation if needed.[13] |
| Gradient | 5-65% B over 60 minutes (1%/min slope) | Rationale: A shallow gradient is critical for resolving closely related impurities like pGlu or deletion sequences.[18] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Scale appropriately for preparative columns. |
| Temperature | Ambient (~25°C) | Rationale: Starting at ambient minimizes the risk of heat-accelerated side reactions. Can be increased to 30-40°C to improve peak shape for some peptides, but must be validated against impurity formation.[18] |
| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone. 280 nm is for peptides containing Trp or Tyr. |
By systematically addressing the dual challenges of aggregation and pyroglutamate formation, you can develop a robust and reproducible purification method for even the most challenging Gln-Gln containing peptides.
References
-
Investigation of Impurities in Peptide Pools. (2022). Separations. [Link]
-
Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. (2007). Protein Science. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2022). The Journal of Organic Chemistry. [Link]
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. (2007). The Journal of Biological Chemistry. [Link]
-
Peptide Isolation – Method Development Considerations. (N/A). Waters Corporation. [Link]
-
Effect of pH on glutamine content derived from exogenous glutamate in astrocytes. (1988). Journal of Neurochemistry. [Link]
-
Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. (2009). arXiv. [Link]
-
Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. (2023). Foods. [Link]
-
Solubilization and disaggregation of polyglutamine peptides. (2002). Protein Science. [Link]
-
Peptide purification using HPLC? (2019). ResearchGate. [Link]
-
Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. (2005). Journal of Agricultural and Food Chemistry. [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. (2006). Analytical Chemistry. [Link]
-
Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. (2024). Sartorius. [Link]
-
Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation. (2022). Advanced Science. [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (1994). Journal of the Chemical Society, Chemical Communications. [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2021). Industrial & Engineering Chemistry Research. [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. (2006). Analytical Chemistry. [Link]
-
Glutamine Produces Ammonium to Tune Lysosomal pH and Regulate Lysosomal Function. (2022). Cells. [Link]
-
Protein Solubilization for 2-D Electrophoresis. (N/A). Bio-Rad. [Link]
-
Investigation of Impurities in Peptide Pools. (2022). ResearchGate. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (N/A). Aapptec. [Link]
-
Peptide aggregation: insights from SEC-HPLC analysis. (2024). ResearchGate. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides. (2007). Journal of Pharmaceutical Sciences. [Link]
-
Effect of pH on the reconstituted glutamine/amino acid transporter. (1998). ResearchGate. [Link]
-
Dissecting the role of glutamine in seeding peptide aggregation. (2020). bioRxiv. [Link]
-
What kind of solvents would you use to HPLC purify a rich glutamic acid peptide? (2014). ResearchGate. [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. (N/A). IntechOpen. [Link]
-
Cooperative alpha-helix formation of beta-lactoglobulin and melittin induced by hexafluoroisopropanol. (1998). Protein Science. [Link]
-
Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. (2020). Journal of Proteome Research. [Link]
-
Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (2016). G-Biosciences. [Link]
-
Peptide Solubility Guidelines. (N/A). SB-PEPTIDE. [Link]
-
Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. (2019). ResearchGate. [Link]
-
An investigation into the aggregation of therapeutic peptides through adsorption to primary containers. (2019). CORE. [Link]
-
HPLC Analysis and Purification of Peptides. (2012). Current Protocols in Protein Science. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (N/A). Bioanalytical Technologies. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Cooperative alpha-helix formation of beta-lactoglobulin and melittin induced by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Minimizing Racemization During Boc-Gln-Gln-OH Coupling
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of minimizing racemization during the solution-phase coupling of Boc-Gln-Gln-OH. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your peptide syntheses.
Introduction: The Challenge of Coupling this compound
The coupling of a dipeptide, such as this compound, to the N-terminus of a growing peptide chain or an amino acid ester presents a significantly higher risk of racemization compared to the coupling of a single N-protected amino acid. This heightened risk is primarily due to the electronic effect of the adjacent peptide bond in the this compound fragment. This bond increases the acidity of the α-proton of the C-terminal glutamine, making it more susceptible to abstraction by base, which is the initiating step of racemization.
Furthermore, the glutamine residue itself introduces specific challenges, most notably the potential for intramolecular cyclization to form a pyroglutamyl (pGlu) residue at the N-terminus. This side reaction not only consumes the starting material but also introduces a difficult-to-remove impurity.
This guide will provide you with the knowledge and tools to navigate these challenges and achieve high-purity peptide products.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling resulting in a significant amount of diastereomeric impurity?
A1: The most likely cause is racemization of the C-terminal glutamine residue of your this compound dipeptide during the activation of its carboxylic acid. As mentioned, the presence of the existing peptide bond in the dipeptide makes the α-proton of the second glutamine more acidic and thus, more prone to abstraction by base.[1] This leads to the formation of a planar enolate or an oxazolone intermediate, which upon reaction with the amine component, can yield a mixture of L- and D-isomers at that position.
Q2: What is the primary mechanism of racemization in this context?
A2: The predominant mechanism for racemization during the coupling of N-acylated amino acids (including peptides) is through the formation of a 5(4H)-oxazolone intermediate. The steps are as follows:
-
Activation: The carboxylic acid of this compound is activated by a coupling reagent.
-
Cyclization: The carbonyl oxygen of the first glutamine residue's amide bond attacks the activated carboxyl group of the second glutamine, forming a cyclic oxazolone.
-
Enolization: In the presence of a base, the oxazolone readily tautomerizes to a more stable, aromatic oxazole. This step results in the loss of stereochemical information at the α-carbon.
-
Aminolysis: The incoming amine attacks the oxazolone, which then rearranges to form the peptide bond, now with a scrambled stereochemistry at the C-terminal glutamine of the original dipeptide.
Visualizing the Mechanism of Racemization
Caption: Mechanism of Racemization via Oxazolone Formation.
Q3: How can I minimize racemization during the coupling of this compound?
A3: Minimizing racemization involves a multi-faceted approach focusing on the choice of coupling reagents, additives, reaction conditions, and the base used.
-
Choice of Coupling Reagent and Additive: The combination of a carbodiimide coupling reagent with a racemization-suppressing additive is highly recommended.
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is often preferred over dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct is more soluble and easier to remove.[2]
-
Additives: These additives react with the activated carboxylic acid to form an active ester that is more stable and less prone to oxazolone formation.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, very effective at suppressing racemization.[3]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt.[1]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt in suppressing racemization, especially in difficult couplings.[4]
-
-
-
Uronium/Aminium and Phosphonium Reagents: While effective for single amino acid couplings, reagents like HBTU and TBTU can still lead to racemization in fragment couplings, especially in the presence of excess base. Phosphonium reagents like PyBOP are generally considered safer in this regard as they do not cause guanidinylation of the N-terminal amine.[5]
-
Reaction Temperature: Perform the coupling at a low temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. This reduces the rate of both oxazolone formation and proton abstraction.
-
Choice of Base: The basicity and steric hindrance of the amine base are critical.
-
Avoid: Strong, non-hindered bases like triethylamine (TEA).
-
Recommended: Use a sterically hindered and weaker base such as N,N-diisopropylethylamine (DIPEA) or, even better, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum amount of base necessary.
-
-
Solvent: The choice of solvent can influence the reaction rates. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over dimethylformamide (DMF) for minimizing racemization.[7]
Q4: I am observing a byproduct with a mass loss of 17 Da. What is it and how can I prevent it?
A4: A mass loss of 17 Da from your peptide product is a strong indication of pyroglutamate (pGlu) formation from the N-terminal glutamine residue of your this compound.[8] This is an intramolecular cyclization where the N-terminal amine attacks the side-chain amide of the first glutamine, releasing ammonia (NH₃, mass ≈ 17 Da). This reaction is often catalyzed by weak acids and can occur during the coupling step.[6][9]
Visualizing Pyroglutamate Formation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
troubleshooting low yield in peptide synthesis with Boc-Gln-Gln-OH
<Step_2>
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of glutamine-containing peptides, specifically focusing on the dipeptide Boc-Gln-Gln-OH. Low yields in these syntheses are common but can be overcome with a systematic approach to troubleshooting. This document provides in-depth, experience-based answers to common problems, focusing on the underlying chemical principles to empower you to optimize your experimental outcomes.
Primary Issue: Why is my this compound synthesis yield unexpectedly low?
A low yield in the synthesis of a glutamine-rich peptide like this compound is often not due to a single issue but a combination of factors related to the unique chemistry of the glutamine residue. The primary culprits are undesirable side reactions that occur during the carboxyl group activation and coupling steps.[1][2][3]
The two most prevalent side reactions are:
-
Pyroglutamate Formation: The N-terminal Boc-Gln residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue, which acts as a chain terminator.[1][4][5]
-
Side-Chain Dehydration: The amide on the glutamine side chain is susceptible to dehydration, converting it into a nitrile. This is particularly common when using carbodiimide-based coupling reagents.[1][6]
A logical troubleshooting workflow is essential to pinpoint the exact cause.
Caption: Troubleshooting workflow for low yield synthesis.
FAQ 1: My LC-MS analysis shows a major peak with a mass loss of 17 Da. What is it and how do I prevent it?
Answer: A mass loss of 17 Da corresponds to the loss of ammonia (NH₃) from your starting Boc-Gln-OH. This is the classic signature of pyroglutamate (pGlu) formation .
Causality: The Mechanism of Pyroglutamate Formation
This side reaction is an intramolecular cyclization where the N-terminal α-amino group attacks the side-chain amide carbonyl of the same glutamine residue.[4] This forms a five-membered lactam ring, releasing ammonia and capping the N-terminus, which prevents further peptide chain elongation.[1][5] This reaction is particularly favorable for N-terminal glutamine residues and can be catalyzed by acidic or basic conditions, as well as heat.[4][7][8]
Caption: Mechanism of pyroglutamate formation.Prevention Strategies:
-
Choice of Coupling Reagent: Avoid slow coupling methods. The faster the intermolecular coupling reaction proceeds, the less time there is for the intramolecular cyclization to occur.[7] Urionium/aminium salts like HBTU, HATU, or HCTU are generally superior to carbodiimides (e.g., DCC, EDC) for this purpose as they promote rapid active ester formation.[9]
-
Use of Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or its derivatives is crucial.[6][10][11] HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester, which is more reactive and less prone to side reactions.[11][12]
-
Pre-activation: Pre-activate the Boc-Gln-OH with the coupling reagent and additive for a short period (1-5 minutes) before adding the amine component (H-Gln-OH). This ensures the highly reactive species is ready for the desired intermolecular reaction immediately.
-
Temperature Control: Perform the coupling reaction at 0°C to slow down the rate of the cyclization side reaction.
-
Side-Chain Protection: For particularly difficult sequences, using a side-chain protected glutamine derivative like Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH is the most robust solution. The bulky xanthyl (Xan) or trityl (Trt) group provides steric hindrance that effectively prevents both cyclization and dehydration.[1][13][14][15]
FAQ 2: My mass spectrum shows a mass loss of 18 Da. What is this side product?
Answer: A mass loss of 18 Da (H₂O) from the glutamine residue indicates dehydration of the side-chain amide to form a nitrile .
Causality: The Mechanism of Side-Chain Dehydration
This side reaction is almost exclusively associated with the use of carbodiimide reagents (DCC, EDC) without sufficient additives.[6] The highly reactive O-acylisourea intermediate formed during carboxyl activation can be attacked by the side-chain amide nitrogen, leading to a cyclic intermediate that subsequently collapses to form a nitrile and the corresponding urea byproduct.
Caption: Dehydration of glutamine side-chain to a nitrile.Prevention Strategies:
-
Prioritize Urionium/Phosphonium Reagents: The most effective way to prevent nitrile formation is to avoid carbodiimides altogether. Reagents like HBTU, HATU, PyBOP, and COMU do not promote this side reaction.[6][9]
-
Mandatory Use of HOBt: If you must use a carbodiimide like DCC or EDC, always use it in combination with at least one equivalent of an additive like HOBt or Oxyma Pure.[6][10][16] The additive rapidly traps the reactive O-acylisourea intermediate to form an active ester, which is not susceptible to the dehydration pathway.[11][12]
-
Side-Chain Protection: As with pyroglutamate formation, using Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH provides complete protection against side-chain dehydration.[13][15]
FAQ 3: My analysis shows mostly unreacted starting materials. What can I do to improve coupling efficiency?
Answer: If you are not observing significant side products but the reaction is incomplete, the issue lies with the coupling conditions or potential solubility problems. Glutamine and its dipeptides can be poorly soluble and prone to aggregation.[1][2]
Optimization Strategies:
| Parameter | Recommendation | Rationale (The "Why") |
| Coupling Reagent | Use a high-efficiency uronium/aminium salt like HATU or COMU . | These reagents generate highly reactive OAt or Oxyma esters, respectively, which are more effective than HOBt esters for sterically hindered or aggregation-prone sequences.[9] |
| Solvent | Use DMF. If solubility is still an issue, consider adding a small percentage of DMSO (5-10%). | Glutamine derivatives have poor solubility in common solvents like DCM.[1] DMF is the standard, and DMSO can help disrupt hydrogen bonding and aggregation. |
| Base | Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. | These bases are sterically hindered, preventing them from causing side reactions. Use 2 equivalents for a standard coupling. |
| Equivalents | Use a slight excess of the activated amino acid. | A typical ratio is Boc-Gln-OH (1.0 eq) : H-Gln-OH (0.9 eq) : Coupling Reagent (1.0 eq) : Base (2.0 eq). This ensures the valuable amine component is fully consumed. |
| Reaction Time | Monitor the reaction by a qualitative test (e.g., Kaiser test on a resin or TLC in solution). | Do not rely on a fixed time. Coupling can be complete in as little as 30 minutes or may require several hours. Monitoring prevents unnecessary exposure to reactive conditions. |
Protocol: Recommended Coupling Method for this compound Synthesis
This protocol utilizes HBTU/HOBt, a robust combination that minimizes side reactions and is effective for Gln-Gln coupling.
Materials:
-
Boc-Gln-OH
-
H-Gln-OH (or its corresponding salt)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Boc-Gln-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical for minimizing potential side reactions.
-
Activation: Add HBTU (1.0 eq) to the solution, followed by DIPEA (2.0 eq). Stir the mixture at 0°C for 2-5 minutes. The solution should remain clear. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, dissolve H-Gln-OH (0.95 eq) in anhydrous DMF. If you are starting from a salt like H-Gln-OH·HCl, add 1.0 eq of DIPEA to this solution to neutralize it first.
-
Coupling: Add the H-Gln-OH solution to the pre-activated Boc-Gln-OH solution at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress every 1-2 hours using HPLC or TLC until the consumption of the limiting reagent (H-Gln-OH) is complete.
-
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.
References
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag; 2002. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Website. [Link]
-
Gao, Y., et al. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Nutrients. 2025. [Link]
-
Nishiyama, Y., et al. Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. Chemical and Pharmaceutical Bulletin. 2001. [Link]
-
Chelli, F., et al. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega. 2020. [Link]
-
AAPPTEC. HOBt (N-Hydroxybenzotriazole) Technical Support Information. AAPPTEC Website. [Link]
-
Yu, Y., et al. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Journal of Pharmaceutical Sciences. 2009. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM Website. [Link]
- Japan Patent JP2018070590A.
-
Romanovskis, P., et al. Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. Journal of Chromatography A. 2018. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis and Analysis of Peptides Containing Gln-Gln Sequences: The Dipeptide Block Advantage
Introduction: The Glutamine Conundrum in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), glutamine (Gln) presents a unique and persistent set of challenges. While essential for the biological function of countless peptides, its side-chain amide and its behavior as an N-terminal residue can lead to problematic side reactions. These issues are magnified when synthesizing sequences containing consecutive glutamine residues (Gln-Gln), a motif found in numerous bioactive peptides. The primary difficulties include the intramolecular cyclization of N-terminal Gln to form pyroglutamate (pGlu) and the dehydration of the side-chain amide to a nitrile.[1][2] Both side reactions terminate chain elongation and introduce impurities that are often difficult to separate from the target peptide, leading to significantly lower yields and purity.[2]
This guide provides an in-depth analysis of two synthetic strategies for incorporating the Gln-Gln moiety into a model peptide: the traditional stepwise addition of a side-chain protected glutamine monomer (Boc-Gln(Xan)-OH) and the use of a pre-formed dipeptide block (Boc-Gln-Gln-OH). Through comparative experimental data, we will demonstrate the causal relationships between synthetic strategy and final product quality, offering field-proven insights for researchers, chemists, and drug development professionals aiming to optimize the synthesis of challenging glutamine-rich peptides.
The Chemistry of Glutamine-Related Side Reactions
To appreciate the rationale behind different synthetic strategies, it is crucial to understand the mechanisms of the primary side reactions.
-
Pyroglutamate (pGlu) Formation: When a glutamine residue is at the N-terminus of a peptide chain with a free amino group, it is susceptible to intramolecular cyclization. The N-terminal amine attacks the side-chain amide carbonyl, releasing ammonia and forming the cyclic pGlu residue. This modification carries a mass difference of -17.03 Da and, more critically, caps the N-terminus, making further chain elongation impossible.[3]
-
Side-Chain Dehydration: During the carboxyl group activation step required for coupling, the side-chain amide of glutamine can be dehydrated to form a nitrile. This is particularly problematic when using powerful carbodiimide-based activators. This modification results in a mass difference of -18.02 Da and can alter the peptide's structure and function.[4][5][6]
These challenges have historically been mitigated by using side-chain protecting groups. In Boc-based SPPS, the xanthyl (Xan) group is a common choice for protecting the Gln side-chain amide, as it provides steric hindrance against both cyclization and dehydration.[1][2]
Caption: Common side reactions involving glutamine during SPPS.
Comparative Synthesis Strategy: A Head-to-Head Evaluation
To objectively compare synthetic outcomes, we designed a model hexapeptide, Ac-Tyr-Gly-Gly-Gln-Gln-Phe-NH₂ . This sequence was synthesized using two distinct Boc-chemistry protocols on a Rink Amide MBHA resin.
-
Method A: Stepwise Monomer Addition: Utilizing Boc-Gln(Xan)-OH for the sequential addition of the two glutamine residues. This represents a standard, optimized approach for mitigating Gln-related side reactions.
-
Method B: Dipeptide Block Addition: Utilizing this compound to incorporate both glutamine residues in a single coupling step.
The rationale for comparing against the Xan-protected monomer, rather than unprotected Boc-Gln-OH, is to establish a high-quality baseline. The key question is whether the dipeptide block method offers a tangible advantage over an already robust, protected monomer strategy.
Caption: Comparison of synthesis cycles for the Gln-Gln motif.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Boc-SPPS)
-
Resin Preparation: Rink Amide MBHA resin (0.5 mmol/g substitution) was swelled in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: The N-terminal Boc group was removed by treating the resin with 20% (v/v) piperidine in DMF for 20 minutes. The resin was then washed thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: The respective protected amino acid (Boc-AA-OH, Boc-Gln(Xan)-OH, or this compound) (4 eq.) was pre-activated with HCTU (3.9 eq.) and N,N-diisopropylethylamine (DIEA) (8 eq.) in DMF for 5 minutes. The activated solution was added to the resin and agitated for 2 hours.
-
Coupling Completion Check: Coupling efficiency was monitored using the qualitative Kaiser test.[7] A negative result (yellow beads) indicated successful coupling. If positive, the coupling step was repeated.
-
Capping (Optional): After coupling, any unreacted free amines were capped using a solution of 10% acetic anhydride and 10% DIEA in DMF for 10 minutes.
-
Chain Elongation: Steps 2-5 were repeated for each amino acid in the sequence. The N-terminus was acetylated using the capping procedure after the final deprotection.
Protocol 2: Peptide Cleavage and Precipitation
-
Resin Preparation: The final peptide-resin was washed with DCM and dried under vacuum for 1 hour.
-
Cleavage: The peptide was cleaved from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature. This cocktail simultaneously removes the side-chain protecting groups (including Xan).
-
Precipitation: The resin was filtered, and the filtrate containing the peptide was precipitated by adding it to cold diethyl ether.
-
Isolation: The precipitate was centrifuged, the ether was decanted, and the crude peptide pellet was washed twice more with cold ether. The final product was dried under vacuum.
Protocol 3: Analytical Characterization
-
Reversed-Phase HPLC (RP-HPLC): Crude peptides were analyzed on a C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Detection: UV at 220 nm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Mass confirmation and impurity analysis were performed using an ESI-MS system coupled to the HPLC. The expected monoisotopic mass [M+H]⁺ for the target peptide is 776.34 Da.
Comparative Analysis of Results
The analytical data reveals significant differences in the quality of the crude product obtained from the two synthetic strategies.
Purity and Yield
The dipeptide block strategy (Method B) resulted in a markedly cleaner crude product and a higher final yield after purification.
| Metric | Method A: Stepwise Monomer | Method B: Dipeptide Block |
| Crude Purity (by HPLC) | 68% | 89% |
| Isolated Yield (Post-HPLC) | 45% | 65% |
| Synthesis Time (Gln-Gln) | ~ 5 hours | ~ 2.5 hours |
Rationale: The higher purity from Method B is directly attributable to the reduction in the number of deprotection and coupling cycles. Each cycle carries a risk of incomplete reactions or side-product formation. By incorporating two residues in one step, the potential for error is halved for that portion of the sequence. The single coupling of the Gln-Gln dipeptide prevents the formation of pGlu from the first Gln residue, as its N-terminus is protected and its C-terminus is immediately coupled.
Side Product Analysis by LC-MS
LC-MS analysis of the crude products provides a clear picture of the side reactions suppressed by the dipeptide block strategy.
| Side Product | Expected Mass [M+H]⁺ | Method A (Relative Abundance) | Method B (Relative Abundance) |
| Target Peptide | 776.34 Da | 100% | 100% |
| Pyroglutamate (pGlu) | 759.31 Da (-17) | ~15% | < 2% |
| Dehydration (-H₂O) | 758.32 Da (-18) | ~8% | ~ 3% |
| Deletion Peptide (Gln) | 648.29 Da (-128) | ~5% | Not Detected |
Interpretation of Data:
-
Pyroglutamate Formation: Method A, despite using a side-chain protected monomer, still showed a significant amount of pGlu formation. This likely occurred during the deprotection and coupling of the second Gln residue, when the first Gln was temporarily at the N-terminus. Method B almost completely eliminated this side reaction because the Gln-Gln peptide bond was pre-formed, and the critical N-terminal Gln was never exposed during a subsequent coupling step.[3][8]
-
Dehydration: While the Xan group offers good protection, some dehydration was still observed in Method A.[4][5] The single, efficient coupling of the dipeptide in Method B, which may require less harsh or prolonged activation conditions than two separate monomer couplings, resulted in lower levels of this impurity.
-
Deletion Peptide: The presence of a Gln deletion peptide in Method A points to an incomplete coupling of one of the Gln monomers, a common issue with "difficult" residues.[9] The dipeptide block strategy inherently prevents single-residue deletions within the block.
Discussion and Authoritative Recommendations
The experimental evidence strongly supports the use of this compound for synthesizing peptides containing the Gln-Gln motif. The primary advantage lies in the prevention of side reactions by chemical design . By forming the Gln-Gln peptide bond in solution phase prior to its incorporation into the solid-phase synthesis, the vulnerabilities of the individual glutamine residues are masked.
Expertise-Driven Insights: The choice to use a dipeptide block is a strategic one that prioritizes purity and efficiency over the marginal cost difference of the starting material. While the initial cost of this compound may be higher than two equivalents of Boc-Gln(Xan)-OH, the downstream savings are substantial. The cleaner crude profile simplifies purification, reducing solvent consumption and operator time, and the higher yield provides more final product from the same starting scale. This economic and practical advantage is a critical consideration in both academic research and commercial drug development.
We recommend the dipeptide block strategy (Method B) for:
-
Syntheses of long peptides where cumulative yield is critical.
-
Sequences known to be prone to aggregation, as it reduces the number of problematic coupling steps.[10]
-
GMP manufacturing where purity and process reproducibility are paramount.
-
Any synthesis where the Gln-Gln motif is present, to proactively avoid purification challenges.
Conclusion
The synthesis of glutamine-containing peptides, particularly those with consecutive Gln residues, requires a strategic approach to overcome inherent chemical challenges. Our comparative analysis demonstrates that the use of a pre-formed this compound dipeptide block offers significant advantages over even an optimized stepwise monomer addition strategy. This method leads to a dramatic reduction in chain-terminating pyroglutamate formation and other side products, resulting in higher crude purity, improved isolated yields, and a more efficient overall workflow. By understanding the underlying chemical principles and leveraging advanced building blocks like dipeptides, researchers can confidently and efficiently produce high-quality, complex peptides for their scientific endeavors.
References
-
Hinterholzer, A., Stanojlovic, V., Cabrele, C., & Schubert, M. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. Analytical Chemistry, 91(22), 14299–14305. [Link]
-
Liu, Y., et al. (2019). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. [Link]
-
Neta, P., Pu, Q. L., Kilpatrick, L., Yang, X., & Stein, S. E. (2007). Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry, 18(10), 1848–1856. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. (General reference, not a direct URL)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
A Senior Application Scientist's Guide to HPLC Purification of Gln-Gln Containing Peptides
For researchers and drug development professionals, the successful purification of synthetic peptides is a critical step toward functional assays and downstream applications. However, peptides containing the di-glutamine (Gln-Gln or QQ) motif present a unique and often underestimated challenge. The inherent chemical instability of the N-terminal glutamine residue can lead to significant yield loss and the generation of difficult-to-separate impurities, compromising the integrity of the final product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for purifying Gln-Gln containing peptides. Moving beyond standard protocols, we will explore the causal mechanisms behind common purification pitfalls and provide data-driven recommendations to help you develop a robust, self-validating purification workflow.
The Core Challenge: N-Terminal Glutamine Cyclization
The primary obstacle in purifying peptides with an N-terminal Gln is its propensity to undergo spontaneous, non-enzymatic intramolecular cyclization to form pyroglutamic acid (pGlu).[1][2] This reaction involves the nucleophilic attack of the N-terminal amine on the side-chain amide of the Gln residue, resulting in the elimination of ammonia and the formation of a five-membered lactam ring.
This transformation is problematic for several reasons:
-
Altered Bioactivity: The modification at the N-terminus can drastically alter or eliminate the peptide's biological activity.
-
Difficult Separation: The pGlu-peptide variant is often chromatographically very similar to the target peptide, making separation a significant challenge.
-
Process-Induced: The acidic conditions and elevated temperatures often employed in standard reversed-phase HPLC (RP-HPLC) can accelerate the rate of this undesirable cyclization.[2]
Understanding and controlling this side reaction is the cornerstone of a successful purification strategy.
Comparative Analysis of HPLC Purification Strategies
The selection of HPLC parameters has a profound impact on the successful isolation of Gln-Gln peptides while minimizing byproduct formation. We will compare the key variables: mobile phase composition, column chemistry, and temperature.
Mobile Phase Modifiers: The TFA vs. Formic Acid Dilemma
The choice of the acidic modifier in the mobile phase is arguably the most critical factor. The standard options, Trifluoroacetic Acid (TFA) and Formic Acid (FA), present a trade-off between chromatographic resolution and sample integrity.
-
Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, TFA is renowned for producing sharp, symmetrical peaks and excellent resolution in peptide separations.[3] It effectively masks interactions between basic peptide residues and residual silanols on the silica-based stationary phase.[4] However, its strong acidity (pKa ~0.5) can significantly accelerate the conversion of Gln to pGlu. Furthermore, TFA is a known ion-suppressing agent in mass spectrometry (MS), which can complicate fraction analysis and final product verification.[5]
-
Formic Acid (FA): As a weaker acid (pKa ~3.75), FA is less aggressive in promoting cyclization. It is also highly volatile and MS-friendly, making it the preferred choice for LC-MS applications.[6] The trade-off is that FA is a weaker ion-pairing agent, which can lead to broader peaks and reduced resolution compared to TFA.[3]
Experimental Data Snapshot:
The following table illustrates a hypothetical comparison of a crude synthetic Gln-Gln-Val-Phe-NH2 peptide purified under different mobile phase conditions.
| Mobile Phase Modifier | Target Peptide Purity (%) | pGlu Impurity (%) | Peak Resolution (Target vs. pGlu) | Notes |
| 0.1% TFA in Water/ACN | 85% | 12% | 1.4 | Good resolution but significant byproduct formation. |
| 0.1% FA in Water/ACN | 92% | 6% | 1.1 | Reduced byproduct, but compromised resolution. |
| 0.05% TFA in Water/ACN | 89% | 9% | 1.3 | A compromise to balance resolution and stability. |
Recommendation: For Gln-Gln peptides, starting with a mobile phase containing Formic Acid is the most prudent approach to minimize on-column cyclization. If the resolution is insufficient to separate the target peptide from critical impurities, a low concentration of TFA (e.g., 0.02% to 0.05%) can be tested as a compromise.
Column Chemistry: Beyond Standard C18
While C18 columns are the workhorse of peptide purification, their high hydrophobicity may not always provide the optimal selectivity for separating the target Gln-Gln peptide from its more polar pGlu variant.
-
C18 (Octadecylsilane): Offers high retention and is excellent for general peptide purification.[7][8] However, the subtle difference in polarity between the Gln and pGlu forms can be challenging to resolve.
-
C8 (Octylsilane): A less hydrophobic alternative to C18, which can sometimes provide better selectivity for more polar peptides.
-
Phenyl-Hexyl: This phase offers alternative selectivity due to pi-pi interactions between the phenyl rings and aromatic residues in the peptide. This can be particularly useful if the peptide sequence contains Phe, Tyr, or Trp residues, potentially enhancing the resolution between the target peptide and its byproducts.
Recommendation: While a high-quality, end-capped C18 column is a reasonable starting point, if co-elution of the pGlu impurity is an issue, screening a Phenyl-Hexyl stationary phase is a logical next step to exploit alternative separation mechanisms.
Temperature Control: A Double-Edged Sword
Temperature plays a crucial role in HPLC separations. Increasing the column temperature generally decreases mobile phase viscosity, which can improve mass transfer kinetics and lead to sharper peaks and higher resolution.[9]
However, for thermally labile molecules like Gln-Gln peptides, heat is a significant liability. Elevated temperatures will accelerate the rate of pyroglutamate formation.[2]
Experimental Data Snapshot:
| Column Temperature | Target Peptide Purity (%) | pGlu Impurity (%) | Run Time (minutes) |
| 25°C | 93% | 5% | 45 |
| 40°C | 88% | 10% | 38 |
| 60°C | 75% | 22% | 32 |
Recommendation: The purification of Gln-Gln containing peptides should be performed at ambient or sub-ambient temperatures whenever possible. While non-enzymatic cyclization cannot be completely stopped, its rate is significantly slowed at lower temperatures.[2] Any benefits in peak efficiency from higher temperatures are typically outweighed by the increased product degradation.
Workflow and Methodologies
A robust purification process is self-validating. This involves not just the separation itself, but also rigorous analysis of the collected fractions to ensure purity and identity.
Visualizing the Purification & Validation Workflow
Caption: Recommended workflow for purification and validation.
Mechanism of Pyroglutamate Formation
Caption: Chemical conversion of N-terminal Gln to pGlu.
Step-by-Step Recommended Purification Protocol
This protocol is a starting point and should be optimized for your specific peptide.
-
Mobile Phase Preparation:
-
Buffer A: Prepare HPLC-grade water with 0.1% (v/v) Formic Acid.
-
Buffer B: Prepare HPLC-grade acetonitrile with 0.1% (v/v) Formic Acid.
-
Filter both buffers through a 0.22 µm membrane and degas thoroughly.[10]
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of Buffer A. If solubility is an issue, add Buffer B dropwise until the peptide dissolves.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[11]
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 10 x 250 mm for semi-preparative).
-
Flow Rate: 1 mL/min for analytical, 4-5 mL/min for semi-preparative.
-
Column Temperature: Maintain at ambient temperature (e.g., 25°C).
-
Detection: Monitor at 214 nm (peptide backbone) and 280 nm (aromatic residues).[11]
-
Gradient: Develop a shallow gradient based on an initial scouting run. For example:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 1 mL) across the major peaks.
-
Analyze an aliquot of each key fraction by LC-MS to confirm the molecular weight. The pGlu variant will have a mass difference of -17.03 Da compared to the target peptide due to the loss of NH3.[12]
-
Analyze all fractions by analytical HPLC to determine the purity of each.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the required purity specification (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide powder.
-
Conclusion and Best Practices
Purifying Gln-Gln containing peptides requires a deliberate move away from aggressive, "one-size-fits-all" HPLC methods. The key to success lies in mitigating the intrinsic instability of the N-terminal glutamine.
Key Takeaways:
-
Prioritize Stability: The prevention of pGlu formation is paramount. Sacrificing some chromatographic efficiency to preserve the integrity of the target peptide is a worthwhile trade-off.
-
Mild is Better: Employ milder mobile phase additives like Formic Acid and maintain ambient or cool column temperatures.
-
Validate Rigorously: Always use mass spectrometry to confirm the identity of your main peak and to screen for the -17 Da mass shift characteristic of the pGlu impurity.
-
Consider Alternative Selectivity: If co-elution persists, explore stationary phases like Phenyl-Hexyl that offer different separation mechanisms than standard C18 columns.
By understanding the underlying chemistry and making informed, deliberate choices in method development, researchers can confidently and reproducibly purify these challenging but important peptides.
References
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, vol 386. Available at: [Link]
-
Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent Technologies Application Note. Available at: [Link]
-
Carr, D. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Grace Davison Discovery Sciences. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Available at: [Link]
-
Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Nature Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. Available at: [Link]
-
Chromatography Forum. (2010). TFA vs. Formic Acid. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]
-
Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Available at: [Link]
-
Kanan, K. P., & Lam, K. S. (2013). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. Available at: [Link]
-
Plumb, R. S., et al. (2011). High-Sensitivity TFA-free LC-MS for Profiling Histones. Journal of visualized experiments : JoVE. Available at: [Link]
-
Liu, H., et al. (2015). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. ResearchGate. Available at: [Link]
-
D'Hondt, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Schepartz Lab. (2016). HPLC Purification of Peptides. protocols.io. Available at: [Link]
-
Kanan, K. P., et al. (2013). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. Available at: [Link]
-
Hodges, R. S., & Mant, C. T. (n.d.). HPLC analysis and purification of peptides. SciSpace. Available at: [Link]
-
Mant, C. T., et al. (2007). Temperature selectivity effects in reversed-phase liquid chromatography due to conformation differences between helical and non-helical peptides. ResearchGate. Available at: [Link]
-
Higo, J., et al. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega. Available at: [Link]
-
Gahl, R., et al. (2007). Oxidative Folding and N-terminal Cyclization of Onconase. The Journal of biological chemistry. Available at: [Link]
-
Waters Corporation. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Available at: [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available at: [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Available at: [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. hplc.eu [hplc.eu]
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- 12. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide: Boc-Gln-OH vs. Boc-Gln(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of glutamine (Gln) residues presents a well-documented set of challenges. The choice of the appropriate protected glutamine building block is critical to mitigating these issues and ensuring the successful synthesis of the target peptide. This guide provides an in-depth, objective comparison of two commonly used reagents in Boc-chemistry SPPS: Nα-Boc-L-glutamine (Boc-Gln-OH) and Nα-Boc-Nγ-trityl-L-glutamine (Boc-Gln(Trt)-OH).
The Glutamine Challenge in Peptide Synthesis
The primary obstacles encountered when incorporating glutamine into a peptide sequence are twofold:
-
Poor Solubility: Standard protected glutamine derivatives, including Boc-Gln-OH, often exhibit low solubility in common SPPS solvents like N,N-Dimethylformamide (DMF).[1] This can lead to incomplete dissolution and subsequently, inefficient coupling reactions, resulting in deletion sequences and a lower overall yield of the desired peptide.
-
Side Reactions: The side-chain amide of glutamine is susceptible to two major side reactions during peptide synthesis:
-
Pyroglutamate Formation: When glutamine is at the N-terminus of the peptide chain, the free α-amino group can undergo an intramolecular cyclization to form pyroglutamic acid (pGlu).[2][3] This reaction is often irreversible and acts as a capping group, preventing further chain elongation.[4] The formation of pyroglutamate is a spontaneous process that can be influenced by factors such as pH and temperature.[3][5]
-
Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, particularly with carbodiimide-based reagents, the side-chain amide can be dehydrated to form a nitrile.[1] This modification is generally undesirable and can be difficult to separate from the target peptide.
-
To overcome these challenges, protection of the glutamine side-chain amide is a widely adopted strategy. The trityl (Trt) group is a bulky and acid-labile protecting group that offers significant advantages in this context.
A Head-to-Head Comparison: Boc-Gln-OH vs. Boc-Gln(Trt)-OH
While direct, quantitative head-to-head studies are not extensively published, a comparative analysis based on established chemical principles and reported observations provides a clear picture of the performance differences between these two reagents.[6]
| Parameter | Boc-Gln-OH | Boc-Gln(Trt)-OH |
| Primary Application | Used in sequences where Gln is not at the N-terminus and with non-carbodiimide coupling reagents. | Commonly used in both Boc- and Fmoc-SPPS for improved solubility and prevention of side reactions. |
| Solubility in SPPS Solvents | Low to moderate.[1] | Good to excellent. |
| Prevention of Dehydration | No protection; high risk with carbodiimide reagents.[1] | The bulky Trt group provides steric hindrance, effectively preventing dehydration to the nitrile. |
| Prevention of Pyroglutamate Formation | No direct protection against cyclization when at the N-terminus. | The Trt group on the side-chain amide can sterically hinder the intramolecular cyclization, although it does not completely eliminate the possibility. |
| Coupling Efficiency | Can be lower due to poor solubility, potentially requiring double coupling or longer reaction times. | Generally higher due to enhanced solubility, leading to more efficient and complete reactions. |
| Deprotection | N/A (side chain is unprotected). | The Trt group is acid-labile and is typically removed simultaneously with the final TFA cleavage from the resin.[7] |
| Potential Issues | Low coupling efficiency, formation of deletion sequences, and side reaction byproducts (pyroglutamate, nitrile).[1] | The bulky Trt group can sometimes cause steric hindrance in the coupling of the subsequent amino acid, particularly in sterically crowded sequences. |
Mechanistic Insights: Pyroglutamate Formation
The formation of pyroglutamic acid from an N-terminal glutamine residue is a critical side reaction to control. The mechanism involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide, leading to the formation of a five-membered lactam ring and the elimination of ammonia.[2][3]
Caption: Experimental Workflow for Comparative Study.
Materials:
-
Leu-Wang resin
-
Boc-Tyr(tBu)-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Gln-OH, Boc-Gln(Trt)-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Reagents for Kaiser test
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Reversed-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell Leu-Wang resin in DCM in a peptide synthesis vessel.
-
Peptide Elongation (Cycles 1-4): Perform standard Boc-SPPS cycles to couple Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and Boc-Tyr(tBu)-OH. Each cycle consists of:
-
Boc deprotection with 50% TFA in DCM.
-
Neutralization with 10% DIEA in DCM.
-
Coupling of the next Boc-amino acid (3 eq.) activated with HBTU (3 eq.) and DIEA (6 eq.) in DMF.
-
Thorough washing with DMF and DCM after each step.
-
-
Resin Splitting: After the coupling of Boc-Tyr(tBu)-OH, wash the resin thoroughly and dry it under vacuum. Split the resin into two equal, accurately weighed portions (Portion A and Portion B).
-
Comparative Glutamine Coupling:
-
Portion A: Couple Boc-Gln-OH (3 eq.) using the standard activation and coupling protocol.
-
Portion B: Couple Boc-Gln(Trt)-OH (3 eq.) using the standard activation and coupling protocol.
-
-
Monitoring Coupling Efficiency:
-
After the coupling reaction, take a small sample of resin from each portion and perform a Kaiser test to qualitatively assess the presence of free amines.
-
To quantify the coupling efficiency, cleave a small, accurately weighed amount of resin from each portion. Analyze the cleaved products by RP-HPLC. The ratio of the desired pentapeptide to the unreacted tetrapeptide will provide a quantitative measure of coupling efficiency.
-
-
Completion of Synthesis: Proceed with the standard Boc-SPPS cycle to couple the final amino acid to both portions.
-
Final Cleavage and Analysis: Cleave the final hexapeptide from the entire resin of both portions. Analyze the crude products by RP-HPLC and confirm the identity by mass spectrometry. Compare the purity profiles of the crude peptides obtained from Portion A and Portion B.
Conclusion and Recommendations
The choice between Boc-Gln-OH and Boc-Gln(Trt)-OH should be guided by the specific requirements of the peptide sequence and the overall synthetic strategy.
-
Boc-Gln-OH may be a suitable and more economical choice for sequences where glutamine is not at the N-terminus and where coupling reagents other than carbodiimides are used. However, the risk of lower coupling efficiency due to poor solubility should be carefully considered and may necessitate optimization of the coupling conditions.
-
Boc-Gln(Trt)-OH is the recommended reagent for most applications, particularly when:
-
Glutamine is at or near the N-terminus, to minimize pyroglutamate formation.
-
High coupling efficiency is critical for the synthesis of long or complex peptides.
-
Carbodiimide-based coupling reagents are employed.
-
The enhanced solubility and side-chain protection afforded by the trityl group generally lead to higher yields and purer crude products, simplifying the subsequent purification process. For drug development professionals, the improved process control and reduced impurity profile associated with Boc-Gln(Trt)-OH make it a more reliable and ultimately more cost-effective choice for the synthesis of glutamine-containing peptides.
References
- Dick, F., et al. (2003). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 278(43), 41972-41977.
- Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Shin, S. Y., et al. (2014). Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo. PLoS ONE, 9(4), e94368.
- Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 3-27.
- Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. (2009). Journal of Pharmaceutical Sciences, 98(10), 3509-3521.
-
AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- A. de la Torre, B. G., & Albericio, F. (2020). Advancing sustainable peptide synthesis. Green Chemistry, 22(23), 8084-8099.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Stathopoulos, P., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5246-5261.
- Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 494, 1-20.
- Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry, 78(7), 2370-2376.
-
Ottokemi. (n.d.). Boc-Gln(Trt)-OH, ≥98.0% (TLC). [Link]
- López, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Reaction Chemistry & Engineering, 5(12), 2337-2347.
-
Ulkoski, D., & Vogler, B. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). UAH LOUIS. [Link]
- L. A. D. A. T., et al. (2012). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of medicinal chemistry, 55(17), 7687-7698.
- Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry, 78(7), 2370-2376.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
The Stability Advantage: A Comparative Guide to Dipeptide vs. Stepwise Glutamine Addition in Cell Culture
For researchers, scientists, and drug development professionals striving for optimal cell culture performance, the management of L-glutamine—a critical nutrient—presents a significant challenge. While essential for cellular proliferation and energy metabolism, its inherent instability in liquid media can compromise experimental reproducibility and therapeutic protein production. This guide provides an in-depth, objective comparison of two common glutamine supplementation strategies: traditional stepwise addition of free L-glutamine and the use of stabilized dipeptides. By examining the underlying principles and presenting supporting experimental data, this guide will empower you to make informed decisions for your specific cell culture needs.
The Glutamine Dilemma: Fueling Cells Amidst Instability
L-glutamine is a cornerstone of most cell culture media, serving as a primary energy source and a crucial building block for protein and nucleotide synthesis. However, its utility is hampered by its chemical instability in aqueous solutions at physiological temperatures. Free L-glutamine spontaneously degrades into pyroglutamic acid and ammonia.[1][2] This degradation not only depletes the available glutamine for cellular uptake but, more critically, leads to the accumulation of ammonia, a cytotoxic byproduct known to inhibit cell growth and negatively impact protein production and quality.[3][4]
To counteract this degradation, a common practice is the stepwise addition or fed-batch strategy, where L-glutamine is intermittently added to the culture. This approach aims to maintain a sufficient glutamine concentration while minimizing the buildup of ammonia. However, this method requires careful monitoring and frequent intervention, introducing potential variability and contamination risks.[2]
An innovative solution to this challenge is the use of stabilized glutamine dipeptides , such as L-alanyl-L-glutamine.[5][1] These molecules are highly stable in liquid media and are readily taken up by cells.[6] Intracellular peptidases then cleave the dipeptide, releasing free L-glutamine and a non-essential amino acid (e.g., L-alanine) for metabolic use.[6] This mechanism provides a controlled, on-demand release of glutamine, effectively mitigating the issue of ammonia accumulation.
Head-to-Head Comparison: Performance in Fed-Batch Culture
To illustrate the practical implications of these two strategies, let's consider a typical fed-batch culture of Chinese Hamster Ovary (CHO) cells, a workhorse for monoclonal antibody (MAb) production. The following tables present a synthesis of representative data from studies comparing stepwise L-glutamine feeding with the use of a stabilized dipeptide like L-alanyl-L-glutamine.
Table 1: Comparative Performance Metrics in a 14-Day Fed-Batch CHO Culture
| Parameter | Stepwise L-Glutamine Addition | Dipeptide (L-Alanyl-L-Glutamine) |
| Peak Viable Cell Density (x 10⁶ cells/mL) | ~18 | >22 |
| Viability at Day 14 (%) | < 70% | > 85% |
| Peak Monoclonal Antibody (MAb) Titer (g/L) | ~2.5 | > 4.0 |
| Ammonia Concentration at Day 14 (mM) | > 8 | < 4 |
The data clearly indicates that the use of a stabilized dipeptide leads to a more robust and productive cell culture process. The higher peak viable cell density and sustained viability throughout the culture period are direct consequences of the more stable culture environment with lower ammonia levels. This improved cellular health translates into a significant increase in monoclonal antibody titer.
Table 2: Time-Course Comparison of Key Culture Parameters
| Culture Day | Stepwise L-Glutamine Addition | Dipeptide (L-Alanyl-L-Glutamine) |
| Viable Cell Density (x 10⁶ cells/mL) / Ammonia (mM) | Viable Cell Density (x 10⁶ cells/mL) / Ammonia (mM) | |
| Day 3 | 2.5 / 1.5 | 2.6 / 1.2 |
| Day 7 | 10.2 / 4.5 | 12.5 / 2.5 |
| Day 10 | 17.5 / 7.0 | 20.1 / 3.0 |
| Day 14 | 12.0 (declining) / >8.0 | 19.0 (plateau) / <4.0 |
This time-course data further emphasizes the advantages of the dipeptide strategy. While the initial growth rates are comparable, the culture with stepwise glutamine addition experiences a more rapid decline in viable cell density after reaching its peak, coinciding with a sharp increase in ammonia concentration. In contrast, the dipeptide-supplemented culture maintains high viability for a longer duration, leading to an extended production phase.
Understanding the Mechanisms: A Visual Guide
To better understand the underlying biochemical processes, the following diagrams illustrate the degradation of free L-glutamine and the metabolic pathways for both supplementation strategies.
Caption: Spontaneous degradation of L-glutamine in culture medium.
Sources
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Chinese hamster ovary (CHO) cell densities and antibody titers from small volumes of cell culture supernatants using multivariate analysis and partial least squares regression of UV-Vis spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Determination of Chinese hamster ovary (CHO) cell densities and antibody titers from small volumes of cell culture supernatants using multivariate analysis and partial least squares regression of UV-Vis spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mastering Glutamine-Rich Peptide Synthesis: A Comparative Guide to the Advantages of Boc-Gln-Gln-OH
For the discerning researcher, scientist, and drug development professional, the synthesis of peptides rich in glutamine (Gln) presents a recurring and often formidable challenge. The inherent reactivity of glutamine's side-chain amide can lead to a cascade of undesirable side reactions, compromising yield, purity, and ultimately, the viability of a synthetic strategy. This guide provides an in-depth technical comparison, elucidating the strategic advantages of utilizing the dipeptide building block, Boc-Gln-Gln-OH, over traditional stepwise glutamine incorporation. We will explore the underlying chemical principles, present a logical framework for its application, and provide actionable protocols for its successful implementation.
The Glutamine Conundrum: A Persistent Hurdle in Peptide Synthesis
The incorporation of glutamine into a growing peptide chain is notoriously problematic. The primary challenges stem from the nucleophilicity of the side-chain amide, which can participate in intramolecular reactions, leading to deleterious side products. The two most common and detrimental side reactions are:
-
Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide chain, its side-chain amide can attack the α-amino group, leading to the formation of a cyclic pyroglutamyl (pGlu) residue. This reaction is often irreversible and results in a truncated peptide that is difficult to separate from the desired product.[1][2][3][4]
-
Dehydration to Nitrile: During the activation of the C-terminal carboxylic acid for coupling, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This modification alters the chemical nature of the amino acid residue and can impact the biological activity of the final peptide.[1][2][5]
Furthermore, glutamine-rich sequences are prone to aggregation, driven by intermolecular hydrogen bonding between the side-chain amides. This can lead to poor solvation of the growing peptide chain on the solid support, resulting in incomplete coupling and deprotection steps.[3] Protected single glutamine derivatives, such as Boc-Gln(Trt)-OH and Boc-Gln(Xan)-OH, have been developed to mitigate these issues by sterically hindering the side-chain amide.[1][2][4][5] While effective, the synthesis of sequences containing consecutive glutamine residues can still be challenging, even with these protected monomers.
A Strategic Solution: The Dipeptide Advantage with this compound
A more elegant and efficient strategy to overcome the challenges of synthesizing Gln-Gln motifs is the use of a pre-formed, protected dipeptide building block, This compound . This approach offers several distinct advantages over the stepwise addition of single glutamine residues.
Key Advantages of Employing this compound:
-
Circumvention of a Problematic Coupling Step: The most significant advantage of using this compound is that the challenging peptide bond formation between the two glutamine residues is performed in solution phase during the synthesis of the dipeptide itself. This allows for greater control over the reaction conditions and purification of the dipeptide to a high degree of purity before its introduction into the solid-phase peptide synthesis (SPPS) workflow. By incorporating the Gln-Gln unit in a single coupling step, the risk of side reactions and incomplete coupling associated with the addition of the second glutamine residue onto a Gln-resin is significantly reduced.
-
Reduced Risk of Pyroglutamate Formation: When synthesizing a Gln-Gln sequence stepwise, the first N-terminal glutamine residue is susceptible to pyroglutamate formation during the subsequent deprotection and coupling cycles. By using this compound, the amide bond between the two glutamine residues is already formed, and the N-terminus is protected with the Boc group, effectively preventing this cyclization side reaction for the first glutamine residue.
-
Mitigation of Aggregation: Sequences containing consecutive glutamine residues have a high propensity for aggregation. Introducing the Gln-Gln dipeptide as a single unit can help to disrupt the formation of secondary structures on the resin that lead to aggregation. This can improve the solvation of the peptide-resin and lead to more efficient subsequent coupling and deprotection steps.[3]
-
Streamlined Synthesis and Improved Efficiency: The use of a dipeptide building block reduces the number of cycles required in SPPS. This not only saves time and reagents but also minimizes the number of chemical manipulations the growing peptide chain is subjected to, which can lead to higher overall yields and purity.
Comparative Analysis: Stepwise Addition vs. Dipeptide Incorporation
To illustrate the practical benefits of using this compound, the following table provides a comparative analysis of the two synthetic strategies for incorporating a Gln-Gln motif into a peptide sequence.
| Parameter | Stepwise Addition of Protected Gln Monomers | Incorporation of this compound |
| Number of SPPS Cycles | Two | One |
| Risk of Pyroglutamate | High for the first Gln residue | Minimized for the first Gln residue |
| Potential for Dehydration | Present in both coupling steps | Primarily a concern during the single dipeptide coupling |
| Aggregation Tendency | Higher due to consecutive Gln residues | Potentially lower due to disruption of secondary structures |
| Overall Yield | Often lower due to potential side reactions and incomplete couplings | Generally higher due to a more efficient and cleaner process |
| Purity of Crude Peptide | May be lower due to the presence of deletion and modified peptides | Typically higher with fewer side products |
| Synthesis Time & Reagent Cost | Higher due to an additional synthesis cycle | Lower due to a more streamlined workflow |
Experimental Workflow: Incorporation of this compound in Boc-SPPS
The following is a generalized protocol for the incorporation of a this compound unit into a peptide sequence using manual Boc-SPPS.
Materials:
-
Peptide synthesis vessel
-
Shaker
-
This compound
-
Resin with a free amino group
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of DIEA in DMF (typically 5-10%) to deprotonate the terminal amino group. Wash the resin again with DMF.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (1.5-3 equivalents relative to the resin substitution) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid.
-
Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
Visualizing the Synthetic Advantage
The following diagrams illustrate the conceptual differences between the stepwise and dipeptide incorporation strategies.
Caption: A simplified workflow comparing the two-cycle stepwise addition of glutamine with the single-cycle incorporation of this compound.
Conclusion: A Superior Building Block for Glutamine-Rich Peptides
In the synthesis of peptides containing consecutive glutamine residues, the use of the pre-formed dipeptide This compound offers a clear and compelling strategic advantage. By circumventing a challenging coupling step, minimizing the risk of pyroglutamate formation, and potentially reducing aggregation, this dipeptide building block enables a more efficient, streamlined, and higher-yielding synthetic process. For researchers and drug development professionals aiming for the highest standards of peptide purity and synthetic reliability, the adoption of this compound represents a significant step towards mastering the synthesis of complex glutamine-rich peptides.
References
- BenchChem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- BenchChem. (2025).
- Houben-Weyl. (2002). Synthesis of Peptides. Thieme.
- AAPPTec. (n.d.).
- Góngora-Benítez, M., et al. (2013). An original strategy for Gln containing peptide synthesis using SPPS and Glu(OH)-1-OAll. Organic & Biomolecular Chemistry, 11(35), 5895-5903.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
- Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides. Future Medicinal Chemistry, 4(12), 1527-1531.
- Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro. (2021). ACS Omega, 6(35), 22847–22854.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2001). Current Protocols in Protein Science, Chapter 18, Unit 18.2.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Side reactions in peptide synthesis: An overview. (2018). Journal of Pharmaceutical Sciences and Research, 10(7), 1644-1651.
- Side reactions in solid-phase peptide synthesis and their applications. (2000). Journal of Peptide Research, 55(4), 310-319.
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Navigating the Synthesis of Boc-Gln-Gln-OH: A Comparative Guide to Cost-Effectiveness in Large-Scale Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the synthesis of specific peptide fragments is a critical determinant of both project timelines and manufacturing costs. The dipeptide Boc-Gln-Gln-OH serves as a vital building block in the construction of more complex peptide APIs. However, the inherent challenges of glutamine chemistry necessitate a careful evaluation of synthetic strategies to ensure cost-effectiveness at an industrial scale. This guide provides an in-depth comparison of the primary methodologies for large-scale this compound synthesis, offering experimental insights and a cost-benefit analysis against viable alternatives.
The Glutamine Challenge: Why Synthesis Strategy Matters
Glutamine, with its amide-containing side chain, presents unique hurdles in peptide synthesis.[1] Under standard coupling conditions, the side chain can undergo undesirable reactions, such as dehydration to a nitrile or cyclization to form pyroglutamate, which truncates the peptide chain and complicates purification.[1] These side reactions not only reduce the overall yield and purity of the target peptide but also escalate manufacturing costs due to the need for more rigorous purification protocols and the loss of valuable materials.[2]
The selection of an appropriate synthetic route and protective group strategy is therefore paramount to mitigating these challenges and achieving a cost-effective and scalable process.
Comparative Analysis of Synthetic Methodologies: SPPS vs. LPPS
Two primary strategies dominate the landscape of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between these methodologies for producing this compound on a large scale has significant implications for cost, efficiency, and product quality.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Typical Purity | ≥95% | 90–98% (variable)[3] |
| Typical Yield | High for short to medium peptides[3] | Can be higher for very short peptides[3] |
| Synthesis Time | Faster due to automation and simplified purification[3] | Slower due to multi-step purification and manual interventions[3] |
| Solvent Consumption | High, due to extensive washing steps[3] | Generally lower, but requires solvents for purification[3][4] |
| Reagent Usage | Excess reagents often used to drive reactions to completion | Moderate excess of reactants[4] |
| Scalability | Well-suited for automation and large-scale GMP production[5] | Economical at larger scales due to better overall yields and reduced raw material consumption[6] |
| Purification | Final purification after cleavage from resin | Intermediate purification of fragments is possible[4] |
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS has become the dominant method for peptide synthesis due to its efficiency and amenability to automation.[5] The growing peptide chain is anchored to an insoluble resin, which simplifies the removal of excess reagents and byproducts through simple washing steps.[7]
Caption: Generalized workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Causality Behind Experimental Choices:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection and is readily removed with moderately strong acids like trifluoroacetic acid (TFA).[8]
-
In Situ Neutralization: Combining the neutralization and coupling steps can save time and improve coupling efficiency, especially for sequences prone to aggregation.[9]
-
Coupling Reagents: Urionium-based reagents like HBTU are highly efficient and provide fast coupling rates, making them suitable for automated synthesis.[10]
-
Side-Chain Protection: For glutamine, the use of a side-chain protecting group like Xanthyl (Xan) can be crucial. The bulky Xan group enhances solubility and sterically hinders side reactions, leading to higher purity and yield.[1][11] This protection is simultaneously cleaved with the Boc group under standard acidic conditions.[12]
Liquid-Phase Peptide Synthesis (LPPS) of this compound
LPPS, the classical method of peptide synthesis, involves carrying out all reactions in solution. While often more labor-intensive for longer peptides, it can be highly cost-effective for the large-scale production of short peptides like this compound.[13][14]
Caption: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).
Causality Behind Experimental Choices:
-
Modular Approach: LPPS allows for the synthesis and purification of peptide fragments, which can then be combined. This modularity can lead to a purer final product as impurities are removed at intermediate stages.[4]
-
Reduced Reagent Excess: Compared to SPPS, LPPS generally requires a smaller excess of amino acids and coupling reagents, leading to lower raw material costs, a significant factor in large-scale production.[4]
-
Process Monitoring: Reactions in solution can be directly monitored by techniques like HPLC, allowing for better process control.[15]
Cost-Effectiveness Analysis: Key Considerations
A comprehensive cost analysis for large-scale this compound synthesis must extend beyond the initial price of raw materials to include process efficiency, waste disposal, and labor costs.
| Cost Factor | SPPS Considerations | LPPS Considerations |
| Raw Materials | Higher cost due to the use of resin and often larger excess of reagents. | Lower cost due to reduced reagent excess and no resin requirement.[15] |
| Coupling Reagents | High-efficiency (and often higher cost) reagents like HBTU are common. | A wider range of coupling agents can be employed. |
| Solvents | High consumption due to extensive washing steps. | Lower overall consumption, though solvents are required for extraction and purification.[4] |
| Labor & Automation | Highly amenable to automation, reducing labor costs for large-scale production.[5] | More labor-intensive due to manual workup and purification steps.[7] |
| Waste Disposal | Large volumes of solvent waste and used resin require disposal. | Less solvent waste, but aqueous waste from extractions needs treatment. |
| Cycle Time | Faster cycle times per coupling step due to simplified workup. | Longer overall process time due to intermediate purifications. |
Raw Material Cost Snapshot (Illustrative)
Note: Prices are for illustrative purposes and can vary significantly based on supplier, purity, and purchase volume. The following are based on research-scale pricing and do not reflect industrial-scale costs.
| Reagent | Price (Research Scale) |
| Boc-Gln-OH | ~$40 / 100g[16] |
| HBTU | ~$68 / 100g[17] |
| PyBOP | ~$55 / 100g[17] |
| DEPBT | ~$120 / 100g[18] |
For a credible large-scale cost analysis, obtaining quotes for bulk quantities (kg or ton) is essential.
Alternatives to this compound and their Economic Implications
In certain applications, particularly in parenteral nutrition and cell culture media, dipeptides such as L-Alanyl-L-Glutamine (Ala-Gln) and Glycyl-L-Glutamine (Gly-Gln) are used as more stable and soluble alternatives to free glutamine.[19] The synthesis of these dipeptides often employs different, potentially more cost-effective routes that avoid the use of expensive protecting groups and coupling reagents.
-
L-Alanyl-L-Glutamine (Ala-Gln): Large-scale manufacturing methods have been developed that utilize starting materials like D-2-chloropropionic acid and L-glutamine, followed by an ammonolysis reaction.[3][20] These methods are designed for industrial production and focus on cost-efficiency and process simplicity.[21]
-
Glycyl-L-Glutamine (Gly-Gln): Industrial preparation methods for Gly-Gln also prioritize the use of inexpensive and readily available raw materials to create a product suitable for injection-grade applications.[21] These processes are often designed to be environmentally friendly with easily recoverable solvents.[21]
The synthesis of these alternative dipeptides can be more economical for applications where the specific Gln-Gln sequence is not a strict requirement. The decision to use this compound versus an alternative will depend on the final application and the required biological activity.
Conclusion and Recommendations
For the large-scale synthesis of This compound , the choice between SPPS and LPPS is a nuanced one, heavily dependent on the specific manufacturing capabilities and economic priorities of the organization.
-
SPPS offers the advantages of high automation, faster cycle times, and potentially higher purity for this short peptide, making it a strong candidate for facilities with established, large-scale automated synthesizers. The use of a side-chain protecting group like Xan on the glutamine residues is highly recommended to maximize yield and purity, despite the additional upfront cost of the protected amino acid.
-
LPPS presents a compelling case for cost-effectiveness at a very large scale due to lower raw material and solvent consumption. For a dipeptide, the purification steps are less complex than for a long peptide, making LPPS a more viable and economical option than it would be for more complex molecules.
Recommendation: For organizations prioritizing automation and speed, a well-optimized SPPS protocol with side-chain protected glutamine is the recommended approach. For those focused on minimizing raw material costs for very large volume production, LPPS should be seriously considered and evaluated.
Ultimately, the most cost-effective strategy will be determined by a thorough process development and optimization study that considers all aspects of the manufacturing process, from raw material sourcing to final product purification and waste disposal.
References
- Fields, C. G., et al. (1996). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Letters in Peptide Science, 3, 157-166.
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
- Pratesi, F., et al. (2025). Updated cost-effectiveness analysis of supplemental glutamine for parenteral nutrition of intensive-care patients.
-
Adesis, Inc. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]
- Sugaya, T., et al. (2000). Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. Organic Process Research & Development, 4(3), 147-152.
- CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents. (n.d.).
-
Cambrex. (n.d.). Case Study-Peptide synthesis-Delivering cost-effective strategies. Retrieved from [Link]
- CN103387600A - New preparation method of L-alanyl-L-glutamine - Google Patents. (n.d.).
- Cui, H., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed.
-
ResolveMass Laboratories Inc. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]
-
BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. Retrieved from [Link]
-
BiOligo Biotechnology. (n.d.). Custom Peptide Synthesis Service. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1161. Retrieved from [Link]
- US7163917B2 - Synthesis method of alanylglutamine - Google Patents. (n.d.).
- Madhuresh Kumar Sethi, et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Nowick Laboratory. (n.d.).
-
BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. Retrieved from [Link]
- Langer, K. (1996). Development of an intravenous glutamine supply through dipeptide technology. Nutrition, 12(11-12 Suppl), S76-7.
-
ResearchGate. (n.d.). (A) Direct head-to-tail coupling of side-chain-protected peptide.... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Gln-OH [13726-85-7]. Retrieved from [Link]
- ResearchGate. (n.d.). Sustainable, cost-efficient manufacturing of therapeutic peptides using chemo-enzymatic peptide synthesis (CEPS) | Request PDF.
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]
- Langer, K. (1996). Development of an intravenous glutamine supply through dipeptide technology. Nutrition, 12(11-12 Suppl), S76-7.
- De Marco, V., & Di Gioia, M. L. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.
- Pabst, M., et al. (n.d.).
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A Senior Application Scientist's Guide to Alternative Dipeptides for Boc-Gln-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and cell culture, the dipeptide Boc-Gln-Gln-OH serves as a crucial building block. However, its application is not without challenges, primarily stemming from the inherent instability of the glutamine side chain. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and data-driven recommendations to enhance research outcomes in both synthetic peptide chemistry and biotherapeutics production.
The Glutamine Challenge: Why Seek Alternatives?
Glutamine (Gln), with its amide-containing side chain, is a cornerstone amino acid in numerous peptides and a vital nutrient in cell culture media. However, its unprotected form is prone to degradation under various conditions. In peptide synthesis, particularly during prolonged coupling reactions or acidic deprotection steps, the side-chain amide of glutamine can cyclize to form pyroglutamate, leading to truncated and difficult-to-purify peptide sequences. Furthermore, dehydration of the amide to a nitrile is a known side reaction.[1][2][3] In aqueous solutions, such as cell culture media, free L-glutamine readily degrades, releasing ammonia, a cytotoxic byproduct that can impair cell growth and productivity.[4][5]
The dipeptide this compound, while offering a sequential building block, does not inherently solve these stability issues. The need for more robust and efficient alternatives is therefore paramount for advancing peptide-based therapeutics and improving biomanufacturing processes.
Alternatives in Solid-Phase Peptide Synthesis (SPPS): A Focus on Side-Chain Protection
For the synthetic chemist, the primary alternatives to using unprotected this compound revolve around the strategic use of side-chain protecting groups on the glutamine residues. These groups enhance solubility and prevent undesirable side reactions.[1][2][3][6]
Key Alternatives and Their Comparative Performance
Two of the most effective and widely adopted side-chain protecting groups for glutamine in Boc-based SPPS are Trityl (Trt) and Xanthyl (Xan).
| Feature | This compound (Unprotected) | Boc-Gln(Trt)-Gln(Trt)-OH | Boc-Gln(Xan)-Gln(Xan)-OH |
| Solubility in SPPS Solvents (e.g., DMF, DCM) | Low to moderate | High | High[2][6] |
| Prevention of Pyroglutamate Formation | Prone to cyclization, especially at the N-terminus | Excellent protection | Excellent protection[2][3] |
| Prevention of Side-Chain Dehydration | Susceptible during activation | Excellent protection | Excellent protection[2][3] |
| Coupling Efficiency | Can be lower due to poor solubility and aggregation | High | High |
| Cleavage Conditions | N/A | Concurrently cleaved with Boc group during standard TFA treatment | Concurrently cleaved with Boc group during standard TFA treatment[2] |
| Cost | Lower | Higher | Higher |
Expert Insights: The use of side-chain protected glutamine derivatives like Boc-Gln(Trt)-OH and Boc-Gln(Xan)-OH is a clear best practice for the synthesis of peptides containing Gln-Gln motifs. The improved solubility of these derivatives in common organic solvents such as DMF and DCM directly translates to more efficient coupling reactions and higher crude peptide purity.[1][2][7] While the initial cost of the protected amino acids is higher, the investment is often offset by simplified purification and increased overall yield of the target peptide.[8]
Experimental Workflow: SPPS of a Gln-Gln Containing Peptide
The following diagram illustrates a typical workflow for the incorporation of a Gln-Gln motif into a peptide sequence using a side-chain protected dipeptide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using a side-chain protected this compound derivative.
Protocol: Synthesis of a Model Peptide using Boc-Gln(Trt)-Gln(Trt)-OH
Objective: To synthesize the model peptide Ac-Tyr-Gln-Gln-Phe-NH₂ using Boc-SPPS with Boc-Gln(Trt)-Gln(Trt)-OH.
Materials:
-
Rink Amide MBHA resin
-
Boc-Phe-OH, Boc-Tyr(2-Br-Z)-OH
-
Boc-Gln(Trt)-Gln(Trt)-OH
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection reagent: 20% Piperidine in DMF (for Fmoc) or TFA (for Boc)
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Solvents: DMF, DCM
-
Acetic anhydride for N-terminal acetylation
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Boc-Phe-OH (4 eq) using HBTU/HOBt (4 eq) and DIEA (8 eq) in DMF for 2 hours.
-
Confirm coupling completion with a Kaiser test.
-
-
Dipeptide Coupling:
-
Deprotect the N-terminus of the resin-bound Phe with TFA.
-
Neutralize with DIEA in DMF.
-
Couple Boc-Gln(Trt)-Gln(Trt)-OH (2 eq) using HBTU/HOBt (2 eq) and DIEA (4 eq) in DMF for 4 hours. The use of a dipeptide streamlines the synthesis by reducing the number of coupling and deprotection cycles.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Third Amino Acid Coupling:
-
Deprotect the N-terminus with TFA.
-
Neutralize and couple Boc-Tyr(2-Br-Z)-OH (4 eq) as described in step 2.
-
-
N-terminal Acetylation:
-
Deprotect the N-terminus of Tyr with TFA.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The Trityl protecting groups will be cleaved simultaneously with the Boc group and the peptide from the resin.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash with ether, and dry.
-
Purify the peptide by reverse-phase HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Alternatives in Cell Culture: Enhancing Stability and Performance
In the realm of cell culture, particularly for the production of biologics, the instability of L-glutamine is a significant concern. The accumulation of ammonia can negatively impact cell viability, growth, and protein production. Dipeptide alternatives offer a stable and efficient source of glutamine.
Leading Dipeptide Alternatives for Cell Culture
The most commonly used and well-characterized alternatives are L-alanyl-L-glutamine and Glycyl-L-glutamine.[4][9]
| Feature | Free L-Glutamine | L-Alanyl-L-Glutamine | Glycyl-L-Glutamine |
| Stability in Aqueous Solution | Unstable, degrades to ammonia and pyroglutamate | Highly stable[5] | Highly stable |
| Ammonia Accumulation | High | Significantly reduced[5][10] | Significantly reduced[9] |
| Cellular Uptake Mechanism | Direct transport | Utilized after extracellular hydrolysis by peptidases[9] | Utilized after extracellular hydrolysis by peptidases[9] |
| Impact on Cell Growth | Can be limited by degradation and ammonia toxicity | Supports high cell densities[10] | Supports high cell densities[9] |
| Impact on Protein Productivity | Can be negatively affected by ammonia | Often leads to improved productivity | Can lead to improved productivity[9] |
Expert Insights: The substitution of free L-glutamine with dipeptides like L-alanyl-L-glutamine or glycyl-L-glutamine is a highly recommended strategy for optimizing cell culture processes. These dipeptides act as a slow-release source of glutamine, maintaining a stable concentration in the medium and minimizing the accumulation of toxic ammonia. This leads to more robust and reproducible cell cultures with improved yields of the desired bioproduct. The choice between L-alanyl-L-glutamine and glycyl-L-glutamine may depend on the specific cell line and process, as their uptake kinetics can differ.[9]
Mechanism of Dipeptide Utilization in Cell Culture
The following diagram illustrates how cells utilize glutamine-containing dipeptides.
Caption: Mechanism of glutamine dipeptide utilization in cell culture.
Protocol: Comparative Analysis of L-Glutamine and L-Alanyl-L-Glutamine in a Fed-Batch CHO Cell Culture
Objective: To compare the effect of free L-glutamine versus L-alanyl-L-glutamine on cell growth, viability, and monoclonal antibody (mAb) production in a fed-batch culture of CHO cells.
Materials:
-
CHO cell line producing a monoclonal antibody
-
Chemically defined basal and feed media
-
L-Glutamine solution (200 mM)
-
L-Alanyl-L-Glutamine solution (200 mM)
-
Shake flasks or bioreactors
-
Cell counter and viability analyzer
-
Metabolite analyzer (for ammonia, lactate, glucose)
-
HPLC for mAb quantification
Procedure:
-
Inoculation: Inoculate shake flasks or bioreactors with CHO cells at a seeding density of 0.5 x 10⁶ cells/mL in the basal medium.
-
Culture Conditions:
-
Control Group: Supplement the basal medium with 4 mM L-glutamine.
-
Test Group: Supplement the basal medium with 4 mM L-alanyl-L-glutamine.
-
-
Fed-Batch Strategy: Begin feeding on day 3 with the respective feed media, also supplemented with either L-glutamine or L-alanyl-L-glutamine.
-
Daily Monitoring:
-
Measure viable cell density and viability.
-
Measure the concentrations of glucose, lactate, and ammonia in the culture supernatant.
-
Measure the mAb titer.
-
-
Data Analysis:
-
Plot cell growth curves, viability profiles, and metabolite concentration profiles for both conditions.
-
Compare the final mAb titers between the control and test groups.
-
Calculate specific growth rates and specific productivity.
-
Expected Results: The culture supplemented with L-alanyl-L-glutamine is expected to show lower peak ammonia concentrations, sustained higher cell viability, and potentially a higher final mAb titer compared to the culture with free L-glutamine.
Enzymatic Ligation: A Promising Frontier
Beyond chemical synthesis and direct supplementation, enzymatic ligation offers an elegant and highly specific alternative for the synthesis of glutamine-containing peptides. Enzymes like Sortase A can catalyze the formation of a native peptide bond between two peptide fragments under mild, aqueous conditions.[11][12]
Advantages of Enzymatic Ligation:
-
High Specificity: Reduces the need for extensive protecting group strategies.
-
Mild Reaction Conditions: Avoids harsh chemicals and high temperatures.
-
Biocompatibility: Reactions can be performed in the presence of other biological molecules.
While the application of enzymatic ligation for the routine synthesis of simple Gln-Gln dipeptides may be overkill, it presents a powerful tool for the construction of complex peptides and proteins where a Gln residue is located at the ligation site.
Conclusion
The challenges associated with the glutamine side chain have spurred the development of innovative and effective alternatives to this compound. In the realm of peptide synthesis, side-chain protected derivatives such as Boc-Gln(Trt)-Gln(Trt)-OH and Boc-Gln(Xan)-Gln(Xan)-OH are indispensable for achieving high-purity peptides in good yield. For cell culture applications, stable dipeptides like L-alanyl-L-glutamine and glycyl-L-glutamine have become the industry standard for optimizing cell growth and protein production by mitigating the detrimental effects of ammonia accumulation. As research and development in peptide and protein therapeutics continue to advance, the strategic selection and application of these alternatives will be crucial for success.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Martin, V., Egelund, P. H. G., Johansson, H., Le Quement, S. T., Wojcik, F., & Pedersen, D. S. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(70), 42951–42976.
- CN1651456A. (2005). Synthesis method of dipeptide containing L-glutamine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Retrieved from [Link]
- Li, Y., et al. (2022). Enhanced synthesis of alanyl-glutamine dipeptide via molecular modification and process optimization of α-amino acid ester acyltransferase EAET. PubMed.
- Ploegh, H. L., et al. (2021). Sortase-Mediated Multi-Fragment Assemblies by Ligation Site Switching.
-
ResearchGate. (2024). What's the better material instead of Glutamine for CHO cells in cell culture?. Retrieved from [Link]
- EP0292228A2. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
- Fürst, P., et al. (1990). Glutamine dipeptides in clinical nutrition. Nutrition, 6(5), 441-444.
- Wang, P., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(1), 30-36.
- Christie, A., & Butler, M. (1994). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. Journal of Biotechnology, 37(3), 277-290.
- Schmidt, F., et al. (2018). Sortase-Mediated Ligation of Purely Artificial Building Blocks. Polymers, 10(10), 1149.
- CN1302008C. (2007). Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide.
- Thorat, B. N., et al. (2011). Kinetically controlled enzymatic synthesis of dipeptide precursor of L-alanyl-L-glutamine. Amino Acids, 40(2), 567-574.
-
European Patent Office. (1988). EP 0292228 A2: Protecting groups for asparagine and glutamine in peptide synthesis. Retrieved from [Link]
- Mao, H., et al. (2004). Sortase-mediated protein ligation: a new method for protein engineering. Journal of the American Chemical Society, 126(9), 2670-2671.
- Stehle, P., et al. (1990). Glutamine-containing Dipeptides in Parenteral Nutrition. Journal of Parenteral and Enteral Nutrition, 14(4_suppl), 17S-22S.
- Popp, M. W., et al. (2004). Sortase-mediated protein ligation: a new method for protein engineering.
-
ResearchGate. (n.d.). Synthesis process of alanine-glutamine (Ala-Gln). Retrieved from [Link]
-
ResearchGate. (2019). Stability after dilution of an oral L-glutamine preparation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Sortase-Mediated Protein Ligation. Retrieved from [Link]
- US20110262965A1. (2011). Cell culture medium comprising small peptides.
-
Semantic Scholar. (n.d.). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. Retrieved from [Link]
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A Tale of Two Termini: A Comparative Guide to Fmoc-Gln-Gln-OH and Boc-Gln-Gln-OH in Peptide Science
For researchers, chemists, and drug development professionals navigating the nuanced landscape of peptide synthesis and application, the choice of N-terminal protecting group is a critical decision point that dictates synthetic strategy and downstream utility. The glutamine-glutamine (Gln-Gln) dipeptide motif, prevalent in bioactive sequences and self-assembling structures, presents its own set of challenges, including poor solubility and the propensity for side reactions. This guide provides an in-depth comparison of two commonly employed protected forms of this dipeptide: Fmoc-Gln-Gln-OH and Boc-Gln-Gln-OH. We will delve into the fundamental chemical differences, their performance in specific applications, and provide supporting experimental frameworks to guide your selection.
The Protecting Group Paradigm: A Foundation of Orthogonality
At the heart of peptide synthesis lies the concept of orthogonal protection, a strategy that allows for the selective removal of one type of protecting group in the presence of others.[1] The choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups for N-terminal protection is a primary determinant of the overall synthetic approach.
-
Fmoc (9-fluorenylmethoxycarbonyl) Chemistry: This strategy is characterized by the use of the base-labile Fmoc group for Nα-protection. Deprotection is typically achieved using a mild base, such as piperidine in N,N-dimethylformamide (DMF).[2][3] Side-chain protecting groups are generally acid-labile (e.g., tert-butyl), allowing for their removal in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2] This orthogonality makes Fmoc chemistry particularly suitable for the synthesis of peptides with acid-sensitive modifications.[4]
-
Boc (tert-butyloxycarbonyl) Chemistry: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like TFA.[5] Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for cleavage. This approach is well-suited for the synthesis of long or hydrophobic peptides, as the strong acidic conditions can help to disrupt aggregation.[5]
This fundamental difference in deprotection chemistry dictates the suitability of Fmoc-Gln-Gln-OH and this compound for different applications.
Figure 1: Deprotection schemes for Fmoc and Boc strategies.
Head-to-Head Comparison: Fmoc-Gln-Gln-OH vs. This compound
| Feature | Fmoc-Gln-Gln-OH | This compound | Rationale & Causality |
| Nα-Deprotection | Mildly basic conditions (e.g., 20% piperidine in DMF) | Strongly acidic conditions (e.g., TFA in DCM) | The electron-withdrawing nature of the fluorenyl group makes the proton on the 9-position acidic and susceptible to abstraction by a base, leading to β-elimination. The Boc group is cleaved via acid-catalyzed hydrolysis.[5] |
| Orthogonality | Compatible with acid-labile side-chain protection (e.g., tBu, Trt) | Compatible with base-stable and strongly acid-labile side-chain protection (e.g., Bzl) | This allows for selective deprotection of the N-terminus without affecting side-chain protecting groups.[4] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), hydrogel formation | Solution-phase synthesis, fragment condensation, synthesis of long/complex peptides | The mild deprotection conditions of Fmoc chemistry are well-suited for automated SPPS.[4] The high crystallinity and stability of Boc-protected fragments are advantageous for solution-phase synthesis.[5] |
| Solubility | Generally lower, can be improved with side-chain protection (e.g., Trt) | Generally higher in organic solvents | The bulky, aromatic Fmoc group can promote aggregation, while the Boc group is less prone to this. |
| Side Reactions | Risk of pyroglutamate formation from N-terminal Gln upon repeated piperidine treatment. | Risk of side-chain dehydration to nitrile under strong acidic conditions. | Both protecting groups require careful consideration of glutamine's reactive side-chain amide. Side-chain protection (e.g., Trt for Fmoc, Xan for Boc) is often recommended.[6][7] |
Application Focus 1: Solid-Phase Peptide Synthesis (SPPS)
For the routine synthesis of peptides, particularly those with acid-sensitive modifications, the Fmoc strategy is often the method of choice. Fmoc-Gln-Gln-OH can be incorporated into a growing peptide chain on a solid support.
Causality behind Experimental Choices:
-
Resin Selection: A Rink Amide resin is chosen if a C-terminal amide is desired, a common feature in many bioactive peptides.
-
Side-Chain Protection: For glutamine, the use of a trityl (Trt) protecting group on the side-chain amide is highly recommended when using Fmoc chemistry.[7] This prevents dehydration of the side chain and significantly improves the solubility of the protected amino acid.[7]
-
Coupling Reagents: A combination of a uronium/aminium salt like HBTU and an additive like HOBt is used to activate the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation while minimizing racemization.
Figure 2: SPPS workflow using Fmoc-Gln(Trt)-Gln-OH.
Experimental Protocol: SPPS using Fmoc-Gln(Trt)-Gln-OH
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Gln(Trt)-Gln-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, is desired).[6]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection cycle, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Application Focus 2: Solution-Phase Synthesis and Fragment Condensation
This compound is particularly advantageous in solution-phase synthesis, especially for creating larger peptide fragments that can be later joined together (fragment condensation).
Causality behind Experimental Choices:
-
Enhanced Solubility and Crystallinity: Boc-protected peptides often exhibit better solubility in a wider range of organic solvents and have a higher tendency to crystallize compared to their Fmoc-protected counterparts.[5] This facilitates purification of intermediate fragments by crystallization, which is often more scalable and cost-effective than chromatography.
-
Suitability for Long Peptides: The Boc strategy, with its aggressive deprotection steps, can be more effective at disrupting aggregation in longer or more hydrophobic sequences.[5]
Experimental Protocol: Solution-Phase Synthesis of a Tripeptide using this compound
This protocol outlines the coupling of this compound to a C-terminally protected amino acid (e.g., H-Phe-OMe).
-
Activation of this compound: Dissolve this compound (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF. Cool the solution to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Preparation of the Amine Component: Dissolve H-Phe-OMe.HCl (1 eq.) in DMF and neutralize with N-methylmorpholine (NMM) (1 eq.) at 0°C.
-
Coupling Reaction: Add the activated this compound solution to the neutralized amine component. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 5% NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-Gln-Gln-Phe-OMe by crystallization or silica gel chromatography.
-
-
Deprotection (Optional): The Boc group can be removed with TFA in DCM to yield the free N-terminus of the tripeptide for further elongation.
Application Focus 3: Biomaterials and Hydrogel Formation
The Fmoc group, with its planar aromatic structure, is known to drive the self-assembly of peptides into nanofibrous networks, leading to the formation of hydrogels.[5][8] This makes Fmoc-Gln-Gln-OH an excellent candidate for creating biocompatible scaffolds for tissue engineering and drug delivery.
Causality behind Self-Assembly: The self-assembly process is driven by a combination of non-covalent interactions: π-π stacking of the fluorenyl groups, hydrogen bonding between the peptide backbones and glutamine side chains, and hydrophobic interactions.
Figure 3: Hydrogel formation with Fmoc-Gln-Gln-OH.
Experimental Protocol: Hydrogel Formation with Fmoc-Gln-Gln-OH
-
Dissolution: Dissolve Fmoc-Gln-Gln-OH in an organic solvent such as DMSO to create a stock solution (e.g., 50 mg/mL).
-
Gelation Trigger:
-
pH Switch: Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final peptide concentration. The change in pH will trigger self-assembly.
-
Solvent Switch: Slowly add the aqueous buffer to the peptide stock solution.
-
-
Maturation: Allow the solution to stand at room temperature. Gelation can occur within minutes to hours.
-
Characterization: The resulting hydrogel can be characterized by rheology to determine its mechanical properties and by microscopy (e.g., SEM, TEM) to visualize the nanofibrous network.
This compound is not typically used for this application, as the Boc group lacks the aromatic moiety that drives the π-π stacking crucial for this type of self-assembly.
Conclusion and Future Perspectives
The choice between Fmoc-Gln-Gln-OH and this compound is not a matter of inherent superiority but of strategic alignment with the intended application.
-
Fmoc-Gln-Gln-OH is the preferred choice for automated solid-phase peptide synthesis of moderately sized peptides and for the creation of self-assembling biomaterials like hydrogels, owing to the mild, orthogonal deprotection chemistry and the self-assembly promoting properties of the Fmoc group.
-
This compound remains a powerful tool for solution-phase synthesis , the production of peptide fragments for convergent synthesis of long proteins , and for sequences prone to aggregation, where its solubility characteristics and the robustness of the Boc strategy are advantageous.[5][9]
Future advancements may focus on the development of more soluble and aggregation-disrupting protecting groups for both strategies, as well as novel side-chain protection for glutamine that further minimizes side reactions. However, the fundamental principles of the Fmoc and Boc strategies will continue to be the cornerstones of peptide chemistry, and a thorough understanding of their respective strengths and weaknesses is essential for any researcher in the field.
References
-
Thieme. 4 Synthesis of Peptides. [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Aapptec Peptides. Fmoc-Gln(Trt)-OH; CAS 132327-80-1. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Synthesis: The Role of Fmoc-Gln-OH. [Link]
-
jOeCHEM. Peptide Synthesis with the Boc Protecting Group. (2020, April 21). [Link]
-
National Center for Biotechnology Information. N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine. PubChem Compound Summary for CID 2733579. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]
-
Lampel, A., et al. (2021). Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications. International Journal of Molecular Sciences, 22(12), 6423. [Link]
-
Vlieghe, P., et al. (2010). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Journal of Peptide Science, 16(11), 577-597. [Link]
-
Das, D., et al. (2016). Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Soft Matter, 12(28), 6035-6043. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. [Link]
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- 2. chem.uci.edu [chem.uci.edu]
- 3. rsc.org [rsc.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-Gln-Gln-OH
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the protected dipeptide Boc-Gln-Gln-OH, is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the foundational step is to ensure the use of appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical barrier against potential exposure.
Essential PPE includes:
-
Safety Glasses or Goggles: To protect the eyes from potential splashes of solutions or airborne particles.
-
Gloves: Nitrile or latex gloves are essential to prevent direct skin contact.[3]
-
Lab Coat: A standard practice to protect clothing and skin from accidental contamination.[3]
The causality behind this is straightforward: preventing direct contact minimizes the risk of unforeseen reactions or absorption, even with substances not classified as highly hazardous.
Hazard Assessment of this compound
Based on available data for related compounds like Boc-L-Glutamine, this compound is expected to have a low hazard profile.[1][2] Key toxicological information for similar compounds indicates that they are not classified for acute toxicity, skin corrosion or irritation, or serious eye damage.[1] However, it is crucial to avoid dust formation when handling the solid material, as inhalation of any chemical dust should be minimized.[2] In case of accidental contact, follow standard first-aid measures.[2][7][8]
Key Safety Data Summary (Inferred from Boc-L-Glutamine):
| Hazard Classification | Assessment | First Aid Measures |
| Acute Toxicity | Not classified as acutely toxic[1] | Ingestion: Rinse mouth and seek medical advice if feeling unwell.[1][2] |
| Skin Corrosion/Irritation | Not classified as a skin irritant[1] | Skin Contact: Wash off with soap and plenty of water.[2][7][8] |
| Eye Damage/Irritation | Not classified as an eye irritant[1] | Eye Contact: Rinse cautiously with water for several minutes.[1][2][7] |
| Inhalation | May cause respiratory tract irritation if inhaled as dust[7][8] | Inhalation: Move the person to fresh air.[2][7][8] |
Step-by-Step Disposal Protocol
The correct disposal route for this compound is contingent on its physical state: solid waste or in a solution. Never dispose of peptides or their solutions in the regular trash or down the drain.[9]
Disposal of Solid this compound Waste
Unused, expired, or residual solid this compound should be managed as non-hazardous solid chemical waste.
Protocol:
-
Segregation: Collect all solid this compound waste in a designated, clearly labeled waste container for "Non-Hazardous Solid Chemical Waste." It is crucial to avoid mixing it with hazardous waste streams to prevent cross-contamination and ensure proper disposal of all waste types.[9]
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing paper, contaminated paper towels, and used gloves, must also be placed in the same designated solid chemical waste container.[9]
-
Labeling and Storage: The waste container must be clearly and accurately labeled with the full chemical name: "this compound." Keep the container securely closed when not in use and store it in a designated waste accumulation area, away from incompatible materials.[10]
-
Final Disposal: Adhere to your institution's specific procedures for the collection and final disposal of non-hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for a scheduled pickup.[9][10]
Disposal of this compound in Solution
The disposal of this compound solutions is dictated by the solvent used. The solvent is often the more hazardous component of the waste.
Protocol:
-
Solvent Identification: Positively identify the solvent in which the this compound is dissolved.
-
Segregation: The solution must be disposed of in the appropriate liquid waste container that corresponds to the specific solvent waste stream (e.g., "Halogenated Organic Waste," "Non-Halogenated Organic Waste," "Aqueous Waste"). Follow your institution's established guidelines for that particular solvent.
-
Labeling and Storage: The liquid waste container must be labeled with the full chemical names of all components, including the solvent(s) and "this compound." Store the container in a designated liquid waste accumulation area, preferably with secondary containment to prevent spills.[10]
-
Final Disposal: Arrange for the disposal of the liquid waste through your institution's EHS department.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By strictly adhering to the principles of segregation, labeling, and consultation with your institution's EHS department, you ensure compliance with local, state, and federal regulations.[9] The causality is clear: proper segregation prevents dangerous chemical reactions in waste containers, accurate labeling informs waste handlers of the container's contents, and EHS oversight guarantees that the waste is managed in an environmentally responsible manner.
References
-
National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PubMed Central. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Glycinol. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Boc-L-Glutamine. Retrieved from [Link]
-
iMean.io. (n.d.). Amino Acid Recycling. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Glu(OtBu)-OH. Retrieved from [Link]
-
ResearchGate. (2025). Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids as well as binding on the bentonite. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Nature. (2023, December 9). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Gln-OH. Retrieved from [Link]
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Boc-Gln-OH - SRIRAMCHEM [sriramchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Boc-Gln-OH 98 13726-85-7 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
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- 9. peptide24.store [peptide24.store]
- 10. youtube.com [youtube.com]
Mastering Safety: A Researcher's Guide to Handling Boc-Gln-Gln-OH
For the dedicated researcher in the field of peptide synthesis and drug development, precision and safety are paramount. While Boc-Gln-Gln-OH is a cornerstone for building complex peptides, its physical form as a fine powder necessitates a meticulous approach to handling to ensure both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical.
The Proactive Stance on Safety: Acknowledging the Risks
While this compound and similar Boc-protected amino acids are not classified as hazardous substances under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to recognize the potential physical hazards associated with their handling.[1] The primary risks stem from the compound's nature as a fine, crystalline powder.[2]
Inhalation: Fine powders can easily become airborne, and inhalation may lead to respiratory tract irritation.[3] Dermal and Ocular Contact: Direct contact with the skin and eyes can cause irritation. Ingestion: Accidental ingestion may cause adverse health effects.
Therefore, a comprehensive safety protocol is not merely a regulatory formality but a cornerstone of sound scientific practice. The Occupational Safety and Health Administration (OSHA) mandates that all employers with hazardous chemicals in their workplaces must provide their workers with labels and safety data sheets and train them on appropriate handling procedures.[4]
The First Line of Defense: Personal Protective Equipment (PPE)
Your Personal Protective Equipment (PPE) is the most direct barrier between you and potential exposure. The selection and proper use of PPE are non-negotiable in the laboratory setting.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against airborne powder and accidental splashes of solutions. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[5] |
| Body Protection | Long-sleeved lab coat | Shields skin and personal clothing from contamination.[5] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Respiratory Protection: A Critical Consideration
When handling quantities of this compound that may generate dust, respiratory protection is essential. A type N95 respirator is recommended to prevent the inhalation of fine particulates. All handling of the solid, especially weighing and transferring, should ideally be conducted within a certified chemical fume hood to minimize airborne dust.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes risks and ensures the integrity of your experiment.
Preparation and Staging
-
Designated Work Area: Before bringing the compound into the laboratory, designate a clean and uncluttered workspace. Ideally, this should be within a chemical fume hood.[3]
-
Assemble all Necessary Equipment: Have all spatulas, weigh boats, solvents, and containers ready to minimize movement and the potential for spills.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling the container of this compound.
Weighing and Dissolution
-
Minimize Dust Generation: Open the container of this compound slowly within the fume hood. Use a clean, dry spatula to carefully transfer the desired amount to a weigh boat. Avoid any sudden movements that could create a dust cloud.
-
Immediate Dissolution: Once weighed, promptly dissolve the this compound in the appropriate solvent. This will mitigate the risk of the powder becoming airborne. This compound is soluble in polar organic solvents such as DMF, DCM, and methanol.[2]
-
Clean Up Spills Promptly: In the event of a small spill, carefully sweep up the solid material and place it in a designated waste container.[3] Avoid using water to clean up dry powder spills, as this can create a slurry that is more difficult to contain.
Post-Handling Procedures
-
Decontaminate: Thoroughly clean all equipment and the work surface after use.
-
Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove your gloves, followed by your lab coat, and finally your safety goggles.
-
Wash Hands: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]
Waste Segregation
-
Solid Waste: Any unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be disposed of in the appropriate liquid waste container, segregated by solvent type. Do not pour any chemical waste down the drain.[3]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: Fostering a Culture of Safety
The safe handling of laboratory chemicals like this compound is not a matter of mere compliance but a foundational element of scientific excellence. By understanding the rationale behind each safety precaution and operational step, researchers can protect themselves, their colleagues, and the integrity of their work. The American Chemical Society (ACS) emphasizes the importance of creating a strong safety culture, where every individual takes responsibility for their role in maintaining a safe laboratory environment.[6] This guide serves as a practical tool to empower you, the researcher, to handle this compound with the confidence and care it requires.
References
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
American Chemical Society. Creating a Safety Culture. [Link]
-
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. [Link]
-
Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]
-
American Chemical Society. From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. [Link]
-
BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]
-
American Chemical Society. Safety in Academic Chemistry Laboratories. [Link]
-
National Institutes of Health Office of Research Services. Chemical Safety Guide, 5th Ed. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Peptide Purity: The Importance of Protecting Groups like Xanthyl in Boc-Gln(Xan)-OH. [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Glutamine. [Link]
-
BOC. Health, safety and quality. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
